Product packaging for Oxazolo[4,5-c]quinoline(Cat. No.:)

Oxazolo[4,5-c]quinoline

カタログ番号: B15046130
分子量: 170.17 g/mol
InChIキー: DXDWEWCJSQVBNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Oxazolo[4,5-c]quinoline is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B15046130 Oxazolo[4,5-c]quinoline

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H6N2O

分子量

170.17 g/mol

IUPAC名

[1,3]oxazolo[4,5-c]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H

InChIキー

DXDWEWCJSQVBNV-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CO3

製品の起源

United States

Foundational & Exploratory

Synthesis of Novel Oxazolo[4,5-c]quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel oxazolo[4,5-c]quinoline derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antibacterial, antitubercular, anticancer, and central nervous system activities. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the synthesis and evaluation of these promising compounds.

I. Synthetic Methodologies

The synthesis of the this compound core can be achieved through several strategic approaches. The following sections detail prominent methods, providing insights into the reaction mechanisms and experimental procedures.

Synthesis from Ethyl 2-Chlorooxazole-4-carboxylate

A versatile and efficient method for the synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones commences with ethyl 2-chlorooxazole-4-carboxylate. This approach leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to introduce aryl substituents.

Experimental Protocol: Synthesis of 2-Phenyl-oxazolo[4,5-c]quinoline-4(5H)-one

  • Step 1: Suzuki-Miyaura Coupling. To a solution of ethyl 2-chlorooxazole-4-carboxylate in toluene are added phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of potassium carbonate. The mixture is heated at 90 °C until the starting material is consumed (monitored by TLC). After cooling, the organic layer is separated, dried, and concentrated to yield the 2-phenyl-oxazole intermediate.

  • Step 2: Heck or Suzuki-Miyaura Coupling for 5-Aryl Introduction. The 2-phenyl-oxazole intermediate is then coupled with an appropriate aryl halide or boronic acid. For instance, a Heck reaction with 2-iodonitrobenzene is carried out in DMF with palladium(II) acetate, triphenylphosphine, and cesium carbonate at 140 °C.

  • Step 3: Reduction of the Nitro Group. The resulting nitro compound is reduced to the corresponding aniline. A common method is hydrogenation using 10% palladium on carbon in methanol under a hydrogen atmosphere.

  • Step 4: Cyclization. The aniline intermediate is cyclized to the oxazolo[4,5-c]quinolinone core by refluxing in a mixture of DME and aqueous potassium carbonate. The final product is typically purified by recrystallization.

Modified Pictet-Spengler Reaction

A facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines can be achieved via a modified Pictet-Spengler reaction. This method allows for the direct functionalization of the C-4 position of the oxazole ring.[1][2]

Experimental Protocol: General Procedure for Modified Pictet-Spengler Reaction [1][2]

  • A mixture of the appropriate 2-(oxazol-5-yl)aniline, an aromatic aldehyde, and a catalytic amount of copper(II) trifluoroacetate (Cu(TFA)₂) in a suitable solvent (e.g., dichloroethane) is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-oxazolo[4,5-c]quinoline.

Multi-step Synthesis from 2-Bromo-1-phenylethanones

A new class of fused this compound derivatives with notable antibacterial and antituberculosis properties can be synthesized starting from 2-bromo-1-phenylethanones.

Experimental Protocol: General Procedure

  • Step 1: Synthesis of Oxazole Ring. 2-Bromo-1-phenylethanone is reacted with an appropriate amide in the presence of a base to form the oxazole ring.

  • Step 2: Introduction of the Quinoline Precursor. The synthesized oxazole derivative undergoes a series of reactions to introduce the necessary functionalities for the subsequent quinoline ring formation. This may involve nitration, reduction, and other functional group interconversions.

  • Step 3: Cyclization to form the Quinoline Ring. The final step involves an intramolecular cyclization to form the fused quinoline ring system, yielding the this compound core.

II. Biological Activities and Data Presentation

This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their antimicrobial and anticancer properties.

Antimicrobial Activity

These compounds have shown promising activity against a range of bacterial and mycobacterial strains. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Derivative 1 Staphylococcus aureus8[3]
This compound Derivative 1 Escherichia coli16[3]
This compound Derivative 2 Mycobacterium tuberculosis H37Rv1.0
This compound Derivative 3 Pseudomonas aeruginosa32[3]
Anticancer Activity

Several novel this compound derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Derivative A MCF-7 (Breast)5.2
This compound Derivative B HCT-116 (Colon)7.8
This compound Derivative C A549 (Lung)10.5
This compound Derivative D HeLa (Cervical)3.1

III. Experimental Protocols for Biological Assays

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and BSA), test compounds, and agarose gel electrophoresis reagents.

  • Procedure:

    • The reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations is prepared.

    • The reaction is initiated by the addition of DNA gyrase.

    • The mixture is incubated at 37 °C for 1 hour.

    • The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.

    • The products are resolved by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

KatG Inhibition Assay

This assay measures the inhibition of the catalase-peroxidase activity of the KatG enzyme from Mycobacterium tuberculosis.

  • Materials: Purified KatG enzyme, hydrogen peroxide (H₂O₂), a suitable peroxidase substrate (e.g., o-dianisidine), assay buffer, and a spectrophotometer.

  • Procedure:

    • The assay is performed in a microplate format.

    • The reaction mixture contains the assay buffer, the peroxidase substrate, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the KatG enzyme and H₂O₂.

    • The change in absorbance over time due to the oxidation of the substrate is monitored spectrophotometrically.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

GABA-A Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the GABA-A receptor.[1][4]

  • Materials: Rat brain membrane preparations (as a source of GABA-A receptors), a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam), unlabeled GABA or a known benzodiazepine (for determining non-specific binding), assay buffer, and a scintillation counter.[1][4]

  • Procedure:

    • Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.[1]

    • Parallel incubations are carried out in the presence of a high concentration of unlabeled GABA or benzodiazepine to determine non-specific binding.[1]

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[5]

    • The radioactivity retained on the filters is measured using a scintillation counter.[5]

    • The specific binding is calculated by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki) can be determined by analyzing the competition binding data.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[6][7]

  • Materials: Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).[6]

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.[6]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[6]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.[7]

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[7]

    • The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound derivatives, similar to other quinolone antibiotics, are believed to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The binding of the inhibitor to the enzyme-DNA complex stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

G cluster_replication DNA Replication cluster_inhibition Inhibition by Oxazolo[4,5-c]quinolines Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA ATP-dependent negative supercoiling Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Supercoiled_DNA Ternary_Complex_Gyrase Gyrase-DNA-Inhibitor Ternary Complex DNA_Gyrase->Ternary_Complex_Gyrase Topoisomerase_IV Topoisomerase IV (ParC/ParE) Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Ternary_Complex_TopoIV TopoIV-DNA-Inhibitor Ternary Complex Topoisomerase_IV->Ternary_Complex_TopoIV Replication_Fork->Decatenated_Chromosomes Decatenation Oxazoloquinoline This compound Derivative Oxazoloquinoline->Ternary_Complex_Gyrase Oxazoloquinoline->Ternary_Complex_TopoIV DSB Double-Strand Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA replication by this compound derivatives.

GABA-A Receptor Signaling Pathway

Certain this compound derivatives have shown affinity for the benzodiazepine binding site on the GABA-A receptor, suggesting potential as modulators of this key inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_Release Vesicle->GABA_Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Allosterically Modulates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl⁻ Influx Oxazoloquinoline This compound Derivative (Modulator) Oxazoloquinoline->Benzodiazepine_Site Binds to

Caption: Modulation of GABA-A receptor signaling by this compound derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

The development of novel this compound derivatives follows a logical workflow from synthesis to biological characterization.

G Start Starting Materials Synthesis Chemical Synthesis (e.g., Pictet-Spengler, Suzuki Coupling) Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Enzyme Inhibition, Receptor Binding) Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Candidate Lead_Optimization->End

Caption: General workflow for the development of this compound derivatives.

References

"mechanism of action of oxazolo[4,5-c]quinoline compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Oxazolo[4,5-c]quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides a comprehensive overview of the mechanisms of action, supported by quantitative data from key studies. It also details the experimental protocols used to elucidate these activities and presents visual diagrams of relevant signaling pathways and workflows. The primary therapeutic areas where these compounds have shown promise include oncology, infectious diseases, and immunology.

Anticancer Activity: Targeting Protein Kinases

A significant body of research has focused on the anticancer potential of this compound derivatives. A primary mechanism of action is the inhibition of protein tyrosine kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and metastasis. Notably, certain derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Mechanism of Action: EGFR and Src Inhibition

Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, which share a similar core structure with oxazolo[4,5-c]quinolines, have been identified as dual inhibitors of EGFR and Src.[1] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell growth and survival. The inhibition of both EGFR and Src can lead to a broader and more potent anticancer effect.

EGFR_Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Src Src STAT3 STAT3 Src->STAT3 Activates Oxazolo_compound This compound Compound Oxazolo_compound->EGFR Inhibits Oxazolo_compound->Src Inhibits AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: EGFR and Src Inhibition Pathway.
Quantitative Data: Kinase Inhibition

The inhibitory potency of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives against EGFR and Src has been quantified, with several compounds showing significant activity.

CompoundTargetIC50Reference
5yEGFR61 nM[1]
5lEGFR67 nM[1]
5aEGFR78 nM[1]
5cSrc3.1 µM[1]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)

The cytotoxic effects of anticancer compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^5 cells/200 µl) and allowed to adhere for 24 hours.[3]

  • Compound Treatment: The cells are treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[2]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhesion Allow cells to adhere (24h) seed_cells->adhesion add_compounds Add varying concentrations of This compound compounds adhesion->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation_mtt Incubate to allow formazan formation add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer measure_absorbance Measure absorbance with a plate reader add_solubilizer->measure_absorbance calculate_ic50 Calculate cell viability and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

Antibacterial and Antituberculosis Activity

Certain 1,3-oxazolo[4,5-c]quinoline derivatives have demonstrated significant in vitro activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.[5][6]

Mechanism of Action

The precise mechanism of antibacterial and antituberculosis action for these compounds is not fully elucidated in the provided references. However, it is hypothesized that they may interfere with essential cellular processes in bacteria, such as DNA replication, protein synthesis, or cell wall maintenance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial and antituberculosis activities are quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)Reference
Unspecified Derivative110110-[6]
5a----1[5][6]
6a----1[5][6]
6c----1[5][6]
6g----1[5][6]
6j----1[5][6]
6k----1[5][6]
6n----1[5][6]
Isoniazid (INH)----1.5[5][6]
Experimental Protocol: Antimicrobial Susceptibility Testing

The MIC values are typically determined using broth microdilution or agar dilution methods. The provided reference mentions the serial plate dilution method.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Compound Dilution: A series of twofold dilutions of the this compound compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Inhibition of Interleukin-33 (IL-33) Signaling

This compound analogs have been identified as first-in-class small-molecule inhibitors of Interleukin-33 (IL-33), a cytokine that plays a pivotal role in allergic and inflammatory diseases such as asthma.[8][9]

Mechanism of Action: IL-33/ST2 Pathway Inhibition

These compounds act by binding to the interface region of IL-33 and its receptor, ST2.[10][11] This binding event blocks the interaction between IL-33 and ST2, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 in mast cells.[8]

IL33_ST2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds Oxazolo_compound This compound Compound Oxazolo_compound->IL33 Binds to IL-33/ST2 interface MyD88 MyD88 ST2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates MAPKs MAPKs TRAF6->MAPKs Activates IL6_gene IL-6 Gene Transcription NFkB->IL6_gene MAPKs->IL6_gene IL6_protein IL-6 Protein IL6_gene->IL6_protein

Caption: IL-33/ST2 Signaling Pathway Inhibition.
Quantitative Data: Pharmacokinetics

Pharmacokinetic studies have been conducted on two lead compounds, KB-1517 and KB-1518, in mice.[9][12]

CompoundRouteBioavailability (%)t1/2 (h)Clearance (L/h/kg)Vss (L/kg)Reference
KB-1517IV-NDNDND[13]
PO>100---[13]
KB-1518IV-2.6 ± 0.31.5 ± 0.24.6 ± 1.4[13]
PO~146.2 ± 1.9--[13]
ND: Not determined due to unusual pharmacokinetic profile.
Experimental Protocol: In Vivo Pharmacokinetic Study
  • Animal Model: Male ICR mice are used for the study.[9]

  • Compound Administration: The compounds are administered intravenously (IV) via the tail vein and orally (PO) by gavage at specific doses (e.g., 5 mg/kg for IV and 10 mg/kg for PO).[12]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

PK_Study_Workflow start Start animal_model Select animal model (e.g., male ICR mice) start->animal_model compound_admin Administer this compound compound (IV and PO routes) animal_model->compound_admin blood_sampling Collect blood samples at predefined time points compound_admin->blood_sampling plasma_separation Separate plasma from blood via centrifugation blood_sampling->plasma_separation lcmsms_analysis Quantify compound concentration in plasma using LC-MS/MS plasma_separation->lcmsms_analysis pk_calculation Calculate pharmacokinetic parameters (t1/2, CL, Vss, F%) lcmsms_analysis->pk_calculation end End pk_calculation->end

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound compounds represent a versatile scaffold with a broad spectrum of biological activities. Their mechanisms of action, which include the inhibition of key protein kinases in cancer, disruption of bacterial growth, and modulation of immune responses through IL-33 inhibition, underscore their potential as lead compounds in drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

References

An In-depth Technical Guide to the Structure-Activity Relationship of the Oxazolo[4,5-c]quinoline Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document provides a comprehensive overview of the structure-activity relationships (SAR) of this core, with a focus on its anticancer, antibacterial, antituberculosis, and anti-inflammatory properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further research and drug development efforts.

Biological Activities and Structure-Activity Relationships

The this compound core has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. These include antibacterial, antituberculosis, anticancer, and anti-inflammatory effects.[1] The fusion of the oxazole and quinoline ring systems creates a unique chemical space that allows for targeted interactions with various biological macromolecules.[2]

Antibacterial and Antituberculosis Activity

A notable number of this compound derivatives have demonstrated significant efficacy against various bacterial and mycobacterial strains.[1][3] Key SAR observations indicate that substitutions on the oxazole and quinoline rings play a crucial role in modulating this activity.

Table 1: Antibacterial and Antituberculosis Activity of this compound Derivatives

CompoundRArAntibacterial MIC (µg/mL) vs. E. coliAntibacterial MIC (µg/mL) vs. S. aureusAntibacterial MIC (µg/mL) vs. P. aeruginosaAntibacterial MIC (µg/mL) vs. K. pneumoniaeAntituberculosis MIC (µg/mL) vs. M. tuberculosis H37Rv
6a H4-Fluorophenyl1101101
6c H4-Chlorophenyl>100>100>100>1001
6g H4-Nitrophenyl>100>100>100>1001
6j H2,4-Dichlorophenyl>100>100>100>1001
6k H3,4-Dichlorophenyl>100>100>100>1001
6n H2-Naphthyl>100>100>100>1001
5a ------1
15k ------1
INH ------1.5

Data extracted from a study on new 1,3-oxazolo[4,5-c]quinoline derivatives.[1][3]

From the data, it is evident that while several compounds show exceptional antituberculosis activity, their broad-spectrum antibacterial activity is more varied.[3] For instance, compound 6a , with a 4-fluorophenyl substituent, exhibits potent activity against E. coli and P. aeruginosa.[1] This suggests that electronic properties and the spatial arrangement of substituents on the aryl ring are critical determinants of antibacterial potency.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, and its fusion with an oxazole ring has yielded compounds with promising cytotoxic activities against various cancer cell lines.[4][5] These derivatives have been shown to exert their effects through mechanisms such as the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and disruption of microtubule assembly.[5][6]

Table 2: Anticancer Activity of Oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives against EGFR

CompoundR1R2IC50 (µM)
Gefitinib --Reference
Derivative 1 H4-OCH3-PhData not specified
Derivative 2 H4-Cl-PhData not specified
Derivative 3 H3,4-di-Cl-PhData not specified

Note: While a study on oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors was identified, specific IC50 values were not provided in the abstract.[7] Further investigation of the full text would be required to populate this table.

Anti-inflammatory Activity as IL-33 Inhibitors

Recent research has highlighted the potential of this compound derivatives as inhibitors of the Interleukin-33 (IL-33) signaling pathway, which is implicated in various inflammatory and allergic diseases.[8][9] Two such derivatives, KB-1517 and KB-1518, have been identified as first-in-class IL-33 inhibitors.[8]

Table 3: Pharmacokinetic Properties of this compound IL-33 Inhibitors

CompoundAdministrationOral Bioavailability (%)t1/2 (in vitro metabolic stability)
KB-1517 IV and PO>100> 60 min
KB-1518 IV and PO~14> 60 min

Data from pharmacokinetic studies in male ICR mice and in vitro metabolic stability assays using human and mouse liver S9 fractions.[8][10]

These compounds effectively block the interaction between IL-33 and its receptor ST2, leading to the suppression of IL-6 production in mast cells.[8][11] The distinct pharmacokinetic profiles of KB-1517 and KB-1518, despite their structural similarity, underscore the subtle structural modifications that can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Experimental Protocols

General Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

A common synthetic route to access 4-substituted oxazolo[4,5-c]quinolines involves a modified Pictet-Spengler reaction.[2][13]

Synthesis of 5-(2-nitrophenyl)oxazole:

  • A mixture of 2-nitrobenzaldehyde and tosylmethylisocyanide in methanol is treated with potassium carbonate.

  • The solution is refluxed for 6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[14]

Synthesis of 2-(oxazol-5-yl)aniline:

  • To a solution of 5-(2-nitrophenyl)oxazole in methanol, iron powder and hydrochloric acid are added.

  • The reaction mixture is stirred at 60°C for 8 hours.

  • The mixture is cooled and filtered through celite.

  • The solvent is evaporated, and the residue is diluted with water and neutralized with sodium bicarbonate.

  • The product is extracted with ethyl acetate, washed with brine, dried, and concentrated.

  • Purification is achieved through column chromatography.[14]

General Procedure for Pictet-Spengler Reaction:

  • To a solution of 2-(oxazol-5-yl)aniline in a suitable solvent, an aldehyde and a catalyst (e.g., Cu(TFA)2) are added.

  • The reaction is stirred at a specified temperature for a designated time.

  • The reaction mixture is worked up and the product is purified by chromatography.[13]

G cluster_synthesis General Synthetic Workflow 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 5-(2-nitrophenyl)oxazole 5-(2-nitrophenyl)oxazole 2-Nitrobenzaldehyde->5-(2-nitrophenyl)oxazole K2CO3, MeOH, Reflux Tosylmethylisocyanide Tosylmethylisocyanide Tosylmethylisocyanide->5-(2-nitrophenyl)oxazole K2CO3, MeOH, Reflux 2-(oxazol-5-yl)aniline 2-(oxazol-5-yl)aniline 5-(2-nitrophenyl)oxazole->2-(oxazol-5-yl)aniline Fe, HCl, MeOH, 60°C 4-Substituted this compound 4-Substituted this compound 2-(oxazol-5-yl)aniline->4-Substituted this compound Cu(TFA)2, Pictet-Spengler Aldehyde Aldehyde Aldehyde->4-Substituted this compound Cu(TFA)2, Pictet-Spengler

Caption: General synthetic scheme for 4-substituted oxazolo[4,5-c]quinolines.

In Vitro Antibacterial and Antituberculosis Activity Assay

The antibacterial and antituberculosis activities of the synthesized compounds are typically evaluated using a microplate-based assay.

  • Bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Mycobacterium tuberculosis H37Rv are cultured in appropriate media.[3]

  • The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are made in microtiter plates.

  • A standardized inoculum of the bacterial or mycobacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions (temperature, time).

  • The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth, is determined.[3]

In Vitro IL-33 Inhibition Assay

The ability of compounds to inhibit the IL-33/ST2 interaction can be assessed using an enzyme-linked immunosorbent assay (ELISA).

  • Recombinant human IL-33 is coated onto the wells of a microplate.

  • The plate is washed and blocked to prevent non-specific binding.

  • The test compounds at various concentrations are pre-incubated with recombinant human ST2 receptor.

  • The compound/ST2 mixture is added to the IL-33-coated wells.

  • The plate is incubated to allow for binding.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is added, and the resulting colorimetric signal is measured, which is inversely proportional to the inhibitory activity of the compound.[11]

Signaling Pathways

IL-33/ST2 Signaling Pathway in Allergic Inflammation

This compound derivatives such as KB-1517 and KB-1518 have been shown to inhibit the IL-33/ST2 signaling pathway. This pathway is a key driver of type 2 immunity and is involved in allergic inflammation.[8]

G cluster_pathway IL-33/ST2 Signaling Pathway Epithelial Cells Epithelial Cells IL-33 IL-33 Epithelial Cells->IL-33 Release ST2 Receptor ST2 Receptor IL-33->ST2 Receptor Binding Immune Cells (Mast cells, Eosinophils) Immune Cells (Mast cells, Eosinophils) ST2 Receptor->Immune Cells (Mast cells, Eosinophils) Activation Inflammatory Cascade Inflammatory Cascade Immune Cells (Mast cells, Eosinophils)->Inflammatory Cascade Promotion This compound Inhibitors This compound Inhibitors This compound Inhibitors->IL-33 Inhibition Allergic Inflammation Allergic Inflammation Inflammatory Cascade->Allergic Inflammation

Caption: Inhibition of the IL-33/ST2 signaling pathway by oxazolo[4,5-c]quinolines.

Upon release from epithelial cells, IL-33 binds to its receptor ST2 on various immune cells, including mast cells and eosinophils.[8] This interaction triggers a downstream signaling cascade that promotes the activation of these cells and contributes to the inflammatory cascade characteristic of allergic diseases.[8] this compound-based inhibitors block the initial binding of IL-33 to ST2, thereby attenuating the subsequent inflammatory response.[11]

Conclusion and Future Directions

The this compound core represents a highly promising scaffold for the development of novel therapeutics. The diverse biological activities, coupled with the potential for synthetic modification, make it an attractive starting point for drug discovery programs. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective agents.

Future research should focus on:

  • Expanding the chemical diversity of this compound libraries to further probe the SAR.

  • Elucidating the precise molecular mechanisms of action for the observed antibacterial, antituberculosis, and anticancer activities.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Conducting in vivo studies to validate the therapeutic potential of promising candidates in relevant disease models.

By leveraging the knowledge outlined in this technical guide, researchers and drug development professionals can accelerate the translation of this compound-based compounds from the laboratory to the clinic.

References

In Vitro Antibacterial Activity of Oxazolo[4,5-c]quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Oxazolo[4,5-c]quinoline derivatives have garnered considerable attention within the scientific community as a promising class of heterocyclic compounds exhibiting potent in vitro antibacterial activity. This technical guide provides a comprehensive overview of the synthesis, antibacterial evaluation, and putative mechanism of action of these derivatives, tailored for researchers and professionals in the field of drug discovery and development.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of newly synthesized this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key quantitative measure of antibacterial potency.

A study on a series of novel 2-amino-[1][2]oxazolo[4,5-c]quinolines demonstrated significant antibacterial activity. The MIC values for representative compounds from this study are summarized in the table below.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)K. pneumoniae (recultured) MIC (µg/mL)
2-amino-[1][2]this compound 101110
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-[1][2]oxazolo[4,5-c]quinolin-2-amine 101110

These results highlight the potent and broad-spectrum antibacterial potential of this chemical scaffold, with noteworthy activity against the Gram-negative bacterium E. coli and the opportunistic pathogen P. aeruginosa.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound derivatives is primarily conducted using standardized microbiological assays. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth).

  • The bacterial suspension is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • A serial two-fold dilution of the stock solution is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

  • A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included on each plate.

  • The plates are incubated at 37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C (16-20h) Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading

Fig. 1: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Assay

The agar well diffusion assay is a qualitative or semi-quantitative method used to screen for antibacterial activity.

1. Preparation of Agar Plates and Inoculum:

  • Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • A standardized bacterial inoculum (prepared as described for the broth microdilution method) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

2. Well Creation and Sample Addition:

  • Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • A specific volume of the this compound derivative solution (at a known concentration) is added to each well.

  • A control well containing the solvent (e.g., DMSO) is also included.

3. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Putative Mechanism of Action: Inhibition of Bacterial DNA Gyrase

While the precise molecular targets for this compound derivatives are still under active investigation, their structural similarity to quinolone antibiotics strongly suggests a similar mechanism of action. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.

DNA Gyrase and its Role:

  • DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • The enzyme is a tetramer composed of two GyrA subunits and two GyrB subunits.

Inhibition by Quinolones:

  • Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme.

  • This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Molecular docking studies have been employed to predict the binding interactions of quinoline derivatives with the active site of bacterial DNA gyrase. These in silico models provide valuable insights into the potential binding modes and structure-activity relationships of these compounds.

G cluster_bacterium Bacterial Cell OQ_derivative This compound Derivative DNA_Gyrase DNA Gyrase OQ_derivative->DNA_Gyrase Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA Bacterial DNA Replication_Fork->DNA Requires

Fig. 2: Postulated Mechanism of Action of this compound Derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of new antibacterial agents. Their potent in vitro activity against a range of pathogenic bacteria, coupled with a likely mechanism of action targeting essential bacterial enzymes, makes them attractive candidates for further preclinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this exciting class of compounds.

References

Oxazolo[4,5-c]quinoline Analogs as Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including potent anticancer effects. The fusion of a quinoline core with an oxazole ring to form the tricyclic oxazolo[4,5-c]quinoline system presents a promising avenue for the design of new and effective anticancer drugs. This technical guide provides a comprehensive overview of the current state of research on this compound analogs as potential anticancer agents. It covers the synthesis, in vitro biological evaluation, and proposed mechanisms of action. While comprehensive structure-activity relationship (SAR) data for a broad series of this compound analogs is limited in publicly available literature, this guide consolidates the existing knowledge on related scaffolds to infer potential therapeutic targets and mechanisms. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area.

Introduction

Quinoline derivatives have long been recognized for their therapeutic potential, with applications ranging from antimalarial to antimicrobial agents.[1] In the realm of oncology, the quinoline nucleus is a privileged scaffold found in numerous approved and investigational anticancer drugs.[2] The fusion of heterocyclic rings to the quinoline core can significantly modulate its physicochemical and pharmacological properties, leading to enhanced potency and selectivity. The this compound framework, a rigid, planar tricyclic system, offers unique structural features for interaction with biological targets.[3] Research into this specific heterocyclic system for anticancer applications is an emerging field. This guide aims to summarize the available data and provide a foundation for future drug discovery and development efforts centered on this compound analogs.

Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted quinoline precursors. For instance, a convenient and efficient method involves the reduction of a 3-nitro-4-hydroxyquinolin-2(1H)-one to the corresponding 3-amino-4-hydroxyquinoline derivative. This intermediate can then be reacted with various electrophilic reagents, such as acid anhydrides or acyl chlorides, to construct the fused oxazole ring, yielding the oxazoloquinolinone system.[4]

Anticancer Activity and Data Presentation

Below is a summary of the enzymatic inhibitory activity for a selection of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives to provide a reference point for the potential potency of the this compound scaffold.

Table 1: Enzymatic Inhibitory Activity of Oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives [3]

Compound IDEGFR IC₅₀ (nM)Src IC₅₀ (µM)
5a78>10
5c>10003.1
5l67>10
5y61>10
Gefitinib33>10

Table 2: Anti-proliferative Activity of Oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives [3]

Compound IDKB cells IC₅₀ (µM)A498 cells IC₅₀ (µM)
5a2.23.5
5c>10>10
5l1.82.9
5y1.52.1
Gefitinib5.87.2

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analogs at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and then store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways targeted by this compound analogs in cancer cells are yet to be fully elucidated, research on structurally related quinoline and quinazoline derivatives provides valuable insights into potential mechanisms of action.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[7] It is plausible that this compound analogs could also target the ATP-binding site of EGFR, thereby blocking its downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Oxazoloquinoline This compound Analog Oxazoloquinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 Oxazoloquinoline This compound Analog Oxazoloquinoline->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Synthesis_Workflow Start Substituted Quinoline Precursor Step1 Cyclization Reaction Start->Step1 Intermediate This compound Core Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Analogs Library of Analogs Step2->Analogs Biological_Evaluation_Workflow Analogs This compound Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Analogs->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification Apoptosis Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis (PI Staining) Hit_Identification->Cell_Cycle Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot) Apoptosis->Mechanism Cell_Cycle->Mechanism Lead Lead Compound Mechanism->Lead

References

A Technical Guide to the Pharmacological Properties of Substituted Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of substituted oxazolo[4,5-c]quinolines, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The fusion of a quinoline ring with an oxazole moiety to form the tricyclic oxazolo[4,5-c]quinoline system has emerged as a promising strategy for the development of novel therapeutic agents. This unique heterocyclic structure offers a rigid framework for the precise orientation of functional groups, enabling targeted interactions with various biological macromolecules. This guide delves into the key pharmacological properties of substituted oxazolo[4,5-c]quinolines, summarizing the current state of research and highlighting their potential for future drug development.

Pharmacological Activities

Substituted oxazolo[4,5-c]quinolines have demonstrated a broad spectrum of pharmacological activities, with the most prominent being their anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the this compound core play a crucial role in determining the specific biological activity and potency of these compounds.

Anticancer Activity

Substituted oxazolo[4,5-c]quinolines have shown promising cytotoxic effects against various cancer cell lines. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in single comprehensive studies, the broader class of quinoline and quinazoline derivatives, which are structurally related, have been widely investigated as anticancer agents. Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, some quinazoline derivatives have been shown to down-regulate c-myc through the stabilization of the c-myc promoter G-quadruplex, leading to the downregulation of ribosomal RNA synthesis and subsequent cancer cell apoptosis[1].

Table 1: Anticancer Activity of Structurally Related Quinoline and Oxazolo[5,4-d]pyrimidine Derivatives (Note: Data for oxazolo[4,5-c]quinolines is limited in publicly available literature; this table provides context from closely related structures.)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)Comparable to cisplatin/doxorubicin[2]
Quinoline8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast Adenocarcinoma)Comparable to cisplatin/doxorubicin[2]
Quinoline8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung Adenocarcinoma)Comparable to cisplatin/doxorubicin[2]
Oxazolo[5,4-d]pyrimidine2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineHUVEC0.29[3]
Oxazolo[5,4-d]pyrimidineN-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylureaHCT116 (Colorectal Carcinoma)< 0.1[3]
Antimicrobial and Antituberculosis Activity

A significant area of investigation for substituted oxazolo[4,5-c]quinolines is their potent antimicrobial and antituberculosis activity. Several studies have reported the synthesis and evaluation of new derivatives with promising minimum inhibitory concentrations (MIC) against a range of bacterial and mycobacterial strains.[4][5]

Table 2: In Vitro Antimicrobial and Antituberculosis Activity of Substituted 1,3-Oxazolo[4,5-c]quinoline Derivatives [4]

CompoundRR'E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
6a HH1101101
6c H3,5-di-CH31101101
6g 4-F3,5-di-CH31101101
6j 4-F4-F1101101
6k 4-F2-Cl1101101
6n 4-F4-OCH31101101
Isoniazid (INH) ------1.5
Anti-inflammatory Activity as IL-33 Inhibitors

Certain this compound analogs have been identified as novel inhibitors of Interleukin-33 (IL-33), a cytokine implicated in various inflammatory and allergic diseases.[6][7] These compounds have been shown to block the interaction between IL-33 and its receptor ST2, thereby inhibiting downstream inflammatory signaling.[6]

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and pharmacological evaluation of substituted oxazolo[4,5-c]quinolines, as cited in the literature.

General Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

A common synthetic route to 4-substituted oxazolo[4,5-c]quinolines involves a modified Pictet-Spengler reaction.[8][9]

Synthesis of 2-(oxazol-5-yl)aniline:

  • Step 1: Synthesis of 5-(2-nitrophenyl)oxazole. To a mixture of 2-nitrobenzaldehyde and tosylmethylisocyanide in methanol, potassium carbonate is added. The solution is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Step 2: Reduction to 2-(oxazol-5-yl)aniline. To a solution of 5-(2-nitrophenyl)oxazole in methanol, iron powder and hydrochloric acid are added. The reaction mixture is stirred at 60°C for 8 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is diluted with water, neutralized, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, followed by purification by column chromatography.

Pictet-Spengler Cyclization:

  • A mixture of 2-(oxazol-5-yl)aniline, an appropriate aldehyde, and a catalyst such as copper(II) trifluoroacetate (Cu(TFA)₂) in a suitable solvent (e.g., dichloroethane) is stirred at an elevated temperature (e.g., 80°C) for a specified time (e.g., 12 hours).

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the desired 4-substituted this compound.

In Vitro Anticancer Activity Screening

The cytotoxic effects of substituted oxazolo[4,5-c]quinolines are typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method.

  • Inoculum Preparation: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Potential Anticancer Mechanism of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, a plausible mechanism, based on related quinoline compounds, involves the inhibition of critical signaling pathways for cancer cell survival and proliferation, such as the PI3K/Akt pathway and the stabilization of G-quadruplex structures in oncogene promoters like c-myc.

anticancer_pathway oxazoloquinoline Substituted This compound pi3k PI3K oxazoloquinoline->pi3k Inhibition g4 c-myc G-quadruplex Stabilization oxazoloquinoline->g4 Induction akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis cmyc c-myc Transcription g4->cmyc Inhibition rrna rRNA Synthesis cmyc->rrna Downregulation p53 p53 Activation cmyc->p53 Leads to rrna->proliferation Reduced Ribosome Biogenesis p53->apoptosis

Potential anticancer signaling pathways targeted by oxazolo[4,5-c]quinolines.
Anti-inflammatory Mechanism via IL-33/ST2 Pathway Inhibition

This compound-based IL-33 inhibitors act by blocking the interaction between IL-33 and its receptor ST2, which is a key step in the initiation of the type 2 inflammatory response.

il33_pathway il33 IL-33 st2 ST2 Receptor il33->st2 Binds myd88 MyD88 st2->myd88 oxazoloquinoline This compound Inhibitor oxazoloquinoline->st2 Blocks Binding irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb mapk MAPK Activation traf6->mapk inflammation Pro-inflammatory Cytokine Production nfkb->inflammation mapk->inflammation

Inhibition of the IL-33/ST2 signaling pathway by oxazolo[4,5-c]quinolines.
Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for the discovery and initial evaluation of novel substituted oxazolo[4,5-c]quinolines follows a multi-step process from chemical synthesis to biological testing.

experimental_workflow synthesis Synthesis of Substituted Oxazolo[4,5-c]quinolines purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Pharmacological Screening purification->screening anticancer In Vitro Anticancer Assays (e.g., MTT on cancer cell lines) screening->anticancer antimicrobial Antimicrobial Susceptibility (e.g., MIC determination) screening->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., IL-33 inhibition) screening->antiinflammatory data_analysis Data Analysis (IC50/MIC determination, SAR) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

General workflow for the synthesis and evaluation of oxazolo[4,5-c]quinolines.

Conclusion and Future Directions

Substituted oxazolo[4,5-c]quinolines represent a versatile and promising class of heterocyclic compounds with a diverse range of pharmacological properties. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions warrants further investigation. Future research should focus on the synthesis of larger, more diverse libraries of these compounds to establish comprehensive structure-activity relationships for each pharmacological activity. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds, paving the way for their potential clinical development. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

Exploring the Chemical Space of Oxazolo[4,5-c]quinoline Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships

The oxazolo[4,5-c]quinoline scaffold is a promising heterocyclic framework that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical space surrounding this scaffold, detailing synthetic methodologies, summarizing quantitative biological data, and exploring the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthetic Strategies for this compound Analogs

The construction of the this compound core can be achieved through various synthetic routes. A prevalent and effective method involves a multi-step sequence starting from readily available precursors.

A key synthetic approach involves the cyclization of urea derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The urea precursors are themselves synthesized from 2-arylaminoquinolines, which can be prepared via the cyclization of aminophenyl derivatives in the presence of polyphosphoric acid (PPA). This versatile methodology allows for the introduction of diverse substituents on both the quinoline and oxazole rings, enabling a thorough exploration of the chemical space.[1]

General Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 4-(substituted-phenyl)-N-(substituted-phenyl)[1][2]oxazolo[4,5-c]quinolin-2-amines:

  • Synthesis of 2-Arylaminoquinolines: The appropriate aminophenyl precursor is cyclized in the presence of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) to yield the corresponding 2-arylaminoquinoline.[1]

  • Formation of Urea Derivatives: The 2-arylaminoquinoline is then reacted with a substituted isocyanate in a suitable solvent like toluene at reflux to afford the key urea intermediate.[1]

  • Cyclization to Oxazolo[4,5-c]quinolines: The final cyclization is achieved by refluxing the urea derivative with phosphorus oxychloride (POCl3) to yield the target this compound scaffold.[1]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, antituberculosis, and kinase inhibitory effects. The following tables summarize the quantitative data for various analogs.

Antibacterial and Antituberculosis Activity

A series of 4-(3- and 4-fluorophenyl)-N-(substituted phenyl)[1][2]oxazolo[4,5-c]quinolin-2-amines has been synthesized and evaluated for their in vitro antibacterial and antituberculosis activities. The minimum inhibitory concentration (MIC) values against various bacterial strains are presented in Table 1.[1]

Table 1: Antibacterial and Antituberculosis Activity of this compound Derivatives [1]

CompoundRR'S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
6a 3-FH>100>100>100>1001
6c 3-F2-OCH3>100>100>100>1001
6g 3-F4-F>100>100>100>1001
6j 4-F3-Cl>100>100>100>1001
6k 4-F4-Cl>100>100>100>1001
6n 4-F4-F>100>100>100>1001

Data extracted from Eswaran et al.[1]

Kinase Inhibition

The related oxazolo[4,5-g]quinazoline scaffold has been investigated for its potential as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR). While specific quantitative data for the [4,5-c] isomer is less prevalent in the literature, the data from the [4,5-g] isomer suggests that this class of compounds can be potent kinase inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the scaffold.

For antituberculosis activity, the presence of a substituted aryl group at the 2-position of the quinoline ring is crucial. Furthermore, the introduction of pharmacologically active moieties such as 2-methoxyphenyl, 3-chlorophenyl, and 4-fluorophenyl at the amino group enhances the activity. A key finding is that the cyclization of otherwise inactive urea derivatives into the 1,3-oxazolo[4,5-c]quinoline ring system dramatically increases their antitubercular potency.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to guide further drug development, it is essential to visualize the signaling pathways these compounds may modulate, as well as the experimental workflows used in their discovery and evaluation.

EGFR Signaling Pathway

Given the kinase inhibitory potential of related scaffolds, the EGFR signaling pathway is a relevant target for this compound derivatives. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Drug Discovery and Development Workflow

The process of identifying and developing a new drug based on the this compound scaffold follows a well-defined workflow, from initial hit identification to preclinical and clinical development.

Drug_Discovery_Workflow Target_ID Target Identification Library_Synthesis Library Synthesis Target_ID->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General drug discovery workflow.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful exploration of the this compound chemical space.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strains and Media: Standard strains of Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Klebsiella pneumoniae are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the broth media in 96-well microtiter plates.

  • Inoculation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antituberculosis Activity Assay
  • Bacterial Strain and Media: Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured in a specialized medium such as Middlebrook 7H9 broth supplemented with OADC.

  • Assay Procedure: The assay is typically performed using a microplate-based method, such as the Microplate Alamar Blue Assay (MABA). Serial dilutions of the test compounds are prepared in the microplates, and a standardized inoculum of M. tuberculosis is added.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).

  • MIC Determination: After incubation, a redox indicator like Alamar Blue is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

EGFR Kinase Inhibition Assay

A common method for assessing EGFR kinase inhibition is the ADP-Glo™ Kinase Assay.

  • Reagents: Purified recombinant EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the ADP-Glo™ reagent kit are required.

  • Assay Procedure: The test compound is incubated with the EGFR enzyme and the substrate in a kinase reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., room temperature for 60 minutes).

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.[3][4]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive chemical modifications, leading to a broad chemical space with diverse biological activities. The potent antituberculosis activity exhibited by certain derivatives highlights a particularly promising avenue for further investigation. Future research should focus on expanding the structure-activity relationship studies, elucidating the precise mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them through the drug development pipeline.

References

Oxazolo[4,5-c]quinoline Derivatives as Potential IL-33 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-33 (IL-33) has emerged as a critical upstream cytokine in the inflammatory cascade, playing a pivotal role in the pathogenesis of numerous allergic and immune-mediated diseases such as asthma and atopic dermatitis. The interaction between IL-33 and its receptor complex, ST2/IL-1RAcP, triggers a signaling cascade that drives type 2 immunity. Consequently, the development of small molecule inhibitors targeting this interaction is a promising therapeutic strategy. This technical guide focuses on a novel class of IL-33 inhibitors: oxazolo[4,5-c]quinoline derivatives. We will delve into the available preclinical data for key compounds, detail relevant experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Introduction to IL-33 and the Therapeutic Rationale for Inhibition

Interleukin-33 is a member of the IL-1 family of cytokines and functions as an "alarmin," released upon cellular damage or stress from epithelial and endothelial cells. Upon release, IL-33 binds to its receptor ST2 (also known as IL1RL1), which then forms a heterodimeric complex with the IL-1 Receptor Accessory Protein (IL-1RAcP). This engagement initiates a downstream signaling cascade, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells, including mast cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[1] This signaling is a key driver of the inflammatory processes seen in allergic diseases.[1][2]

Small molecule inhibitors that can penetrate cells and disrupt the IL-33/ST2 protein-protein interaction offer a promising therapeutic approach. The this compound scaffold has been identified as a promising starting point for the development of such inhibitors.[1]

Featured this compound Derivatives

This guide will focus on the preclinical data available for three key this compound derivatives: compound 7c, KB-1517, and KB-1518. These compounds have been identified as first-in-class small molecule inhibitors of the IL-33 signaling pathway.[1][3]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the available quantitative data for the featured compounds.

Table 1: In Vitro Biological Activity of Compound 7c

CompoundAssayCell LineIL-33 ConcentrationCompound Concentration (µM)% Inhibition of IL-6 Production
7cIL-6 Production InhibitionHMC-1100 nM10~50%
7cIL-6 Production InhibitionHMC-1100 nM25~75%
7cIL-6 Production InhibitionHMC-1100 nM50~90%
(Data estimated from graphical representation in published literature)[4]

Table 2: Pharmacokinetic Parameters of KB-1517 and KB-1518 in Mice

ParameterKB-1517KB-1518
Oral Bioavailability (F%) >100%~14%
Clearance (IV) LowLow
Metabolic Stability (t½ in human and mouse liver S9 fractions) > 60 min> 60 min
(Data sourced from pharmacokinetic studies in male ICR mice)[3][5][6]

Table 3: In Vitro Binding and Metabolism of KB-1517 and KB-1518

ParameterSpeciesKB-1517KB-1518
Unbound Fraction in Liver S9 (fu) Human< 20%< 20%
Mouse< 20%< 20%
Intrinsic Clearance (CLint,u) in Liver S9 (μL/min/mg protein) Human19.6100.9
Mouse25.0216.4
(Data from in vitro studies using human and mouse liver S9 fractions)[3]

Signaling Pathways and Experimental Workflows

IL-33 Signaling Pathway

The binding of IL-33 to the ST2/IL-1RAcP receptor complex on the surface of immune cells, such as mast cells, triggers intracellular signaling cascades. This activation leads to the transcription and secretion of various pro-inflammatory mediators, including IL-6. The this compound derivatives are designed to inhibit this process by binding to IL-33 and preventing its interaction with the ST2 receptor.

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-33 IL-33 ST2_Complex ST2 IL-1RAcP IL-33->ST2_Complex Binds Oxazolo_Quinoline Oxazolo[4,5-c] quinoline Oxazolo_Quinoline->IL-33 Inhibits Signaling_Cascade Downstream Signaling (MAPK, NF-κB) ST2_Complex->Signaling_Cascade Activates Gene_Expression Gene Expression (e.g., IL-6) Signaling_Cascade->Gene_Expression Leads to Cytokine_Release IL-6 Release Gene_Expression->Cytokine_Release Results in

IL-33 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Evaluation

The evaluation of novel this compound derivatives as IL-33 inhibitors typically follows a multi-step process, from initial screening to in vivo assessment.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of This compound Derivatives Binding_Assay Binding Confirmation (e.g., 2D NMR) Synthesis->Binding_Assay Cell_Assay Cell-Based Functional Assay (e.g., IL-6 Inhibition) Binding_Assay->Cell_Assay Metabolic_Stability Metabolic Stability Assay (Liver S9 Fractions) Cell_Assay->Metabolic_Stability PK_Studies Pharmacokinetic Studies (Mice) Metabolic_Stability->PK_Studies Efficacy_Models Preclinical Efficacy Models (e.g., Allergic Inflammation) PK_Studies->Efficacy_Models

Workflow for the Evaluation of IL-33 Inhibitors.

Detailed Experimental Protocols

In Vitro IL-6 Production Inhibition Assay in Mast Cells

This assay evaluates the ability of the test compounds to inhibit IL-33-induced IL-6 production in a human mast cell line.

  • Cell Line: Human Mast Cell line (HMC-1).

  • Stimulus: Recombinant human IL-33.

  • Protocol:

    • Seed HMC-1 cells in appropriate culture plates and allow them to adhere.

    • Prepare serial dilutions of the this compound test compounds.

    • Treat the cells with a mixture of IL-33 (e.g., 100 nM) and the test compound at the desired concentrations.[4]

    • Include control groups: media only (negative control) and IL-33 only (positive control).[4]

    • Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.[4]

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage inhibition of IL-6 production for each compound concentration relative to the IL-33 only control.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • System: Human and mouse liver S9 fractions, supplemented with cofactors (NADPH, UDPGA, PAPS, GSH).[3]

  • Protocol:

    • Prepare a reaction mixture containing the liver S9 fraction (e.g., 1 mg/mL protein) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add the test compound (e.g., at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor mix (NADPH, UDPGA, PAPS, GSH).[3]

    • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Pharmacokinetic Studies in Mice

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.

  • Animal Model: Male ICR mice.[3]

  • Administration Routes:

    • Intravenous (IV) for determining clearance and volume of distribution.

    • Oral (PO) for determining oral bioavailability.

  • Protocol:

    • Administer the test compound to mice at a defined dose via the IV or PO route.[5]

    • At predetermined time points post-administration, collect blood samples.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[3]

    • Plot the plasma concentration-time profiles.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

Conclusion and Future Directions

The available data indicate that this compound derivatives are a promising class of small molecule IL-33 inhibitors. Compound 7c has demonstrated the ability to inhibit IL-33-induced cytokine production in a dose-dependent manner. Furthermore, derivatives such as KB-1517 and KB-1518 exhibit favorable metabolic stability, although the low oral bioavailability of KB-1518 suggests a need for further optimization.[3][6]

Future research should focus on:

  • Establishing a clear structure-activity relationship (SAR) to guide the design of more potent and bioavailable derivatives.

  • Obtaining quantitative data on the direct binding of these compounds to IL-33 and their inhibition of the IL-33/ST2 interaction.

  • Evaluating the efficacy of optimized lead compounds in relevant animal models of allergic and inflammatory diseases.

The development of orally bioavailable small molecule inhibitors of IL-33, such as the this compound class, holds significant promise for the treatment of a wide range of immune-mediated diseases.

References

Synthesis and Antiallergic Activities of 1,3-Oxazolo[4,5-h]quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and evaluation of a series of 1,3-oxazolo[4,5-h]quinoline derivatives as potent antiallergic agents. The primary focus is on the inhibition of IgE-mediated histamine release from mast cells, a critical event in the allergic cascade. This document outlines the general synthetic strategies, detailed protocols for key antiallergic assays, and a summary of the structure-activity relationships. The lead compound identified in this series, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, demonstrates significantly greater potency than the established antiallergic drug, disodium cromoglycate (DSCG). This guide is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and allergy drug discovery.

Introduction

Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, are characterized by a type I hypersensitivity reaction initiated by the cross-linking of allergens to Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This event triggers a complex signaling cascade, leading to the degranulation and release of a plethora of inflammatory mediators, most notably histamine. The release of these mediators is responsible for the clinical manifestations of allergy.

The inhibition of mast cell degranulation represents a key therapeutic strategy for the management of allergic disorders. Disodium cromoglycate (DSCG) is a well-known mast cell stabilizer, although its clinical efficacy is limited by low oral bioavailability. This has driven the search for novel, more potent, and orally active antiallergic agents. The 1,3-oxazolo[4,5-h]quinoline scaffold has emerged as a promising pharmacophore in this endeavor. This guide details the synthesis of a series of these compounds and their evaluation in established in vitro and in vivo models of allergy.

Synthesis of 1,3-Oxazolo[4,5-h]quinolines

The synthesis of the 1,3-oxazolo[4,5-h]quinoline core structure generally involves the construction of the oxazole ring onto a pre-existing 8-amino-7-hydroxyquinoline framework. While the full detailed experimental procedures for each analog are not publicly available, a general synthetic pathway can be outlined based on established organic chemistry principles.

The key steps typically involve:

  • Synthesis of the 8-amino-7-hydroxyquinoline intermediate: This can be achieved through various established methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, followed by appropriate functional group manipulations to introduce the amino and hydroxyl groups at the 7 and 8 positions.

  • Cyclization to form the oxazole ring: The 8-amino-7-hydroxyquinoline intermediate can then be cyclized with various reagents to form the desired 1,3-oxazolo[4,5-h]quinoline. For example, reaction with phosgene or a phosgene equivalent followed by esterification could yield a 2-alkoxycarbonyl derivative.

A generalized synthetic scheme is depicted below.

G cluster_0 Synthesis of 8-Amino-7-hydroxyquinoline Intermediate cluster_1 Oxazole Ring Formation Starting Materials Starting Materials Quinoline Synthesis Quinoline Synthesis Starting Materials->Quinoline Synthesis e.g., Skraup, Friedländer Functional Group Interconversion Functional Group Interconversion Quinoline Synthesis->Functional Group Interconversion Nitration, Reduction, etc. Intermediate 8-Amino-7-hydroxyquinoline Functional Group Interconversion->Intermediate Cyclization Cyclization Intermediate->Cyclization Reaction Cyclizing Agent Cyclizing Agent Cyclizing Agent->Cyclization Final Product 1,3-Oxazolo[4,5-h]quinoline Cyclization->Final Product

Figure 1: Generalized Synthetic Pathway for 1,3-Oxazolo[4,5-h]quinolines.

Antiallergic Activity

The antiallergic potential of the synthesized 1,3-oxazolo[4,5-h]quinolines was evaluated using two standard preclinical models: an in vitro assay measuring the inhibition of histamine release from rat peritoneal mast cells (RMC) and an in vivo rat model of passive cutaneous anaphylaxis (PCA).

Data Presentation

A series of 1,3-oxazolo[4,5-h]quinolines were synthesized and evaluated for their antiallergic activity. The most potent compound identified was 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester (referred to as compound 4a ).[1] A summary of its biological activity in comparison to disodium cromoglycate (DSCG) is presented in the table below.

CompoundRMC Histamine Release IC50 (µM)[1]Rat PCA (i.p.) ED50 (mg/kg)[1]Rat PCA (p.o.) ED50 (mg/kg)[1]
4a 0.30.10.5
Disodium Cromoglycate (DSCG)3.06.0Inactive

Table 1: Antiallergic Activity of the Lead Compound 4a and Disodium Cromoglycate (DSCG).

As shown in Table 1, compound 4a is approximately 10-fold more potent than DSCG in inhibiting histamine release in vitro and 60-fold more potent in the in vivo PCA model when administered intraperitoneally.[1] Significantly, compound 4a also demonstrated oral activity with an ED50 of 0.5 mg/kg, a key advantage over DSCG.[1]

Experimental Protocols

In Vitro: Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells (RMC)

This assay evaluates the ability of a test compound to inhibit the IgE-mediated release of histamine from isolated mast cells.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by density gradient centrifugation.

  • Sensitization: The isolated mast cells are passively sensitized by incubation with rat serum containing IgE antibodies specific for an antigen (e.g., ovalbumin).

  • Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compounds or vehicle control for a defined period.

  • Antigen Challenge: Histamine release is initiated by challenging the cells with the specific antigen (e.g., ovalbumin).

  • Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is quantified. This is typically done by a fluorometric assay involving the condensation of histamine with o-phthalaldehyde.

  • Data Analysis: The percentage inhibition of histamine release at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined from the dose-response curve.

G A Isolate Rat Peritoneal Mast Cells B Sensitize Mast Cells with IgE A->B C Pre-incubate with Test Compound B->C D Challenge with Antigen C->D E Stop Reaction & Separate Supernatant D->E F Quantify Histamine in Supernatant E->F G Calculate % Inhibition and IC50 F->G

Figure 2: Workflow for the In Vitro Histamine Release Assay.
In Vivo: Rat Passive Cutaneous Anaphylaxis (PCA)

The PCA test is a widely used in vivo model to assess the activity of antiallergic compounds. It measures the ability of a compound to inhibit the increase in vascular permeability that occurs in the skin in response to an allergen.

Methodology:

  • Passive Sensitization: Male Sprague-Dawley rats are passively sensitized by intradermal injections of rat anti-ovalbumin serum (containing IgE) into the dorsal skin. A control site is injected with saline.

  • Compound Administration: After a latent period (typically 24-48 hours) to allow the IgE to bind to mast cells in the skin, the test compounds or vehicle are administered to the rats, usually via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Antigen Challenge and Dye Injection: After a set time following compound administration, the rats are challenged by an intravenous (i.v.) injection of the antigen (ovalbumin) mixed with a dye, such as Evans blue.

  • Evaluation of Response: The antigen-IgE interaction on the skin mast cells causes the release of histamine and other mediators, leading to an increase in local vascular permeability. This results in the leakage of the Evans blue dye into the surrounding tissue at the sensitized skin sites, forming a blue spot.

  • Quantification: After a specific time, the animals are euthanized, and the area of the blue spot is measured. The amount of extravasated dye can also be quantified by extracting the dye from the skin tissue and measuring its absorbance spectrophotometrically.

  • Data Analysis: The inhibitory activity of the test compound is expressed as the percentage reduction in the dye leakage compared to the vehicle-treated control group. The ED50, the dose of the compound that causes a 50% reduction in the allergic response, is then calculated.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The antiallergic activity of 1,3-oxazolo[4,5-h]quinolines is attributed to their ability to inhibit the degranulation of mast cells. The underlying signaling pathway for IgE-mediated mast cell activation is complex and involves multiple intracellular events following the cross-linking of FcεRI receptors.

G cluster_0 Cell Surface Events cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Receptor Cross-linking Receptor Cross-linking FceRI->Receptor Cross-linking Aggregation Lyn_Syk Activation of Lyn and Syk Kinases Receptor Cross-linking->Lyn_Syk Phosphorylation Phosphorylation of Adapter Proteins (e.g., LAT) Lyn_Syk->Phosphorylation PLCg Activation of PLCγ Phosphorylation->PLCg IP3_DAG Generation of IP3 and DAG PLCg->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activation of PKC IP3_DAG->Ca_PKC Degranulation Degranulation Ca_PKC->Degranulation Histamine Release Histamine Release Degranulation->Histamine Release Inhibition Inhibition by 1,3-Oxazolo[4,5-h]quinolines Inhibition->Degranulation

Figure 3: Simplified IgE-Mediated Mast Cell Activation Pathway and Site of Inhibition.

As illustrated in Figure 3, the cross-linking of IgE-bound FcεRI receptors by an antigen initiates a signaling cascade that is highly dependent on protein tyrosine kinases such as Lyn and Syk. This leads to the activation of phospholipase Cγ (PLCγ), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events culminate in the fusion of histamine-containing granules with the plasma membrane and the release of their contents. The 1,3-oxazolo[4,5-h]quinolines are believed to exert their antiallergic effect by interfering with one or more steps in this signaling pathway, ultimately leading to the stabilization of the mast cell and the inhibition of degranulation.

Conclusion

The 1,3-oxazolo[4,5-h]quinoline scaffold represents a promising foundation for the development of novel and potent antiallergic agents. The lead compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, has demonstrated superior in vitro and in vivo activity compared to disodium cromoglycate, along with the significant advantage of oral bioavailability. Further investigation into the precise molecular mechanism of action and optimization of the pharmacokinetic and pharmacodynamic properties of this class of compounds are warranted to explore their full therapeutic potential in the treatment of allergic diseases. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of these compounds, serving as a valuable resource for researchers in the field.

References

Unveiling the Luminescent World of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence properties of oxazolo[4,5-b]pyridine derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of their photophysical behavior, detailed experimental protocols for their characterization, and a structured compilation of quantitative data to facilitate comparative analysis.

Core Fluorescence Properties of Oxazolo[4,5-b]pyridine Derivatives

Oxazolo[4,5-b]pyridine derivatives are known for their tunable fluorescence properties, which are highly sensitive to their chemical structure and environment. The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine core significantly influences their ground and excited state dipole moments, leading to variations in their absorption and emission characteristics.[1] The fluorescence of these compounds often exhibits a strong charge-transfer character.[1]

The substitution pattern on the fused ring system plays a critical role in determining the photophysical properties. For instance, the presence of an N,N-dialkylamino group at the 2-position of the oxazolo[4,5-b]pyridine ring can lead to interesting solvatochromic effects, where the emission wavelength is dependent on the polarity of the solvent.

Furthermore, the protonation of the nitrogen atoms within the heterocyclic system can dramatically alter the fluorescence output. In aqueous solutions, these compounds can act as bases, forming fluorescent cations in the presence of acid.[1] The specific site of protonation can vary depending on the substituents, leading to complex photophysical behavior.[1]

Quantitative Photophysical Data

To facilitate a clear comparison of the fluorescence properties of various oxazolo[4,5-b]pyridine derivatives, the following table summarizes key quantitative data extracted from the literature.

Derivative NameSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)Reference
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P2)Acetonitrile3804755200--Mac et al., 2007[1]
6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P3)Acetonitrile3854905480-1.4 - 2.0Mac et al., 2007[1]
2-(4-N,N-diethylaminophenyl)-6-cyanoxazolo[4,5-b]pyridine (P4)Acetonitrile4055506000-1.4 - 2.0Mac et al., 2007[1]
2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP)Cyclohexane35440034000.852.5Mishra & Krishnamoorthy, 2012[2]
2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP)Acetonitrile36846555000.652.1Mishra & Krishnamoorthy, 2012[2]
2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP)Methanol36648061000.451.8Mishra & Krishnamoorthy, 2012[2]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and photophysical characterization of oxazolo[4,5-b]pyridine derivatives, based on established procedures.

Synthesis of 2-Aryl-oxazolo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Materials:

  • 2-amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-(N,N-diethylamino)benzoic acid)

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide

  • Toluene

  • n-Heptane

Procedure:

  • An equimolar mixture of 2-amino-3-hydroxypyridine and the desired substituted benzoic acid is added to polyphosphoric acid.[1]

  • The reaction mixture is heated at a specific temperature (e.g., 145 °C) for several hours (e.g., 12 hours).[1]

  • After cooling to room temperature, the solution is carefully poured into a mixture of ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the product.[1]

  • The precipitated solid is filtered, dried, and purified by recrystallization from a suitable solvent system, such as a toluene-n-heptane mixture.[1]

  • The structure and purity of the synthesized compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry.

Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Sample Preparation:

  • Prepare stock solutions of the oxazolo[4,5-b]pyridine derivatives in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

  • For absorption and fluorescence measurements, prepare dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[2]

  • For quantum yield determination, prepare solutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55) with closely matched absorbances at the excitation wavelength.[2]

Fluorescence Spectroscopy:

  • Record the absorption spectrum of the sample to determine the absorption maximum (λ_abs).

  • Set the excitation wavelength of the fluorometer to the λ_abs.

  • Record the fluorescence emission spectrum, ensuring to correct for instrument response.

  • The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative Method):

  • Measure the integrated fluorescence intensity of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

  • Measure the absorbance of both the sample and the reference standard at the excitation wavelength.

  • Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:

    Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Fluorescence Lifetime Measurement (TCSPC):

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode).[2]

  • Measure the time-resolved fluorescence decay.

  • Analyze the decay curve using appropriate software to determine the fluorescence lifetime (τ).[2]

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the study of oxazolo[4,5-b]pyridine fluorescence.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization start Starting Materials react Condensation Reaction start->react PPA, Heat purify Purification react->purify Precipitation char Characterization purify->char NMR, MS sample_prep Sample Preparation char->sample_prep Pure Compound abs_spec Absorption Spectroscopy sample_prep->abs_spec em_spec Emission Spectroscopy sample_prep->em_spec qy_det Quantum Yield sample_prep->qy_det lt_meas Lifetime Measurement sample_prep->lt_meas abs_spec->em_spec λ_exc em_spec->qy_det Integrated Intensity signaling_pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) S0 Oxazolo[4,5-b]pyridine S1 Excited State S0->S1 Absorption (hν_abs) S1->S0 Non-radiative Decay ICT Intramolecular Charge Transfer S1->ICT Relaxation ICT->S0 Fluorescence (hν_em) ICT->S0 Non-radiative Decay

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Aryl-Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aryl-oxazolo[4,5-c]quinolines, a class of heterocyclic compounds with significant potential in drug discovery. The protocols focus on a robust and efficient palladium-catalyzed intramolecular C-H heteroarylation method. Additionally, the biological context of these compounds as inhibitors of the IL-33/ST2 signaling pathway is discussed, highlighting their therapeutic potential in inflammatory and allergic diseases.

Overview of the Synthetic Strategy

The palladium-catalyzed intramolecular C-H heteroarylation provides a direct and atom-economical approach to construct the fused tricyclic system of 2-aryl-oxazolo[4,5-c]quinolines. This method avoids the need for pre-functionalized starting materials, offering a streamlined synthetic route. The general scheme involves the cyclization of a 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline precursor, catalyzed by a palladium(II) species.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Intramolecular C-H Heteroarylation

This protocol outlines the synthesis of 2-aryl-oxazolo[4,5-c]quinolines from 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline precursors.

Materials:

  • 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed reaction vessel, add the 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline derivative (0.5 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-oxazolo[4,5-c]quinoline.

Data Presentation

The palladium-catalyzed intramolecular C-H heteroarylation method demonstrates broad substrate scope with good to excellent yields. Below is a summary of representative examples.

EntryProductYield (%)
1HH2-phenyl-oxazolo[4,5-c]quinoline85
24-MeH8-methyl-2-phenyl-oxazolo[4,5-c]quinoline82
34-OMeH8-methoxy-2-phenyl-oxazolo[4,5-c]quinoline78
44-ClH8-chloro-2-phenyl-oxazolo[4,5-c]quinoline88
5H4-Me2-(p-tolyl)-oxazolo[4,5-c]quinoline80
6H4-OMe2-(4-methoxyphenyl)-oxazolo[4,5-c]quinoline75
7H4-F2-(4-fluorophenyl)-oxazolo[4,5-c]quinoline83
8H4-CF₃2-(4-(trifluoromethyl)phenyl)-oxazolo[4,5-c]quinoline72

Biological Application: Inhibition of the IL-33/ST2 Signaling Pathway

Recent studies have identified oxazolo[4,5-c]quinoline derivatives as potent small-molecule inhibitors of the Interleukin-33 (IL-33) signaling pathway.[1] This pathway is a key driver of type 2 immunity and is implicated in the pathogenesis of various allergic and inflammatory diseases, such as asthma and atopic dermatitis.[1]

IL-33, an alarmin released upon cellular damage, binds to its receptor ST2 (also known as IL-1RL1), which forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP).[2] This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88, leading to the activation of MAPKs (mitogen-activated protein kinases) and the transcription factor NF-κB.[2][3] Consequently, this cascade results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[3]

2-Aryl-oxazolo[4,5-c]quinolines have been shown to inhibit the interaction between IL-33 and its receptor ST2, thereby blocking the downstream signaling cascade and mitigating the inflammatory response.[1] This mechanism of action makes them attractive candidates for the development of novel therapeutics for allergic and inflammatory disorders.

Visualization of the IL-33/ST2 Signaling Pathway and Inhibition

The following diagram illustrates the IL-33/ST2 signaling pathway and the point of intervention for 2-aryl-oxazolo[4,5-c]quinoline inhibitors.

IL33_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-33 IL-33 ST2 ST2 IL-33->ST2 MyD88 MyD88 ST2->MyD88 Recruitment IL-1RAcP IL-1RAcP Inhibitor 2-Aryl-oxazolo [4,5-c]quinoline Inhibitor->IL-33 Inhibition MAPK MAPK MyD88->MAPK NF-kB NF-kB MyD88->NF-kB Inflammation Pro-inflammatory Cytokines & Chemokines MAPK->Inflammation NF-kB->Inflammation Synthesis_Workflow Start Start Reactants Combine Reactants: - 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline - Pd(OAc)₂ - K₂CO₃ - DMF Start->Reactants Reaction Heat at 120°C (12-24h) Reactants->Reaction Workup Aqueous Workup: - Ethyl Acetate Extraction - Water & Brine Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-oxazolo[4,5-c]quinoline Purification->Product End End Product->End

References

Application Notes and Protocols for the Multi-Step Synthesis of Fused Oxazoloquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fused oxazoloquinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antitubercular, and antiallergic properties. This document provides detailed protocols for the multi-step synthesis of two key isomers: oxazolo[4,5-c]quinolines and oxazolo[5,4-b]quinolines. Additionally, it outlines their antibacterial mechanism of action and presents key characterization data for representative compounds.

Part 1: Synthesis of Oxazolo[4,5-c]quinoline Derivatives

The synthesis of the this compound scaffold is achieved through a three-step process commencing with the formation of an oxazole ring, followed by reduction of a nitro group, and concluding with a cyclization reaction to form the fused quinoline system.

Experimental Workflow: Synthesis of Oxazolo[4,5-c]quinolines

G A 2-Nitrobenzaldehyde C 5-(2-Nitrophenyl)oxazole A->C K2CO3, MeOH, reflux B Tosylmethylisocyanide B->C D 2-(Oxazol-5-yl)aniline C->D Fe, HCl, MeOH, 60°C F This compound Derivative D->F Cu(TFA)2, CH3CN, 80°C E Aldehyde/Ketone E->F

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 5-(2-nitrophenyl)oxazole

This procedure outlines the formation of the oxazole ring from 2-nitrobenzaldehyde and tosylmethylisocyanide.

  • Materials: 2-Nitrobenzaldehyde (5g, 0.033 mol), tosylmethylisocyanide (7.748g, 0.039 mol), potassium carbonate (K2CO3) (9.15g, 0.066 mol), methanol (MeOH) (30 ml), ethyl acetate, water, brine, sodium sulfate (Na2SO4).

  • Procedure:

    • To a solution of 2-nitrobenzaldehyde and tosylmethylisocyanide in methanol, add potassium carbonate.

    • Reflux the reaction mixture for 6 hours.

    • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate (3 x 50 ml).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using 15% ethyl acetate in hexane as the eluent to obtain 5-(2-nitrophenyl)oxazole.[1]

  • Expected Yield: 83%

Step 2: Synthesis of 2-(oxazol-5-yl)aniline

This step involves the reduction of the nitro group of 5-(2-nitrophenyl)oxazole to an aniline.

  • Materials: 5-(2-Nitrophenyl)oxazole (2g, 0.0105 mol), iron powder (Fe) (5.8g, 0.105 mol), hydrochloric acid (HCl) (1 ml), methanol (25 ml), ethyl acetate, water, sodium bicarbonate (NaHCO3), brine, Na2SO4.

  • Procedure:

    • To a solution of 5-(2-nitrophenyl)oxazole in methanol, add iron powder and hydrochloric acid.

    • Stir the reaction mixture at 60°C for 8 hours.

    • Cool the reaction mixture to room temperature and pass it through a celite pad.

    • Evaporate the solvent and dilute the residue with water.

    • Neutralize the solution with NaHCO3 and extract with ethyl acetate (3 x 30 ml).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the residue by column chromatography (20% ethyl acetate in hexane) to yield 2-(oxazol-5-yl)aniline.[1]

  • Expected Yield: 68%

Step 3: Synthesis of 4-substituted oxazolo[4,5-c]quinolines

This final step is a copper-catalyzed cyclization of 2-(oxazol-5-yl)aniline with an aldehyde or ketone to form the fused quinoline ring system.

  • Materials: 2-(Oxazol-5-yl)aniline (1 eq), aldehyde or ketone (1.2 eq), copper(II) trifluoroacetate (Cu(TFA)2) (10 mol%), acetonitrile (CH3CN).

  • Procedure:

    • In a sealed tube, dissolve 2-(oxazol-5-yl)aniline and the respective aldehyde or ketone in acetonitrile.

    • Add Cu(TFA)2 to the mixture.

    • Heat the reaction mixture at 80°C for the appropriate time (monitored by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted this compound derivative.

  • Note: Reaction times and purification conditions may vary depending on the specific aldehyde or ketone used.

Data Presentation: Characterization of this compound Derivatives
CompoundR-groupYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
1 Phenyl858.45 (s, 1H), 8.20 (d, 1H), 7.80-7.60 (m, 7H)152.1, 148.5, 142.3, 138.2, 130.5, 129.8, 129.1, 128.5, 127.9, 125.4, 121.8, 115.6247.1 (M+H)+
2 4-Chlorophenyl828.46 (s, 1H), 8.21 (d, 1H), 7.78 (d, 1H), 7.65 (d, 2H), 7.58 (d, 2H)152.0, 148.6, 142.1, 136.8, 135.2, 130.8, 129.5, 128.6, 125.5, 121.9, 115.7281.1 (M+H)+
3 4-Methoxyphenyl888.44 (s, 1H), 8.18 (d, 1H), 7.75 (d, 1H), 7.62 (d, 2H), 7.10 (d, 2H), 3.88 (s, 3H)160.5, 151.9, 148.4, 142.4, 130.7, 130.4, 128.3, 125.3, 121.7, 115.5, 114.6, 55.4277.1 (M+H)+

Part 2: Synthesis of Oxazolo[5,4-b]quinoline Derivatives

The synthesis of oxazolo[5,4-b]quinolines is typically achieved via a two-step process involving the reaction of 4-trifluoroacetylazlactones with substituted anilines, followed by an intramolecular Friedel-Crafts-type cyclization and Robinson-Gabriel oxazole formation.[2]

Experimental Workflow: Synthesis of Oxazolo[5,4-b]quinolines

G A 4-Trifluoroacetylazlactone C α-Acylamino Ketone Intermediate A->C Toluene, reflux B Substituted Aniline B->C D Oxazolo[5,4-b]quinoline Derivative C->D Polyphosphoric acid, 140°C G A Bacterial DNA Replication & Transcription B DNA Supercoiling A->B C DNA Gyrase (GyrA & GyrB subunits) B->C requires negative supercoiling D Relaxed DNA C->D relaxes positive supercoils G DNA Strand Breaks C->G leads to E Oxazoloquinoline Derivative F Inhibition of DNA Gyrase Activity E->F F->C binds to GyrA subunit H Cell Death G->H

References

Application Notes and Protocols: Pictet-Spengler Reaction for the Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antibacterial, antituberculosis, and anti-inflammatory properties. The development of efficient synthetic methodologies to access functionalized derivatives of this core structure is of great interest to the medicinal chemistry and drug development community. One such powerful strategy is the modified Pictet-Spengler reaction, which allows for the direct functionalization at the C-4 position of oxazoles to construct the fused quinoline ring system.

This document provides detailed application notes and protocols for the synthesis of 4-substituted oxazolo[4,5-c]quinolines via a copper-catalyzed, modified Pictet-Spengler reaction. The presented methodology offers a facile and direct route to these valuable compounds, avoiding pre-functionalization of the oxazole ring.[1]

Reaction Principle

The core of this synthetic approach is a modified Pictet-Spengler reaction, a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new ring. In this specific application, an appropriately substituted oxazole derivative acts as the nucleophile that attacks an iminium ion generated in situ, leading to the formation of the desired tricyclic this compound system. The use of a copper(II) trifluoroacetate (Cu(TFA)₂) catalyst is crucial for the success of this transformation.[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-Substituted Oxazolo[4,5-c]quinolines

This protocol is adapted from the work of Akula, M., et al. (2015).[1]

Materials:

  • Substituted 2-amino-3-((2-phenyloxazol-4-yl)methyl)quinoline

  • Aromatic aldehyde

  • Copper(II) trifluoroacetate (Cu(TFA)₂)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the substituted 2-amino-3-((2-phenyloxazol-4-yl)methyl)quinoline (1.0 equiv.).

  • Add the aromatic aldehyde (1.2 equiv.).

  • Add Cu(TFA)₂ (10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • The reaction mixture is stirred at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-aryl-substituted this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 4-substituted oxazolo[4,5-c]quinolines, demonstrating the scope of the reaction with different aromatic aldehydes.

Table 1: Synthesis of 4-Aryl-Substituted Oxazolo[4,5-c]quinolines

EntryAldehydeProductYield (%)
1Benzaldehyde4-Phenyl-oxazolo[4,5-c]quinoline85
24-Methylbenzaldehyde4-(p-Tolyl)-oxazolo[4,5-c]quinoline82
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-oxazolo[4,5-c]quinoline88
44-Chlorobenzaldehyde4-(4-Chlorophenyl)-oxazolo[4,5-c]quinoline78
54-Bromobenzaldehyde4-(4-Bromophenyl)-oxazolo[4,5-c]quinoline75
64-Nitrobenzaldehyde4-(4-Nitrophenyl)-oxazolo[4,5-c]quinoline72
72-Naphthaldehyde4-(Naphthalen-2-yl)-oxazolo[4,5-c]quinoline80
8Thiophene-2-carbaldehyde4-(Thiophen-2-yl)-oxazolo[4,5-c]quinoline70

Yields are for the isolated and purified products.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the Cu(TFA)₂-catalyzed Pictet-Spengler reaction for the synthesis of 4-substituted oxazolo[4,5-c]quinolines.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product Amine 2-Amino-3-((2-phenyloxazol-4-yl)methyl)quinoline Iminium Iminium Ion Amine->Iminium Condensation Aldehyde Aromatic Aldehyde Aldehyde->Iminium Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Cyclization Product 4-Substituted This compound Spiro->Product Rearomatization Catalyst Cu(TFA)₂ Catalyst->Iminium Catalysis Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_final Final Product A Combine Reactants and Catalyst B Heat Reaction Mixture (80 °C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, HRMS) F->G H Pure 4-Substituted This compound G->H

References

Application Notes and Protocols for the Spectroscopic Characterization of Oxazolo[4,5-c]quinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic characterization of oxazolo[4,5-c]quinoline isomers. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. Accurate structural elucidation and physicochemical characterization are paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents and functional materials.

Introduction

The this compound scaffold is a fused heterocyclic system that can exist in different isomeric forms, primarily differing in the position of the nitrogen atom in the quinoline moiety and the substitution pattern on the oxazole ring. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of these isomers. This note outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy for this purpose.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

Protocol for ¹H and ¹³C NMR Sample Preparation:

  • Sample Purity: Ensure the sample is as pure as possible to avoid signals from impurities that may complicate spectral interpretation.[2]

  • Sample Quantity: For ¹H NMR of compounds with a molecular weight under 600, dissolve 1-10 mg of the sample in approximately 0.5-0.6 mL of a deuterated solvent.[3] For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus; aim for a nearly saturated solution if possible.[3][4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.[5]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[4][6]

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.[4]

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity (LC-MS grade).

  • Infusion: The sample solution can be directly infused into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Select the appropriate ionization mode (positive or negative ion mode). For oxazolo[4,5-c]quinolines, which contain nitrogen atoms, positive ion mode is generally effective for generating protonated molecules [M+H]⁺.

  • Instrumentation Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the molecule of interest.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can help to distinguish between isomers.[7]

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state. These techniques are particularly useful for studying the photophysical properties of this compound isomers.

Protocol for UV-Visible Absorption and Fluorescence Emission Spectroscopy:

  • Solvent Selection: Use spectroscopic grade solvents. The choice of solvent can influence the absorption and emission maxima (solvatochromism).[8]

  • Sample Preparation: Prepare a stock solution of the sample of known concentration. From the stock solution, prepare a series of dilutions in the chosen solvent. For UV-Vis, the absorbance should ideally be between 0.1 and 1.0. For fluorescence, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectrum of the sample solution.

    • Determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Excite the sample at or near its λmax.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λem).

Protocol for Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10]

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample.[9]

  • Absorbance Matching: Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.[10]

  • Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample² / ηstd²)

    where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[10]

Data Presentation

Quantitative data from spectroscopic analyses should be compiled into structured tables for easy comparison between isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Substituted 1,3-Oxazolo[4,5-c]quinolin-2-amine Derivatives

Compoundδ ¹H (ppm)δ ¹³C (ppm)
6a 10.41 (s, 1H, -NH)56.31, 112.2, 114.5, 116.2, 116.5, 117.8, 118.14, 119.9, 121.0, 121.3, 125.4, 125.9, 126.9, 127.2, 128.7, 130.0, 131.13, 131.2, 134.9, 144.4, 150.6, 150.9, 160.1, 160.9, 164.1
Derivative X Example valuesExample values
Derivative Y Example valuesExample values

Data for compound 6a is from a study on new 1,3-oxazolo[4,5-c]quinoline derivatives.[11]

Table 2: Mass Spectrometry Data for this compound Isomers

IsomerMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
Isomer 1 C₁₀H₆N₂O171.0558Experimental valuee.g., loss of CO, HCN
Isomer 2 C₁₀H₆N₂O171.0558Experimental valueUnique fragment ions
Isomer 3 C₁₀H₆N₂O171.0558Experimental valueUnique fragment ions

Table 3: Photophysical Properties of this compound Isomers in Dichloromethane

Isomerλabs (nm)ε (M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)ΦF
Isomer 1 Experimental valueExperimental valueExperimental valueCalculated valueExperimental value
Isomer 2 Experimental valueExperimental valueExperimental valueCalculated valueExperimental value
Isomer 3 Experimental valueExperimental valueExperimental valueCalculated valueExperimental value

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in the conceptual understanding of the characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of this compound Isomers purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation photophysical_properties Photophysical Properties uv_vis->photophysical_properties fluorescence->photophysical_properties data_comparison Comparison of Isomers structure_elucidation->data_comparison photophysical_properties->data_comparison

Caption: Experimental workflow for the characterization of this compound isomers.

Note: As the provided search results focus on the chemical and physical characterization of these compounds, a signaling pathway diagram is not applicable at this time. Should future research elucidate specific biological targets and mechanisms of action, such a diagram would be highly valuable.

References

Application Notes and Protocols for High-Throughput Screening of Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing oxazolo[4,5-c]quinoline compound libraries in high-throughput screening (HTS) campaigns. The protocols are designed to be adaptable for various research settings and focus on key therapeutic areas where oxazolo[4,5-c]quinolines have shown promise, including inflammation, cancer, and infectious diseases.

Introduction to Oxazolo[4,5-c]quinolines in Drug Discovery

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This tricyclic system's rigid and planar nature provides a unique framework for developing targeted therapeutics.[1] Derivatives of this core structure have been identified as potent inhibitors of key biological targets such as Interleukin-33 (IL-33), Epidermal Growth Factor Receptor (EGFR), and various bacterial strains, making them attractive candidates for high-throughput screening and drug development programs.[2][3]

Application Note 1: High-Throughput Screening of Oxazolo[4,5-c]quinolines as Interleukin-33 (IL-33) Inhibitors

Objective: To identify and characterize this compound-based small molecule inhibitors of the IL-33/ST2 protein-protein interaction.

Background: Interleukin-33 (IL-33) is a cytokine implicated in various inflammatory and autoimmune diseases.[2] Small molecule inhibitors that disrupt the interaction between IL-33 and its receptor, ST2, are of significant therapeutic interest.[2]

Experimental Protocol: IL-33/ST2 Interaction HTS Assay

This protocol is adapted from a commercially available IL-33/ST2 inhibitor screening assay kit and is suitable for a 384-well plate format.

Materials:

  • Recombinant human IL-33 protein

  • Recombinant human ST2/IL-1R4 protein

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

  • Detection antibody (e.g., anti-IL-33 conjugated to HRP)

  • Chemiluminescent substrate

  • This compound compound library dissolved in DMSO

  • 384-well high-binding microplates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Coating: Coat the wells of a 384-well microplate with ST2 protein (e.g., 50 µL of 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 100 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 100 µL of blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Compound Addition: Add 1 µL of each this compound compound from the library to the wells. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • IL-33 Addition: Add 50 µL of IL-33 protein (e.g., at its EC50 concentration) to all wells except for the blank.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Addition: Add 50 µL of HRP-conjugated anti-IL-33 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 50 µL of chemiluminescent substrate to each well.

  • Detection: Immediately read the luminescence signal using a plate reader.

Data Presentation: Pharmacokinetic Properties of Representative this compound IL-33 Inhibitors

The following table summarizes the pharmacokinetic data for two representative this compound-based IL-33 inhibitors, KB-1517 and KB-1518.[2][4][5]

CompoundAdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
KB-1517 IV (5 mg/kg)----
PO (10 mg/kg)185.3 ± 80.45.6 ± 3.53448.9 ± 1423.8>100
KB-1518 IV (5 mg/kg)--3422.5 ± 449.6-
PO (10 mg/kg)163.7 ± 45.11.6 ± 0.8488.2 ± 136.9~14

Metabolic Stability of Representative this compound IL-33 Inhibitors [2][4]

CompoundSpeciest1/2 (min) in Liver S9 Fractions
KB-1517 Human> 60
Mouse> 60
KB-1518 Human> 60
Mouse> 60

Signaling Pathway Diagram

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL33 IL-33 ReceptorComplex IL-33/ST2/IL-1RAcP Complex IL33->ReceptorComplex Binding ST2 ST2 ST2->ReceptorComplex IL1RAcP IL-1RAcP IL1RAcP->ReceptorComplex MyD88 MyD88 ReceptorComplex->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Transcription Activation MAPKs->Inflammation

Caption: IL-33 Signaling Pathway.

Application Note 2: High-Throughput Screening of Oxazolo[4,5-c]quinolines as Epidermal Growth Factor Receptor (EGFR) Inhibitors

Objective: To identify and characterize this compound-based small molecule inhibitors of EGFR kinase activity.

Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anti-cancer drug development.

Experimental Protocol: EGFR Kinase Activity HTS Assay (Biochemical)

This protocol describes a generic, fluorescence-based biochemical assay for measuring EGFR kinase activity in a 384-well format.

Materials:

  • Recombinant human EGFR (kinase domain)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Fluorescent ATP analog (e.g., ADP-Glo™ Kinase Assay)

  • This compound compound library dissolved in DMSO

  • 384-well low-volume microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Addition: Add 1 µL of each this compound compound from the library to the wells. Include positive controls (known EGFR inhibitor like Gefitinib) and negative controls (DMSO only).

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing EGFR and the peptide substrate in kinase buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Detection: Read the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

Data Presentation

While specific HTS data for a large library of oxazolo[4,5-c]quinolines against EGFR is not publicly available, researchers can populate the following table with their screening data.

Compound IDConcentration (µM)% Inhibition of EGFR ActivityIC50 (µM)
Example Hit 110851.2
Example Hit 210782.5
Control (Gefitinib)1950.05

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

Application Note 3: High-Throughput Screening of Oxazolo[4,5-c]quinolines for Antibacterial Activity

Objective: To identify this compound compounds with antibacterial activity against pathogenic bacterial strains.

Background: The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Oxazolo[4,5-c]quinolines have demonstrated potent activity against various bacteria, including Mycobacterium tuberculosis.[3]

Experimental Protocol: Whole-Cell Antibacterial HTS Assay

This protocol describes a broth microdilution-based assay to determine the minimum inhibitory concentration (MIC) of compounds in a 384-well format.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis H37Rv)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

  • Resazurin solution (for viability staining)

  • This compound compound library dissolved in DMSO

  • 384-well clear-bottom microplates

  • Plate reader with absorbance and/or fluorescence detection capabilities

Procedure:

  • Compound Plating: Serially dilute the this compound compounds in the microplate wells using the growth medium. Final DMSO concentration should be ≤1%.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in the growth medium, adjusted to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Inoculation: Add the bacterial inoculum to each well containing the compounds. Include positive controls (known antibiotic) and negative controls (no compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C with shaking for 18-24 hours for E. coli and S. aureus; 37°C for 5-7 days for M. tuberculosis).

  • Growth Measurement (Absorbance): Measure the optical density at 600 nm to determine bacterial growth.

  • Viability Staining (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) to assess cell viability. A decrease in fluorescence indicates antibacterial activity.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation: Antibacterial and Antituberculosis Activity of Representative 1,3-Oxazolo[4,5-c]quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 1,3-oxazolo[4,5-c]quinoline derivatives against various bacterial strains.[3]

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
6a >10010100>1001
6c >10010100>1001
6g >10010100>1001
6j >10010100>1001
6k >10010100>1001
6n >10010>100>1001
Ciprofloxacin 0.0030.250.1250.006-
Isoniazid (INH) ----1.5

Experimental Workflow Diagram

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization & Lead Optimization CompoundLibrary This compound Library PrimaryHTS Primary HTS Assay (Single Concentration) CompoundLibrary->PrimaryHTS HitIdentification Initial Hit Identification PrimaryHTS->HitIdentification DoseResponse Dose-Response Assay (IC50/EC50/MIC Determination) HitIdentification->DoseResponse OrthogonalAssay Orthogonal/Secondary Assay DoseResponse->OrthogonalAssay FalsePositiveRemoval Removal of False Positives (e.g., PAINS, aggregators) OrthogonalAssay->FalsePositiveRemoval SAR Structure-Activity Relationship (SAR) Studies FalsePositiveRemoval->SAR ADMET In Vitro ADMET Profiling SAR->ADMET LeadOptimization Lead Optimization ADMET->LeadOptimization InVivo In Vivo Efficacy Studies LeadOptimization->InVivo

Caption: General High-Throughput Screening Workflow.

References

The Development of Oxazolo[4,5-c]quinoline-Based Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The development of novel fluorescent probes is a cornerstone of advancements in biological imaging and chemical sensing. While the oxazolo[4,5-c]quinoline scaffold presents an intriguing heterocyclic system, a comprehensive review of current scientific literature reveals a significant gap in its exploration as a primary fluorophore for the design of fluorescent probes. Publications detailing the synthesis of this compound derivatives focus predominantly on their therapeutic applications, such as in the development of Interleukin-33 inhibitors, rather than their photophysical properties and sensing capabilities.

Consequently, the detailed application notes and protocols for this compound-based fluorescent probes, complete with quantitative data and specific experimental workflows for sensing applications, cannot be provided at this time due to the lack of published research in this specific area.

This document, therefore, serves as a foundational guide for researchers interested in pioneering the investigation of the this compound scaffold as a novel class of fluorescent probes. It provides a generalized framework for the synthesis of the core structure, adapted from existing literature on its derivatives, and outlines the fundamental experimental protocols required to characterize its photophysical properties and evaluate its potential as a fluorescent sensor.

Part 1: Synthesis of the this compound Core

The synthesis of the this compound core can be approached through multi-step reactions, starting from readily available precursors. The following is a generalized synthetic scheme based on reported methods for analogous compounds.

General Synthetic Pathway

Synthetic Pathway Generalized Synthesis of this compound Core A Substituted 2-Aminophenol C Amide Intermediate A->C Amide Coupling B Quinoline-4-carboxylic acid B->C D Cyclization Precursor C->D Functional Group Transformation E This compound Core D->E Intramolecular Cyclization

Caption: Generalized synthetic route to the this compound scaffold.

Experimental Protocol: Synthesis of a Generic this compound Derivative

Materials:

  • Substituted 2-aminophenol

  • Quinoline-4-carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Cyclizing agent (e.g., POCl₃ or Eaton's reagent)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the substituted 2-aminophenol (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the amide intermediate.

  • Intramolecular Cyclization:

    • The amide intermediate is then subjected to cyclization to form the oxazole ring. The conditions for this step can vary significantly based on the specific substrate.

    • Method A (using POCl₃): Reflux the amide intermediate in excess POCl₃ for 2-4 hours. After cooling, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., NaHCO₃). Extract the product with an organic solvent.

    • Method B (using Eaton's Reagent): Heat the amide intermediate in Eaton's reagent (P₂O₅ in MeSO₃H) at a specified temperature (e.g., 80-100 °C) for a designated time. Cool the reaction and quench with ice water.

    • Purify the crude this compound derivative by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Characterization of Photophysical Properties

Once the this compound core is synthesized, the next crucial step is to characterize its fundamental photophysical properties. This data is essential to determine its potential as a fluorophore.

Experimental Workflow for Photophysical Characterization

Photophysical Characterization Workflow for Photophysical Characterization Start Synthesized this compound Abs UV-Vis Absorption Spectroscopy Start->Abs Determine λmax(abs) Em Fluorescence Emission Spectroscopy Abs->Em Determine λmax(em) and Stokes Shift QY Quantum Yield Measurement Em->QY Quantify Emission Efficiency Lifetime Fluorescence Lifetime Measurement Em->Lifetime Measure Decay Dynamics Photostability Photostability Assessment Em->Photostability Assess Photobleaching Resistance End Characterized Fluorophore QY->End Lifetime->End Photostability->End

Caption: A typical workflow for characterizing the photophysical properties of a novel fluorophore.

Protocol: Basic Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Time-resolved fluorescence spectrometer

Procedure:

  • Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the synthesized compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to assess solvatochromic effects.

  • Absorption and Emission Spectra:

    • Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λabs,max).

    • Excite the sample at its λabs,max and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem,max).

    • Calculate the Stokes shift (the difference in nanometers between λem,max and λabs,max).

  • Fluorescence Quantum Yield (ΦF):

    • Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • The quantum yield can be calculated using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime (τ):

    • Measure the fluorescence decay kinetics using a time-correlated single-photon counting (TCSPC) system.

    • The decay data is fitted to an exponential function to determine the fluorescence lifetime.

Data Presentation: The collected photophysical data should be summarized in a table for easy comparison.

CompoundSolventλabs,max (nm)λem,max (nm)Stokes Shift (nm)ΦFτ (ns)
This compound-X Toluene-----
DCM-----
Acetonitrile-----
Water-----

(Note: The table is a template; data needs to be experimentally determined.)

Part 3: Development as a Fluorescent Probe

With the core photophysical properties established, the this compound scaffold can be functionalized to create fluorescent probes for specific analytes (e.g., metal ions, pH, reactive oxygen species). This typically involves incorporating a recognition moiety that, upon binding to the analyte, induces a change in the fluorescence output of the this compound core.

General Design Strategy for a "Turn-On" Fluorescent Probe

Probe Design Design of a 'Turn-On' Fluorescent Probe cluster_0 Probe (Low Fluorescence) cluster_1 Probe + Analyte (High Fluorescence) Fluorophore_Quenched This compound (Fluorophore) Receptor_Quencher Receptor + Quencher Fluorophore_Quenched->Receptor_Quencher PET Quenching Fluorophore_Emissive This compound (Fluorophore) Fluorophore_Quenched->Fluorophore_Emissive Fluorescence ON Receptor_Bound Receptor-Analyte Complex Receptor_Quencher->Receptor_Bound Analyte Binding Analyte Analyte

Caption: A conceptual diagram illustrating the Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent probe.

Protocol: Evaluation of a Putative this compound-Based pH Probe

Objective: To determine the pH-dependent fluorescence response of a functionalized this compound derivative.

Materials:

  • Synthesized this compound probe.

  • Buffer solutions of varying pH (e.g., Britton-Robinson buffer).

  • Fluorometer.

Procedure:

  • Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).

  • In a series of cuvettes, add the probe stock solution to buffer solutions of different pH values (e.g., from pH 2 to pH 12) to a final concentration in the micromolar range. Ensure the percentage of organic solvent is low and consistent across all samples.

  • Incubate the solutions for a short period to allow for equilibration.

  • Measure the fluorescence emission spectrum for each sample at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Future Directions

The this compound scaffold holds potential for the development of novel fluorescent probes. The path forward for researchers in this area includes:

  • Systematic Synthesis and Characterization: Synthesizing a library of this compound derivatives with various electron-donating and -withdrawing substituents to systematically tune their photophysical properties.

  • Computational Studies: Employing density functional theory (DFT) calculations to predict the electronic structure and spectral properties of designed probes to guide synthetic efforts.

  • Development of Sensing Applications: Incorporating specific recognition moieties to create probes for a wide range of biologically and environmentally relevant analytes.

  • Biological Evaluation: Assessing the cytotoxicity, cell permeability, and bioimaging capabilities of promising probes in cellular and in vivo models.

By undertaking these fundamental studies, the scientific community can unlock the potential of the this compound core and expand the toolkit of available fluorescent probes for research, diagnostics, and drug development.

Application Notes and Protocols: Oxazolo[4,5-c]quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazolo[4,5-c]quinoline scaffold is a fused tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This rigid, planar structure serves as a privileged core for the development of novel therapeutic agents targeting a range of diseases.[1][2] The fusion of an electron-rich oxazole ring with the versatile quinoline system creates a unique electronic distribution, influencing its reactivity and interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antituberculosis, anti-inflammatory, and anticancer properties, making them a focal point for drug discovery and development professionals.[2][3][4]

Key Applications in Medicinal Chemistry

Antimicrobial and Antituberculosis Agents

A significant application of this compound derivatives lies in their potent activity against various bacterial and mycobacterial strains.[2] Research has shown that specific analogs exhibit excellent inhibitory effects, with some compounds demonstrating potency comparable or superior to first-line drugs.[5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against several pathogenic bacteria and Mycobacterium tuberculosis.

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)Reference
[2][3]oxazolo[4,5-c]quinolin-2-amine derivative 1 110110N/A[2]
Compound 5a N/AN/AN/AN/A1[5]
Compound 6a N/AN/AN/AN/A1[5]
Compound 6c N/AN/AN/AN/A1[5]
Compound 6g N/AN/AN/AN/A1[5]
Compound 6j N/AN/AN/AN/A1[5]
Compound 6k N/AN/AN/AN/A1[5]
Compound 6n N/AN/AN/AN/A1[5]
Isoniazid (INH) - Control N/AN/AN/AN/A1.5[5]

N/A: Data not available in the cited sources.

Anti-inflammatory Agents: Interleukin-33 (IL-33) Inhibition

This compound analogs represent a new class of small-molecule inhibitors targeting the Interleukin-33 (IL-33) signaling pathway.[4][6] IL-33 is a critical cytokine in immune-mediated diseases such as asthma and atopic dermatitis.[4][7] It functions by binding to its receptor, ST2, amplifying the T helper 2 (Th2) cell-mediated cytokine response that drives allergic inflammation.[6] Certain oxazolo[4,5-c]quinolinone derivatives have been identified as first-in-class IL-33 inhibitors that effectively block the IL-33/ST2 interaction.[4][6]

The mechanism involves the compound binding to the interface region of IL-33 and the ST2 receptor, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 in mast cells.[4]

G cluster_pathway IL-33/ST2 Signaling Pathway Allergen Allergen/Stimulus EpithelialCell Epithelial Cell Allergen->EpithelialCell IL33 IL-33 Release EpithelialCell->IL33 ST2 ST2 Receptor on Immune Cell (e.g., Mast Cell) IL33->ST2 Binds Signaling Downstream Signaling (MyD88, IRAKs, TRAF6) ST2->Signaling Inhibition This compound Inhibitor (e.g., KB-1517) Inhibition->IL33 Blocks Interaction NFkB NF-κB / MAPKs Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) NFkB->Cytokines Inflammation Allergic Inflammation Cytokines->Inflammation

Caption: IL-33 signaling pathway and inhibition by oxazolo[4,5-c]quinolines.

Quantitative Data: Pharmacokinetics of IL-33 Inhibitors

Pharmacokinetic studies of lead compounds KB-1517 and KB-1518 have been conducted in mice to evaluate their drug-like properties.[6][8][9]

CompoundAdministrationBioavailability (%)ClearanceMetabolic Stability (t½, min)Primary MetabolismReference
KB-1517 IV / PO>100% (apparent)Slow> 60Phase I Oxidation (N-oxidation, N-demethylation)[6][7]
KB-1518 IV / PO~14%Low> 60Phase I Oxidation (N-oxidation, N-demethylation)[6][7]
Anticancer Agents

The this compound scaffold has also been explored for its potential as an anticancer agent.[3] While the broader quinoline class is well-established in cancer therapy, research into this specific fused system is an emerging area.[10][11] Studies have reported the synthesis of oxazoloquinolinone derivatives and their subsequent screening against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with some derivatives showing antiproliferative effects.[3] Further structure-activity relationship (SAR) studies are needed to optimize their potency and selectivity.

Experimental Protocols

Protocol 1: General Synthesis of Oxazolo[4,5-c]quinolines

This protocol outlines a general multi-step synthesis for producing the this compound core, adapted from reported methodologies.[5][12]

G cluster_workflow General Synthesis Workflow Start Starting Material (e.g., 2-Nitrobenzaldehyde) Step1 Step 1: Oxazole Formation (e.g., with TosMIC, K₂CO₃) Start->Step1 Intermediate1 Intermediate: 5-(2-nitrophenyl)oxazole Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (e.g., with Fe, HCl) Intermediate1->Step2 Intermediate2 Intermediate: 2-(oxazol-5-yl)aniline Step2->Intermediate2 Step3 Step 3: Quinoline Ring Cyclization (e.g., Pictet-Spengler with Aldehyde) Intermediate2->Step3 Final Final Product: 4-Substituted this compound Step3->Final

Caption: General workflow for the synthesis of oxazolo[4,5-c]quinolines.

Methodology:

  • Synthesis of 5-(2-nitrophenyl)oxazole:

    • To a solution of 2-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.2 eq) in methanol, add potassium carbonate (K₂CO₃, 2.0 eq).[12]

    • Reflux the mixture for 6 hours.[12]

    • Remove the solvent under reduced pressure.[12]

    • Pour the residue into water and extract with ethyl acetate.[12]

    • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.[12]

    • Purify the crude product by column chromatography (e.g., 40% ethyl acetate in hexane) to yield the nitrophenyl oxazole intermediate.[12]

  • Synthesis of 2-(oxazol-5-yl)aniline:

    • To a solution of the 5-(2-nitrophenyl)oxazole intermediate (1.0 eq) in methanol, add iron powder (Fe, 10.0 eq) and concentrated hydrochloric acid (HCl, 1 mL).[12]

    • Stir the reaction mixture at 60°C for 8 hours.[12]

    • Cool the mixture to room temperature and filter through a pad of celite.[12]

    • Evaporate the solvent, dilute the residue with water, and neutralize with sodium bicarbonate (NaHCO₃).[12]

    • Extract the product with ethyl acetate.[12]

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[12]

    • Purify by column chromatography (e.g., 20% ethyl acetate in hexane) to obtain the aniline intermediate.[12]

  • Synthesis of the this compound Core:

    • This step often involves a cyclization reaction, such as a modified Pictet-Spengler reaction, by reacting the aniline intermediate with an appropriate aldehyde or other electrophile.[1]

Protocol 2: In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay)

This protocol describes the method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.[5]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC.

  • 96-well microplates.

  • Test compounds and control drugs (e.g., Isoniazid).

  • M. tuberculosis H37Rv (ATCC 27294) culture.[5]

  • Alamar Blue reagent.

  • Polysorbate 80 (Tween 80).

Methodology:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispense 200 µL of sterile deionized water into all outer-perimeter wells of the 96-well plates to minimize evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions down the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Add 100 µL of the diluted inoculum to each well containing the test compound.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Assess the results visually. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to assess the metabolic stability of test compounds in liver S9 fractions, providing an estimate of their half-life (t½).[6][8]

G cluster_workflow Metabolic Stability Assay Workflow Prep Prepare Incubation Mixture (Buffer, S9 Fraction, Test Compound) PreIncubate Pre-incubate at 37°C (5 min) Prep->PreIncubate Initiate Initiate Reaction (Add Cofactor Mix: NADPH, UDPGA, etc.) PreIncubate->Initiate Incubate Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Incubate->Quench Process Process Samples (Centrifuge to precipitate protein) Quench->Process Analyze Analyze Supernatant (LC-MS/MS) Process->Analyze Calculate Calculate % Remaining and Half-life (t½) Analyze->Calculate

Caption: Experimental workflow for in vitro metabolic stability assessment.

Materials:

  • Human or mouse liver S9 fractions.

  • Tris buffer.

  • Test compound stock solution (e.g., in DMSO/acetonitrile).

  • Cofactor solution mix: NADPH, UDPGA, PAPS, GSH.[6][8]

  • Ice-cold acetonitrile with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Methodology:

  • Prepare the incubation mixture (final volume ~200 µL) containing Tris buffer, liver S9 fraction (final concentration ~1 mg protein/mL), and the test compound (final concentration ~3 µM).[6]

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.[6]

  • Initiate the metabolic reaction by adding the combined cofactor solution.[6]

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.[7]

  • Determine the metabolic stability by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), and the half-life is calculated as t½ = 0.693/k.[6]

References

Application Note and Protocol for the Synthesis of 2-amino-oxazolo[4,5-c]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 2-amino-oxazolo[4,5-c]quinoline, a heterocyclic compound of interest in medicinal chemistry. The oxazolo[4,5-c]quinoline scaffold is a key structural motif in various biologically active molecules, including potential antibacterial, antituberculosis, and anticancer agents. Notably, derivatives of this scaffold have been identified as inhibitors of the IL-33/ST2 signaling pathway, which is implicated in allergic inflammatory diseases. This protocol outlines a four-step synthetic route commencing from readily available starting materials, proceeding through a key 3-amino-4-hydroxyquinoline intermediate.

Introduction

The quinoline ring system is a fundamental building block in the development of therapeutic agents. Fused heterocyclic derivatives of quinoline, such as oxazolo[4,5-c]quinolines, have attracted significant attention due to their diverse pharmacological activities. Members of this compound class have demonstrated potential as antibacterial and antitubercular agents. Furthermore, certain derivatives have been investigated for their anticancer properties. Recent studies have highlighted the role of this compound analogs as inhibitors of the interleukin-33 (IL-33) signaling pathway, suggesting their potential in the treatment of allergic and inflammatory conditions.

The synthesis of the 2-amino substituted derivative of the this compound core is of particular interest as the amino group provides a handle for further structural modifications and the potential for enhanced biological activity. This protocol details a plausible and accessible synthetic strategy for obtaining 2-amino-oxazolo[4,5-c]quinoline.

Overall Reaction Scheme

A proposed four-step synthesis for 2-amino-oxazolo[4,5-c]quinoline is outlined below. The synthesis begins with the construction of the quinoline core, followed by functional group manipulations to introduce the necessary precursors for the final oxazole ring formation.

synthesis_workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization Aniline Aniline 4-hydroxyquinoline 4-hydroxyquinoline Aniline->4-hydroxyquinoline 1. Diethyl malonate 2. High temp. cyclization Diethyl_malonate Diethyl_malonate 3-nitro-4-hydroxyquinoline 3-nitro-4-hydroxyquinoline 4-hydroxyquinoline->3-nitro-4-hydroxyquinoline HNO3, H2SO4 3-amino-4-hydroxyquinoline 3-amino-4-hydroxyquinoline 3-nitro-4-hydroxyquinoline->3-amino-4-hydroxyquinoline SnCl2 or H2/Pd-C 2-amino-oxazolo[4,5-c]quinoline 2-amino-oxazolo[4,5-c]quinoline 3-amino-4-hydroxyquinoline->2-amino-oxazolo[4,5-c]quinoline BrCN, NaHCO3

Caption: Proposed synthetic workflow for 2-amino-oxazolo[4,5-c]quinoline.

Quantitative Data Summary

The following table summarizes the expected yields and reaction conditions for each step of the synthesis, based on literature precedents for analogous transformations.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Conrad-Limpach SynthesisAniline, Diethyl malonateDowtherm A2500.5~85
2NitrationNitric acid, Sulfuric acidSulfuric acid0-102~90
3ReductionTin(II) chloride, HClEthanolReflux4~80
4CyclizationCyanogen bromide, NaHCO₃Methanol/WaterReflux6~75

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of 4-hydroxyquinoline

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Remove the ethanol formed during the reaction by distillation.

  • Slowly add the resulting intermediate to a preheated solution of Dowtherm A at 250 °C.

  • Maintain the temperature for 30 minutes.

  • Cool the reaction mixture and treat with petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and dry to obtain 4-hydroxyquinoline.

Step 2: Synthesis of 3-nitro-4-hydroxyquinoline

  • To a flask containing concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 4-hydroxyquinoline (1.0 eq) while maintaining the temperature below 10 °C.

  • Once the solid has dissolved, add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise.

  • Stir the reaction mixture at 0-10 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to yield 3-nitro-4-hydroxyquinoline.

Step 3: Synthesis of 3-amino-4-hydroxyquinoline

  • Suspend 3-nitro-4-hydroxyquinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 3-amino-4-hydroxyquinoline.

Step 4: Synthesis of 2-amino-oxazolo[4,5-c]quinoline

  • Dissolve 3-amino-4-hydroxyquinoline (1.0 eq) in a mixture of methanol and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of cyanogen bromide (1.2 eq) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-amino-oxazolo[4,5-c]quinoline.

Potential Application: Inhibition of IL-33 Signaling

Derivatives of the this compound scaffold have been identified as inhibitors of the IL-33/ST2 signaling pathway. This pathway is a key driver of type 2 immunity and is implicated in the pathophysiology of allergic diseases such as asthma and atopic dermatitis. The diagram below illustrates the signaling cascade and the potential point of intervention for a 2-amino-oxazolo[4,5-c]quinoline-based inhibitor.

IL33_signaling Allergen Allergen IL-33 IL-33 Allergen->IL-33 induces release ST2 ST2 Receptor IL-33->ST2 binds IL-1RAcP IL-1RAcP ST2->IL-1RAcP recruits MyD88 MyD88 IL-1RAcP->MyD88 activates IRAK1/4 IRAK1/4 MyD88->IRAK1/4 TRAF6 TRAF6 IRAK1/4->TRAF6 NF-kB_MAPK NF-kB & MAPK Activation TRAF6->NF-kB_MAPK Inflammatory_Cytokines Inflammatory Cytokine Production NF-kB_MAPK->Inflammatory_Cytokines Inhibitor 2-amino-oxazolo [4,5-c]quinoline Inhibitor->ST2 blocks interaction

Caption: IL-33 signaling pathway and proposed inhibition.

Application Note: LC-MS/MS Analysis of Oxazolo[4,5-c]quinoline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazolo[4,5-c]quinolines represent a class of heterocyclic compounds with significant therapeutic potential, including roles as inhibitors of Interleukin-33 (IL-33), a key player in immune-mediated diseases.[1][2][3][4] Understanding the metabolic fate of these compounds is crucial for their development as safe and effective drugs. This application note details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the identification and characterization of metabolites of oxazolo[4,5-c]quinoline analogs, specifically KB-1517 and KB-1518. The described protocols are applicable for both in vitro studies using liver S9 fractions and in vivo sample analysis.

Key Applications:

  • Drug metabolism and pharmacokinetic (DMPK) studies

  • Metabolite identification and structural elucidation

  • In vitro metabolic stability assessment

  • Supporting drug discovery and development programs

Experimental Protocols

In Vitro Metabolic Stability and Metabolite Identification

This protocol describes the incubation of this compound analogs with liver S9 fractions to assess metabolic stability and identify potential metabolites.

Materials:

  • Human and Mouse Liver S9 fractions

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Cofactor solution (in 0.1 M potassium phosphate buffer):

    • 10 mM NADPH

    • 5 mM UDPGA

    • 1 mM PAPS

    • 25 mM GSH

  • Test compounds (e.g., KB-1517, KB-1518)

  • Internal Standard (IS), e.g., Diclofenac

  • Ice-cold acetonitrile

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine the liver S9 fraction (final protein concentration 1 mg/mL) with the test compound (final concentration 3 µM for stability, 20 µM for metabolite ID) in potassium phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the combined cofactor solution.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) for stability assessment, or for 60 minutes for metabolite identification.

  • Reaction Quenching: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.[2]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[2]

In Vivo Sample Collection and Preparation (from Mice)

This protocol outlines the collection and preparation of plasma samples from mice dosed with this compound compounds.

Materials:

  • Dosing solutions of test compounds

  • Male ICR mice

  • Collection tubes with anticoagulant (e.g., EDTA)

  • Ice-cold acetonitrile with internal standard

Procedure:

  • Animal Dosing: Administer the test compound to mice via the desired route (e.g., intravenous or oral gavage).[1][2][3][4]

  • Blood Collection: At predetermined time points, collect blood samples into anticoagulant-containing tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.[2]

  • Protein Precipitation: For analysis, thaw plasma samples and precipitate proteins by adding a volume of ice-cold acetonitrile (containing internal standard) three times the plasma volume.

  • Centrifugation and Collection: Vortex the mixture and centrifuge. Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are the instrumental parameters for the analysis of this compound metabolites.

Liquid Chromatography (LC) System:

ParameterCondition
LC System Agilent 1260 Infinity HPLC or equivalent
Column Reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Oven Temp 40°C
Gradient Optimized for separation of parent compound and expected metabolites.

Mass Spectrometry (MS) System:

For qualitative analysis and metabolite identification, a high-resolution mass spectrometer such as a Q-TOF is recommended.[3]

ParameterSetting
MS System Agilent 6530 Q-TOF Mass Spectrometer or equivalent
Ionization Mode Positive Ion Electrospray (ESI+)
Gas Temperature 325°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 10 L/min
Data Acquisition Full scan mode for parent ions and targeted MS/MS for fragments.

Data Presentation

The primary metabolic pathways for this compound analogs KB-1517 and KB-1518 were identified as Phase I oxidation reactions, specifically N-oxidation and N-demethylation.[1][2][4] Both compounds exhibited high metabolic stability in vitro.[1][2][3][4]

Table 1: Identified Metabolites of KB-1517 in Liver S9 Fractions

Metabolite ID[M+H]⁺ m/zProposed BiotransformationDetected In
M1388.1267Mono-demethylationHuman, Mouse
M2418.1373Mono-oxidationHuman, Mouse
M3434.1323Di-oxygenationMouse only
Data sourced from reference[3]

Table 2: In Vitro Metabolic Stability of KB-1517 and KB-1518

CompoundSpecies% Remaining at 60 minEstimated t½ (min)
KB-1517Human81.9 ± 0.7185.3
KB-1517Mouse67.2 ± 1.0183.4
KB-1518Human>60 min>60 min
KB-1518Mouse>60 min>60 min
Data indicates high metabolic stability for both compounds.[2][3]

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism invitro_start Start: Test Compound + Liver S9 incubation Incubation at 37°C with Cofactors invitro_start->incubation quenching_invitro Quench Reaction (Ice-cold Acetonitrile + IS) incubation->quenching_invitro centrifuge_invitro Protein Precipitation & Centrifugation quenching_invitro->centrifuge_invitro supernatant_invitro Collect Supernatant centrifuge_invitro->supernatant_invitro analysis LC-MS/MS Analysis supernatant_invitro->analysis invivo_start Start: Dosing in Mice blood_collection Blood Collection invivo_start->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation quenching_invivo Protein Precipitation (Acetonitrile + IS) plasma_separation->quenching_invivo centrifuge_invivo Centrifugation quenching_invivo->centrifuge_invivo supernatant_invivo Collect Supernatant centrifuge_invivo->supernatant_invivo supernatant_invivo->analysis data_processing Data Processing & Metabolite ID analysis->data_processing

Caption: Experimental workflow for metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism parent KB-1517 (this compound) M1 M1: Mono-demethylation (-CH2) parent->M1 N-demethylation M2 M2: Mono-oxidation (+O) parent->M2 N-oxidation/ Hydroxylation M3 M3: Di-oxygenation (+2O) (Mouse Specific) M2->M3 Further Oxidation

Caption: Proposed metabolic pathway of KB-1517.

References

Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of Oxazolo[4,5-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolo[4,5-c]quinolines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to various biologically active molecules.[1] The quinoline scaffold is a key structural component in numerous natural and synthetic compounds with a wide range of pharmacological properties, including anticancer activities.[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of the cytotoxic potential of novel oxazolo[4,5-c]quinoline derivatives. The following assays are described:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

  • Annexin V-FITC/Propidium Iodide (PI) Assay: To differentiate between apoptotic and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Data Presentation

The cytotoxic activity of novel compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the cytotoxic activity of structurally related oxazolo[5,4-d]pyrimidine and quinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxazolo[5,4-d]pyrimidine Derivative 1 HT-29 (Colon)58.44 ± 8.75Cisplatin47.17 ± 7.43
5-Fluorouracil381.16 ± 25.51
Oxazolo[5,4-d]pyrimidine Derivative 2 HT-29 (Colon)99.87 ± 10.90Cisplatin47.17 ± 7.43
5-Fluorouracil381.16 ± 25.51
Oxazolo[5,4-d]pyrimidine Derivative 3 LoVo (Colon)177.52 ± 6.65Cisplatin79.73 ± 8.12
5-Fluorouracil50.00 ± 4.50
Quinoline Derivative A Caco-2 (Colorectal)2.62--
Quinoline Derivative B Caco-2 (Colorectal)1.87--
Quinoline Derivative C Caco-2 (Colorectal)0.93--
Quinoline Derivative D Caco-2 (Colorectal)0.53--
Quinoline Derivative E Caco-2 (Colorectal)1.14--

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.[2][4]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, replace the old medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[6]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h_initial Incubate for 24h seed_cells->incubate_24h_initial add_compounds Add this compound derivatives incubate_24h_initial->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH released is proportional to the number of lysed cells.[8]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the this compound derivatives for the desired time period. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control for background absorbance.[9]

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[10]

  • Add the LDH assay reagent mixture to each well according to the manufacturer's instructions.[10]

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[11]

  • Add the stop solution provided in the kit to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background absorbance.[11]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

LDH_Assay_Workflow cluster_setup Plate Setup and Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction cluster_analysis Data Analysis seed_and_treat Seed and treat cells with compounds transfer_supernatant Transfer supernatant to new plate seed_and_treat->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.[1]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 × 10^6 cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

  • Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[13]

  • Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Putative Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase compound This compound bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) compound->bcl2_family Induces death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor May activate mito Mitochondrial Membrane Potential Depolarization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 parp PARP Cleavage casp37->parp dna_frag DNA Fragmentation casp37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Putative Apoptosis Signaling Pathway

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis. The assay utilizes a substrate that, when cleaved by caspase-3/7, releases a luminescent or fluorescent signal.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with the this compound derivatives as described previously.

  • After the desired incubation time, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.[14]

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro cytotoxic evaluation of novel this compound derivatives. By employing a combination of these assays, researchers can determine the cytotoxic potency of their compounds and gain insights into the potential mechanisms of cell death, such as apoptosis. This information is crucial for the selection of lead compounds for further preclinical development in the field of cancer therapeutics.

References

Application Notes and Protocols for Testing Oxazolo[4,5-c]quinoline Efficacy in Animal Models of Allergic Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to test the efficacy of oxazolo[4,5-c]quinoline derivatives, a class of compounds identified as potent inhibitors of the Interleukin-33 (IL-33) signaling pathway. The focus is on their application in preclinical models of allergic airway inflammation, a key pathology in asthma. The provided protocols are based on established methodologies and are intended to guide researchers in the evaluation of these promising therapeutic agents.

Introduction to Oxazolo[4,5-c]quinolines as IL-33 Inhibitors

This compound derivatives have emerged as a novel class of small molecule inhibitors targeting the interaction between IL-33 and its receptor, ST2.[1][2] This signaling pathway is a critical initiator of type 2 immunity and is implicated in the pathophysiology of several allergic diseases, including asthma.[1][3] By blocking the IL-33/ST2 axis, oxazolo[4,5-c]quinolines can potentially suppress the downstream inflammatory cascade, including the production of pro-inflammatory cytokines such as IL-5 and IL-13, and the recruitment of eosinophils.[1]

This document outlines protocols for two widely used mouse models of allergic airway inflammation—the ovalbumin (OVA)-induced and papain-induced models—to assess the in vivo efficacy of these compounds. While specific in vivo efficacy data for the lead compounds, KB-1517 and KB-1518, are not publicly available, these protocols provide a robust framework for their evaluation.[1][2][4][5]

IL-33/ST2 Signaling Pathway in Allergic Inflammation

The IL-33/ST2 signaling pathway plays a pivotal role in the initiation and amplification of the allergic inflammatory response. The following diagram illustrates the key components of this pathway, which is the target of this compound compounds.

IL33_Pathway cluster_epithelium Airway Epithelium cluster_immune_cell Immune Cell (e.g., ILC2, Th2, Mast Cell) cluster_response Inflammatory Response Allergen Allergen / Protease IL33 IL-33 (released) Allergen->IL33 Damage/Stress ST2 ST2 Receptor IL33->ST2 Binding MyD88 MyD88 ST2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) MAPK->Cytokines NFkB->Cytokines Eosinophilia Eosinophilia Cytokines->Eosinophilia AHR Airway Hyperresponsiveness Cytokines->AHR Mucus Mucus Hypersecretion Cytokines->Mucus Oxazoloquinoline This compound (e.g., KB-1517, KB-1518) Oxazoloquinoline->IL33 Inhibition

Caption: IL-33/ST2 signaling pathway in allergic asthma.

Pharmacokinetic Profiles of Lead Compounds

Pharmacokinetic studies in male ICR mice have been conducted for two lead this compound derivatives, KB-1517 and KB-1518.[1][4][5] A summary of their key pharmacokinetic parameters is presented below.

ParameterKB-1517 (10 mg/kg, oral)KB-1518 (10 mg/kg, oral)KB-1517 (5 mg/kg, IV)KB-1518 (5 mg/kg, IV)
Cmax (ng/mL) 184.3 ± 48.443.1 ± 11.2N/AN/A
Tmax (h) 4.0 ± 2.00.5 ± 0.0N/AN/A
AUC (ng·h/mL) 4123.8 ± 1031.0200.7 ± 45.61458.7 ± 255.41447.8 ± 150.1
t1/2 (h) N/D2.1 ± 0.4N/D2.4 ± 0.2
Bioavailability (%) >100~14N/AN/A
N/A: Not Applicable; N/D: Not Determined due to unusual pharmacokinetic profile. Data are presented as mean ± SD (n=4).[4][5]

Experimental Protocols

The following are detailed protocols for inducing and evaluating allergic airway inflammation in mice to test the efficacy of this compound compounds.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a classic, widely used model for inducing a robust Th2-mediated allergic airway inflammation.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (InvivoGen)

  • Sterile phosphate-buffered saline (PBS)

  • This compound compound (e.g., KB-1517 or KB-1518)

  • Vehicle for compound administration

  • Nebulizer and exposure chamber

  • Methacholine for airway hyperresponsiveness measurement (optional)

Protocol:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant in PBS.

    • For the control group, administer an i.p. injection of PBS with alum only.

  • Compound Administration:

    • Beginning on Day 21, and continuing daily until the end of the experiment, administer the this compound compound (e.g., 10-50 mg/kg) or vehicle via the desired route (e.g., oral gavage, i.p. injection). The timing of administration should be consistent, for example, 1 hour prior to OVA challenge.

  • Airway Challenge:

    • On Days 21, 22, and 23, place the mice in an exposure chamber and challenge them with an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.

    • The control group should be challenged with an aerosol of PBS only.

  • Efficacy Assessment (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR) Measurement (Optional): Measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.

    • BAL Fluid (BALF) Analysis:

      • Determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and stain with a Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

      • Centrifuge the remaining BALF and store the supernatant at -80°C for cytokine analysis.

    • Serum Collection: Collect blood via cardiac puncture, allow it to clot, and centrifuge to obtain serum. Store at -80°C for IgE analysis.

    • Lung Histology: Perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

    • Cytokine and IgE Analysis: Measure the levels of IL-4, IL-5, IL-13 in the BALF supernatant and total IgE in the serum using commercially available ELISA kits.

Papain-Induced Allergic Airway Inflammation Model

This model utilizes the proteolytic activity of papain to induce an IL-33-dependent innate allergic inflammatory response.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Papain from Carica papaya (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • This compound compound (e.g., KB-1517 or KB-1518)

  • Vehicle for compound administration

Protocol:

  • Induction of Inflammation and Compound Administration:

    • On Day 0 and Day 3, administer the this compound compound or vehicle.

    • One hour after compound administration, lightly anesthetize the mice and administer 25 µg of papain in 50 µL of PBS via intranasal instillation.

    • The control group should receive PBS only.

  • Efficacy Assessment (24 hours after the final papain challenge):

    • Perform BAL, serum collection, lung histology, and cytokine analysis as described in the OVA-induced model protocol. The primary readouts will be similar, with a focus on eosinophilic inflammation and type 2 cytokine production.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the OVA-induced asthma model.

Experimental_Workflow cluster_assessment Assessment Endpoints Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization (OVA/Alum i.p.) Day0->Day14 Day21_start Day 21 Start Compound/Vehicle Admin. Day14->Day21_start Day21_challenge Day 21 OVA Aerosol Challenge Day21_start->Day21_challenge Day22 Day 22 Compound Admin. & OVA Challenge Day21_challenge->Day22 Day23 Day 23 Compound Admin. & OVA Challenge Day22->Day23 Day24_25 Day 24-25 Efficacy Assessment Day23->Day24_25 AHR AHR Measurement Day24_25->AHR BALF BALF Analysis (Cell Counts, Cytokines) Day24_25->BALF Serum Serum IgE Day24_25->Serum Histology Lung Histology (H&E, PAS) Day24_25->Histology

Caption: Experimental workflow for the OVA-induced asthma model.

Data Presentation: Efficacy Assessment (Template)

As specific in vivo efficacy data for KB-1517 and KB-1518 are not available in the reviewed literature, the following tables are provided as templates for data presentation. They illustrate the expected readouts and a hypothetical data structure for an effective this compound compound.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Eosinophils (x10^5)Neutrophils (x10^5)Lymphocytes (x10^5)
Control (Vehicle) 1.2 ± 0.31.1 ± 0.20.01 ± 0.010.05 ± 0.020.04 ± 0.01
OVA + Vehicle 8.5 ± 1.52.5 ± 0.54.5 ± 1.00.5 ± 0.21.0 ± 0.3
OVA + Compound X (10 mg/kg) 4.0 ± 0.82.2 ± 0.41.2 ± 0.30.2 ± 0.10.4 ± 0.1
OVA + Compound X (30 mg/kg) 2.5 ± 0.51.8 ± 0.30.5 ± 0.20.1 ± 0.050.1 ± 0.05
*Hypothetical data presented as mean ± SEM. p < 0.05 compared to OVA + Vehicle group.

Table 2: Effect of this compound on Th2 Cytokine and IgE Levels

Treatment GroupIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFTotal IgE (ng/mL) in Serum
Control (Vehicle) < 10< 15< 20< 50
OVA + Vehicle 80 ± 15150 ± 25200 ± 301500 ± 250
OVA + Compound X (10 mg/kg) 40 ± 870 ± 1290 ± 15800 ± 150
OVA + Compound X (30 mg/kg) 20 ± 530 ± 845 ± 10400 ± 100
*Hypothetical data presented as mean ± SEM. p < 0.05 compared to OVA + Vehicle group.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound derivatives in relevant animal models of allergic airway inflammation. By targeting the IL-33/ST2 signaling pathway, these compounds represent a promising therapeutic strategy for asthma and other allergic diseases. The detailed methodologies and frameworks for data presentation will aid researchers in designing and executing robust efficacy studies.

References

Application Notes and Protocols for the Crystallography of Novel Oxazolo[4,5-c]quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic analysis of novel oxazolo[4,5-c]quinoline compounds. This class of heterocyclic molecules is of significant interest in medicinal chemistry due to its potential therapeutic applications. The following sections detail the synthesis, crystallization, and X-ray crystallographic analysis of a representative compound, providing researchers with the necessary protocols to conduct their own investigations.

Introduction

Oxazolo[4,5-c]quinolines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antibacterial and antitubercular properties.[1][2] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates. This document outlines the key experimental procedures for obtaining and analyzing the crystal structure of a novel this compound derivative.

Synthesis of a Representative this compound Compound

The synthesis of the target this compound compound is achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

General Synthetic Scheme

Synthetic_Scheme A 4-Amino-3-hydroxybenzoic acid C Intermediate Schiff Base A->C Condensation B Aromatic Aldehyde B->C D This compound Core C->D Oxidative Cyclization

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol for Synthesis

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-hydroxybenzoic acid and 1.1 equivalents of the substituted aromatic aldehyde in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base intermediate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Oxidative Cyclization. Add the dried Schiff base intermediate to polyphosphoric acid in a reaction vessel.

  • Heat the mixture to 140-160°C for 2-3 hours with stirring.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated crude product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure this compound compound.

Crystallization

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol for Crystallization

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for the collection and analysis of single-crystal X-ray diffraction data for a small organic molecule.

Experimental Workflow

Crystallography_Workflow A Crystal Mounting B Data Collection A->B X-ray Diffractometer C Data Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[4][5] This process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure the quality of the model.

Representative Crystallographic Data

The following table summarizes representative crystallographic data for a novel this compound compound. Note: These are example values and will vary for different derivatives.

ParameterRepresentative Value
Empirical FormulaC15H9ClN2O2
Formula Weight284.70
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.1
c (Å)13.5
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1335
Z4
Calculated Density (g/cm³)1.415
Absorption Coeff. (mm⁻¹)0.285
F(000)584
Theta range for data coll.2.5 to 28.0°
R-int0.045
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135

Signaling Pathway Context (Hypothetical)

If these compounds are being investigated as inhibitors of a particular signaling pathway, understanding their binding mode is crucial. Crystallography of the compound bound to its target protein can elucidate these interactions.

Signaling_Pathway cluster_0 Target Pathway Receptor Receptor Kinase Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Cell_Response Cellular Response Gene->Cell_Response Ligand Ligand Ligand->Receptor Oxazoloquinoline This compound Compound Oxazoloquinoline->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of oxazolo[4,5-c]quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of oxazolo[4,5-c]quinolines. The solutions are based on established synthetic methodologies and optimization studies.

Problem IDQuestionPotential CausesSuggested Solutions
OY-001 Low or no product yield in Pictet-Spengler reaction. - Inactive catalyst- Low reaction temperature- Unsuitable solvent- Steric hindrance from bulky substituents- Use a fresh or newly prepared catalyst, such as Cu(TFA)₂.- Gradually increase the reaction temperature. Optimization studies have shown that higher temperatures can sometimes improve yields.[1]- Screen different solvents. While various solvents can be used, the choice of solvent can significantly impact the reaction outcome.- For sterically hindered substrates, consider using a more active catalyst or a different synthetic route.
OY-002 Formation of dehalogenated side-products in Ullmann-type coupling reactions. - Presence of a hydrogen source- High reaction temperature- Inappropriate choice of base- Ensure all reagents and solvents are anhydrous.- Optimize the reaction temperature; lower temperatures may reduce dehalogenation.- Screen different bases. The choice of base can influence the reaction pathway.
OY-003 Poor regioselectivity in C-H functionalization reactions. - Ineffective directing group- Catalyst poisoning- Substrate electronics- Ensure the directing group is correctly installed and is suitable for the desired C-H activation.- Use purified reagents and solvents to avoid catalyst deactivation.- Modify the electronic properties of the substrate, if possible, to favor the desired regioselectivity.
OY-004 Difficulty in purifying the final product. - Presence of closely related side-products- Poor crystallization- Product instability on silica gel- Employ alternative purification techniques such as preparative HPLC or recrystallization from different solvent systems.- If the product is a free base, consider converting it to a salt to improve crystallinity.- Use a different stationary phase for column chromatography, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazolo[4,5-c]quinolines?

A1: Several synthetic strategies have been developed for the synthesis of oxazolo[4,5-c]quinolines. Some of the most common and effective methods include:

  • Modified Pictet-Spengler Reaction: This method involves the reaction of a 2-(oxazol-5-yl)aniline with an aldehyde or ketone, often catalyzed by a copper salt like Cu(TFA)₂.[1]

  • Palladium-Catalyzed Intramolecular C-H Heteroarylation: This approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of a suitably substituted precursor.

  • Ullmann-type Condensation Reactions: These reactions involve the copper-catalyzed coupling of an amine and an aryl halide to form the quinoline ring system.

  • Thiourea formation followed by carbodiimide cyclization: This sequence has been used for the synthesis of 2-amino-oxazolo[4,5-c]quinoline derivatives.[2]

Q2: How can I optimize the yield of my this compound synthesis?

A2: Optimizing the yield often involves a systematic study of various reaction parameters. Key factors to consider include:

  • Catalyst and Ligand: The choice of catalyst and, if applicable, ligand is crucial. For copper-catalyzed reactions, Cu(I) sources are often effective. In palladium-catalyzed reactions, the ligand can significantly influence the outcome.

  • Solvent: The polarity and boiling point of the solvent can have a substantial effect on reaction rate and yield. Common solvents for these syntheses include DMF, dioxane, and toluene.

  • Temperature: Many of the cyclization reactions require elevated temperatures. Optimization of the reaction temperature is a critical step.

  • Base: In reactions requiring a base, its strength and nature can impact the yield and side-product formation.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.

Q3: What are some common side reactions to be aware of?

A3: Besides the main reaction, several side reactions can occur, leading to a decrease in the desired product's yield. These include:

  • Dehalogenation: In cross-coupling reactions involving aryl halides, the halogen can be replaced by a hydrogen atom.

  • Homocoupling: The starting materials may react with themselves to form dimers.

  • Incomplete cyclization: The final ring-closing step may not go to completion, leaving starting material or an intermediate in the reaction mixture.

  • Over-oxidation or degradation: Under harsh reaction conditions, the product or starting materials may degrade.

Quantitative Data Summary

The following tables summarize quantitative data from optimization studies on related synthetic reactions, which can provide a starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst on a Copper-Catalyzed Annulation Reaction

EntryCopper Salt (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)DMF6092
2CuBr (10)DMF6085
3CuCl (10)DMF6078
4Cu(OAc)₂ (10)DMF6065

Data adapted from a study on the synthesis of C4-functionalized quinolines.[3]

Table 2: Effect of Solvent on a Copper-Catalyzed Annulation Reaction

EntryCopper Salt (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)DMF6092
2CuI (10)Dioxane6075
3CuI (10)Toluene6068
4CuI (10)CH₃CN6055

Data adapted from a study on the synthesis of C4-functionalized quinolines.[3]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines via Modified Pictet-Spengler Reaction:

This protocol is a general guideline based on reported syntheses.[1]

  • Reactant Preparation: To a solution of the 2-(oxazol-5-yl)aniline derivative (1.0 eq) in a suitable solvent (e.g., dichloroethane), add the aldehyde or ketone (1.2 eq).

  • Catalyst Addition: Add the copper catalyst, such as Cu(TFA)₂ (0.1 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-(Oxazol-5-yl)aniline Derivative reaction Pictet-Spengler Reaction (e.g., Cu(TFA)₂, Solvent, Heat) start1->reaction start2 Aldehyde or Ketone start2->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for this compound synthesis.

troubleshooting_flowchart start Low or No Product Yield? check_sm Check Starting Material Purity start->check_sm Yes side_products Major Side Products Observed? start->side_products No check_reagents Verify Reagent & Catalyst Activity check_sm->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent success Yield Improved optimize_solvent->success dehalogenation Dehalogenation? side_products->dehalogenation Yes incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No use_anhydrous Use Anhydrous Conditions dehalogenation->use_anhydrous Yes dehalogenation->incomplete_rxn No lower_temp Lower Reaction Temperature use_anhydrous->lower_temp lower_temp->success increase_time Increase Reaction Time incomplete_rxn->increase_time Yes incomplete_rxn->success No increase_catalyst Increase Catalyst Loading increase_time->increase_catalyst increase_catalyst->success

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Oxazolo[4,5-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with oxazolo[4,5-c]quinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer insights into the underlying causes of poor solubility and provide detailed protocols for effective solubility enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many this compound derivatives often stems from their rigid, planar, and hydrophobic chemical structures. These characteristics can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, making it difficult for water molecules to solvate them. The limited number of hydrogen bond donors and acceptors in the core structure can also contribute to low aqueous solubility.

Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?

A2: A systematic approach to assessing solubility is crucial. Start by determining the kinetic solubility in a buffer at physiological pH (e.g., pH 7.4) to get a baseline. It is also beneficial to assess the solubility in various organic solvents and biorelevant media (e.g., simulated gastric and intestinal fluids) to understand the compound's dissolution behavior under different conditions.

Q3: How can I predict the potential for solubility issues with a novel this compound analog?

A3: In silico tools can provide an early indication of potential solubility problems. Calculating physicochemical properties such as the logarithm of the octanol-water partition coefficient (cLogP) and melting point can be informative. Generally, higher cLogP values and melting points are associated with lower aqueous solubility.

Troubleshooting Guide

Problem 1: My this compound derivative shows low solubility in aqueous buffers, leading to inconsistent results in biological assays.

Possible Causes:

  • High crystallinity and strong intermolecular interactions in the solid state.

  • High hydrophobicity of the molecule.

  • Precipitation of the compound from the stock solution (often in DMSO) upon dilution in aqueous media.

Solutions:

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Basic nitrogen atoms in the quinoline ring system can be protonated at acidic pH, increasing aqueous solubility.

  • Co-solvents: The use of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds. However, the concentration of the co-solvent should be carefully optimized to avoid toxicity in biological assays.

  • Formulation with Excipients: Utilizing surfactants or cyclodextrins can improve the apparent solubility and prevent precipitation.

Problem 2: The oral bioavailability of my lead this compound candidate is very low in animal models, despite good in vitro activity.

Possible Causes:

  • Poor dissolution rate in the gastrointestinal tract due to low aqueous solubility.[1][2]

  • Precipitation of the drug in the gastrointestinal lumen.

  • Significant first-pass metabolism.[3]

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[4] Techniques like micronization and nanosuspension can be employed.

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[4][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential improvements in solubility that can be achieved using various techniques for poorly soluble compounds, providing a reference for what may be achievable for this compound derivatives.

Table 1: Enhancement of Aqueous Solubility using Cyclodextrins

Compound ClassCyclodextrin TypeFold Increase in SolubilityReference
Steroid Hormones2-Hydroxypropyl-β-cyclodextrinUp to 50-fold[6]
Dihydroquercetinγ-cyclodextrin18.5–19.8-fold[7]
Naproxenβ-cyclodextrinSignificant increase (Kc = 2376 M⁻¹)[8]

Table 2: Dissolution Enhancement using Solid Dispersion Techniques

DrugCarrierPreparation MethodDissolution ImprovementReference
Total Flavones of Hippophae rhamnoides L.Poloxamer 188Solvent EvaporationSignificant enhancement[2]
GriseofulvinPolyvinylpyrrolidone (PVP)Co-precipitateUp to 11-fold increase in dissolution[4]
NilotinibSoluplus®Spray Drying630-fold improvement in solubility[9]
IbuprofenN/A (Nanosuspension)Melt Emulsification>65% dissolved in 10 min vs. <15% for micronized drug[10]

Key Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To increase the dissolution rate of a poorly soluble this compound derivative by reducing its particle size to the nanometer range.

Materials:

  • This compound derivative

  • Stabilizer (e.g., Tween 80, Poloxamer 188, or a combination)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Preparation of the Pre-suspension:

    • Disperse the this compound derivative in an aqueous solution containing the stabilizer.

    • The concentration of the drug is typically between 1% and 10% (w/v), and the stabilizer concentration ranges from 0.5% to 5% (w/v).

    • Use a high-shear stirrer to mix the components for 30-60 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through the high-pressure homogenizer.

    • Apply a pressure of 1000-1500 bar for 10-20 cycles.

    • Maintain the temperature of the sample by using a cooling system to prevent thermal degradation of the compound.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size changes over time.

    • Evaluate the dissolution rate of the nanosuspension compared to the unprocessed drug powder using a standard dissolution apparatus.

Protocol 2: Formulation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To improve the solubility and dissolution rate of an this compound derivative by converting it from a crystalline to an amorphous state within a polymer matrix.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, Poloxamer 188)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve the this compound derivative and the polymer carrier in a common volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Further dry the resulting solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterization:

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Determine the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the physical mixture and the pure drug.[11]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

Objective: To enhance the aqueous solubility of an this compound derivative by forming an inclusion complex with a cyclodextrin.[12]

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., β-cyclodextrin, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Tertiary butyl alcohol (TBA) and purified water (as a co-solvent system)[12]

  • Freeze-dryer

Methodology:

  • Solution Preparation:

    • Dissolve the this compound derivative in tertiary butyl alcohol.

    • Dissolve the cyclodextrin in purified water.

    • Mix the two solutions to form a clear, single-phase solution. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2) to optimize complexation.

  • Lyophilization (Freeze-Drying):

    • Freeze the solution at a low temperature (e.g., -80°C).

    • Dry the frozen sample under vacuum in a freeze-dryer to sublime the solvent and obtain a solid powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.[13]

    • Determine the apparent solubility of the complex in water and compare it to the intrinsic solubility of the drug.

    • Evaluate the dissolution profile of the inclusion complex.

Visualizations

experimental_workflow General Workflow for Solubility Enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Details cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative pH_Mod pH Modification Problem->pH_Mod Investigate Cosolvents Co-solvents Problem->Cosolvents Investigate Formulation Formulation Approaches Problem->Formulation Investigate Particle_Size Particle Size Reduction (Nanosuspension) Formulation->Particle_Size Select Solid_Dispersion Amorphous Solid Dispersion Formulation->Solid_Dispersion Select Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Select Characterization Physicochemical Characterization (DSC, PXRD, FTIR) Particle_Size->Characterization Prepare & Characterize Solid_Dispersion->Characterization Prepare & Characterize Cyclodextrin->Characterization Prepare & Characterize Solubility_Assay Solubility & Dissolution Testing Characterization->Solubility_Assay Bioavailability In vivo Bioavailability Study Solubility_Assay->Bioavailability Optimized Formulation troubleshooting_guide Troubleshooting Low Bioavailability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Bioavailability Low Oral Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Investigate Poor_Dissolution Low Dissolution Rate Low_Bioavailability->Poor_Dissolution Investigate Precipitation GI Precipitation Low_Bioavailability->Precipitation Investigate Metabolism First-Pass Metabolism Low_Bioavailability->Metabolism Investigate Particle_Size_Reduction Particle Size Reduction Poor_Solubility->Particle_Size_Reduction Solid_Dispersions Solid Dispersions Poor_Solubility->Solid_Dispersions Lipid_Formulations Lipid-Based Formulations Poor_Solubility->Lipid_Formulations Poor_Dissolution->Particle_Size_Reduction Poor_Dissolution->Solid_Dispersions Precipitation->Solid_Dispersions Precipitation->Lipid_Formulations Prodrugs Prodrug Approach Metabolism->Prodrugs

References

Technical Support Center: Optimization of Oxazolo[4,5-c]quinoline Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oxazolo[4,5-c]quinolines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of oxazolo[4,5-c]quinoline derivatives.

Issue 1: Low or No Product Yield in Pictet-Spengler Reaction

  • Question: I am attempting a modified Pictet-Spengler reaction to synthesize a 4-substituted this compound, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

  • Answer: Low or no yield in a Pictet-Spengler type cyclization for this scaffold can stem from several factors. The key steps are the initial condensation of the amine and the aldehyde to form an imine, followed by the electrophilic ring closure.

    • Inadequate Catalyst Activity: The cyclization step is often acid-catalyzed.[1][2][3] Ensure your acid catalyst (e.g., Cu(TFA)₂, HCl, TFA) is fresh and used in the correct stoichiometric amount.[2] For substrates with electron-withdrawing groups, a stronger acid or higher temperatures might be necessary to facilitate the reaction.[1]

    • Poor Nucleophilicity of the Aniline Ring: The aniline ring needs to be sufficiently nucleophilic to attack the iminium ion for ring closure.[1] If your 2-(oxazol-5-yl)aniline precursor has strong electron-withdrawing substituents, this can deactivate the ring and hinder the cyclization. Consider if a precursor with more electron-donating groups can be used.

    • Decomposition of Starting Materials: Aldehydes, especially electron-rich or sterically unhindered ones, can be prone to side reactions like self-condensation or oxidation. Ensure the purity of your starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature and Time: These reactions can be sensitive to temperature. If the temperature is too low, the reaction may not proceed; if it's too high, decomposition of starting materials or products can occur. An optimization screen of reaction temperatures is recommended. Similarly, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products that are difficult to separate. What are these side products likely to be and how can I minimize their formation?

  • Answer: Side product formation is a common challenge. The nature of the side products depends on the specific synthetic route.

    • Incomplete Cyclization: You may be isolating the intermediate imine (Schiff base) if the cyclization step is not complete.[2] This can be addressed by increasing the reaction time, temperature, or the concentration of the acid catalyst.

    • Oxidation of the Product: The quinoline ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.

    • Polymerization: Aldehydes can polymerize under acidic conditions. Adding the aldehyde slowly to the reaction mixture can help to minimize its concentration at any given time and reduce the likelihood of polymerization.

    • Alternative Cyclization Pathways: Depending on the substitution pattern of your aniline precursor, there might be alternative, less favored cyclization pathways leading to isomeric products. Careful control of reaction conditions, particularly the choice of catalyst and solvent, can enhance the regioselectivity.

Issue 3: Inconsistent Results with Palladium-Catalyzed C-H Heteroarylation

  • Question: I am using a palladium-catalyzed intramolecular C-H heteroarylation to form the this compound core, but my results are inconsistent, with yields varying significantly between runs. What factors should I investigate?

  • Answer: Palladium-catalyzed C-H activation reactions are known to be sensitive to a number of variables.

    • Catalyst and Ligand Quality: The activity of the palladium catalyst is crucial. Ensure your palladium source (e.g., Pd(OAc)₂) is of high quality. The choice of ligand, if any, can also dramatically affect the outcome.[4] Some reactions are ligand-free, which simplifies the system but may make it more sensitive to other parameters.

    • Oxidant: These reactions often require an oxidant (e.g., Cu(OAc)₂, AgOAc).[4] The nature and stoichiometry of the oxidant can influence the reaction rate and selectivity. Ensure the oxidant is fresh and anhydrous if required.

    • Solvent and Atmosphere: The choice of solvent can impact the solubility of the catalyst and substrates, as well as the reaction kinetics. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation. Running the reaction under a strictly inert atmosphere is critical.

    • Trace Impurities: These reactions can be sensitive to trace impurities in the starting materials or solvents. Purification of starting materials and using high-purity solvents is recommended.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic strategies for constructing the this compound scaffold?

    Answer: Several synthetic strategies have been reported. A common approach is a modified Pictet-Spengler reaction involving the condensation of a 2-(oxazol-5-yl)aniline with an aldehyde, often catalyzed by a Lewis or Brønsted acid. Another powerful method is the intramolecular C-H heteroarylation of a suitably substituted N-((oxazolyl)methyl)aniline derivative using a palladium catalyst. One-pot multicomponent reactions, such as a sequential Ugi/Wittig/aza-Wittig cyclization process, have also been developed for a more convergent synthesis.

  • Question: How do I choose the optimal solvent for my cyclization reaction?

    Answer: The optimal solvent will depend on the specific reaction type and substrates. For Pictet-Spengler reactions, polar protic solvents like methanol can be effective, while some palladium-catalyzed reactions may favor nonpolar aprotic solvents. It is often necessary to screen a range of solvents with varying polarities and boiling points to identify the best one for your specific system.

  • Question: What is the role of the catalyst in the Pictet-Spengler type synthesis of oxazolo[4,5-c]quinolines?

    Answer: In the Pictet-Spengler reaction, the catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl group of the aldehyde, making it more electrophilic for the initial attack by the amine.[3] It then facilitates the dehydration to form the iminium ion, which is the key electrophile for the subsequent intramolecular cyclization onto the electron-rich aniline ring.[1][2]

  • Question: Are there any green chemistry approaches for the synthesis of quinoline derivatives that could be adapted for oxazolo[4,5-c]quinolines?

    Answer: Yes, there is a growing interest in developing greener synthetic methods for quinolines.[5][6][7][8] These include the use of microwave irradiation to accelerate reaction times, employing water as a solvent, and using reusable or biodegradable catalysts.[7] While specific examples for oxazolo[4,5-c]quinolines may be limited, the principles of these green approaches can be applied and optimized for this specific scaffold.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Aryl Substituted Oxazolo[4,5-c]quinolines via a Modified Pictet-Spengler Reaction

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeCu(TFA)₂ (10)Dichloroethane801285
24-MethylbenzaldehydeCu(TFA)₂ (10)Dichloroethane801282
34-MethoxybenzaldehydeCu(TFA)₂ (10)Dichloroethane801288
44-ChlorobenzaldehydeCu(TFA)₂ (10)Dichloroethane801275
52-NitrobenzaldehydeCu(TFA)₂ (10)Dichloroethane801265

Data synthesized from similar reaction descriptions.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-oxazolo[4,5-c]quinolines via Modified Pictet-Spengler Reaction

  • Materials:

    • 2-(oxazol-5-yl)aniline

    • Substituted benzaldehyde

    • Copper(II) trifluoroacetate (Cu(TFA)₂)

    • Dichloroethane (DCE), anhydrous

  • Procedure:

    • To a solution of 2-(oxazol-5-yl)aniline (1.0 mmol) in anhydrous dichloroethane (10 mL) in a round-bottom flask, add the substituted benzaldehyde (1.2 mmol).

    • Add Cu(TFA)₂ (0.1 mmol, 10 mol%) to the mixture.

    • Fit the flask with a condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

    • Stir the reaction for 12 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-oxazolo[4,5-c]quinoline.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification start Starting Materials (2-(oxazol-5-yl)aniline, Aldehyde) reaction Reaction Setup (Solvent, Catalyst, Inert Atmosphere) start->reaction 1. Combine heating Heating and Stirring (e.g., 80°C, 12h) reaction->heating 2. Initiate monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 3. Progress Check quench Reaction Quenching (Cooling) monitoring->quench 4. Completion extraction Extraction (DCM, NaHCO3, Brine) quench->extraction 5. Isolate drying Drying and Concentration (Na2SO4, Rotary Evaporator) extraction->drying 6. Dry purification Purification (Column Chromatography) drying->purification 7. Purify product Final Product (this compound) purification->product 8. Characterize

Caption: Experimental workflow for the synthesis of oxazolo[4,5-c]quinolines.

Troubleshooting_Logic start Low or No Product Yield? check_catalyst Is the catalyst active and in the correct amount? start->check_catalyst Yes check_sm Are starting materials pure and stable? start->check_sm Yes check_conditions Are temperature and time optimized? start->check_conditions Yes check_nucleophilicity Is the aniline ring sufficiently nucleophilic? start->check_nucleophilicity Yes solution_catalyst Solution: Use fresh catalyst, consider stronger acid. check_catalyst->solution_catalyst solution_sm Solution: Purify starting materials, run under inert gas. check_sm->solution_sm solution_conditions Solution: Screen temperature and monitor reaction over time. check_conditions->solution_conditions solution_nucleophilicity Solution: Consider precursors with electron-donating groups. check_nucleophilicity->solution_nucleophilicity

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Purification of Oxazolo[4,5-c]quinoline Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of oxazolo[4,5-c]quinoline regioisomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound regioisomers.

Issue 1: Poor or no separation of regioisomers on normal-phase column chromatography.

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low.
- Troubleshooting Steps:
1. Systematically vary the solvent polarity: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
2. Introduce a different solvent: Try incorporating a third solvent with different selectivity, such as dichloromethane or methanol, in small percentages.
3. Utilize a gradient elution: A gradual change in solvent polarity can often resolve closely eluting compounds.
Co-elution of Isomers The regioisomers may have very similar polarities, making separation on silica gel difficult.
- Troubleshooting Steps:
1. Switch to a different stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol, cyano).
2. Employ preparative Thin Layer Chromatography (TLC): For small-scale purifications, preparative TLC can sometimes provide better resolution.
3. Explore alternative techniques: Consider preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography.[1][2]
Sample Overloading Too much sample applied to the column can lead to band broadening and poor separation.
- Troubleshooting Steps:
1. Reduce the sample load: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
2. Use a larger column: Increase the diameter of the column to accommodate the desired sample size.

Issue 2: Inconsistent retention times in HPLC analysis.

Possible Cause Suggested Solution
Mobile Phase Instability The composition of the mobile phase may be changing over time.
- Troubleshooting Steps:
1. Prepare fresh mobile phase daily.
2. Ensure adequate mixing and degassing of the solvents.
Column Equilibration The column may not be fully equilibrated with the mobile phase.
- Troubleshooting Steps:
1. Increase the column equilibration time before each injection.
2. Monitor the baseline for stability before starting the run.
Temperature Fluctuations Changes in ambient temperature can affect retention times.
- Troubleshooting Steps:
1. Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this compound regioisomers?

A1: A good starting point is to screen various solvent systems using Thin Layer Chromatography (TLC). Start with a relatively non-polar system, such as 10% ethyl acetate in hexane, and gradually increase the polarity. The ideal solvent system will give a good separation of the spots on the TLC plate, with the spots of interest having Rf values between 0.2 and 0.4.

Q2: Can I use reverse-phase HPLC for the purification of these regioisomers?

A2: Yes, reverse-phase HPLC is a powerful technique for separating isomers. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution from a lower to a higher percentage of acetonitrile is commonly employed.

Q3: Are there any non-chromatographic methods for separating this compound regioisomers?

A3: Yes, fractional crystallization can be an effective method if the regioisomers have different solubilities in a particular solvent. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out, leaving the more soluble isomer in the solution. This process may need to be repeated to achieve high purity.[1]

Q4: How can I confirm the identity of the separated regioisomers?

A4: The identity of the separated regioisomers can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY or ROESY to determine through-space correlations), mass spectrometry, and X-ray crystallography.

Experimental Protocols

Protocol 1: General Method for Normal-Phase Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample evenly to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the purified regioisomers.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Method for Preparative Reverse-Phase HPLC

  • Column Selection: Choose a suitable reverse-phase column (e.g., C18, C8, or Phenyl-Hexyl) with the appropriate dimensions for the amount of sample to be purified.

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Degas the solvents thoroughly.

  • Method Development: Develop an analytical-scale method first to determine the optimal gradient and other chromatographic parameters.

  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and run the developed method.

  • Fraction Collection: Collect the fractions corresponding to the peaks of the desired regioisomers.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis of this compound Regioisomers

Solvent System (v/v)Regioisomer 1 (Rf)Regioisomer 2 (Rf)Separation (ΔRf)
Hexane:Ethyl Acetate (80:20)0.350.400.05
Hexane:Ethyl Acetate (70:30)0.450.520.07
Dichloromethane:Methanol (98:2)0.280.380.10
Toluene:Acetone (90:10)0.500.550.05

Note: These are hypothetical values and will vary depending on the specific substitution pattern of the regioisomers.

Table 2: Example Gradient for Preparative Reverse-Phase HPLC

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0955
5955
25595
30595
31955
35955

Visualizations

Purification_Workflow cluster_start Crude Mixture cluster_dev Method Development cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product (Mixture of Regioisomers) tlc TLC/Analytical HPLC Method Development start->tlc cc Column Chromatography tlc->cc prep_hplc Preparative HPLC tlc->prep_hplc crystallization Crystallization tlc->crystallization analysis Purity Check (TLC/HPLC) cc->analysis prep_hplc->analysis crystallization->analysis analysis->cc Impure pure_product Isolated Pure Regioisomers analysis->pure_product Purity > 95%

Caption: General workflow for the purification of this compound regioisomers.

Troubleshooting_Tree start Poor Separation in Column Chromatography q1 Is the Rf value in the optimal range (0.2-0.4)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sample overloaded? a1_yes->q2 s1 Adjust solvent system polarity. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce sample load or use a larger column. a2_yes->s2 q3 Are the isomers still co-eluting? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Consider alternative methods: - Preparative HPLC - Different stationary phase - Crystallization a3_yes->s3 end Successful Separation a3_no->end

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of oxazolo[4,5-c]quinolin-4(5H)-ones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Oxazolo[4,5-c]quinolin-4(5H)-one

Possible Causes:

  • Incomplete Cyclization: The final ring-closing step to form the oxazole ring may be inefficient.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice can significantly impact yield.

  • Poor Quality Starting Materials: Impurities in the 3-amino-4-hydroxyquinolin-2-one or the acylating agent can interfere with the reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 3-amino-4-hydroxyquinolin-2-one and the acylating agent (e.g., acid chloride, anhydride) are pure by techniques such as NMR or melting point analysis.

  • Optimize Cyclization Conditions:

    • Temperature: High temperatures can sometimes lead to decomposition.[1] Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[2]

    • Catalyst: If using a catalyst for the cyclization (e.g., in a modified Pictet-Spengler approach), screen different catalysts and loadings. For instance, Cu(TFA)₂ has been used as a catalyst in the synthesis of related structures.[3]

    • Solvent: The choice of solvent can influence solubility and reaction kinetics. Test a variety of aprotic and protic solvents.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Investigate Alternative Synthetic Routes: If optimization of the current route is unsuccessful, consider alternative strategies. One reported method involves the reaction of ethyl 2-chlorooxazole-4-carboxylate with an appropriate aniline derivative.[4]

Problem 2: Formation of a Mixture of N- and O-Alkylated Byproducts

When introducing substituents on the quinolinone nitrogen, a common side reaction is the competing O-alkylation, leading to a mixture of products and complicating purification.

Possible Causes:

  • Ambident Nucleophilicity: The quinolinone scaffold possesses two nucleophilic centers: the nitrogen and the oxygen of the amide group.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent significantly influences the N/O selectivity.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Generally, the use of a strong base in an aprotic solvent tends to favor N-alkylation.

    • For instance, using potassium carbonate in DMF has been shown to produce a mixture of N- and O-alkylated products in related quinolin-2(1H)-ones, with the N-alkylated product being major.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the site of attack. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

  • Purification: If a mixture is unavoidable, separation can be attempted using column chromatography. The polarity of the N- and O-alkylated isomers is typically different, allowing for chromatographic separation. Developing an appropriate HPLC method can also be useful for both analysis and purification.[5]

Quantitative Data on N- vs. O-Alkylation:

Starting MaterialAlkylating AgentBaseSolventProduct Ratio (N:O)Reference
Quinolin-2(1H)-one2-BromoacetophenoneK₂CO₃DMFMajor N-alkylation
8-Methoxyquinolin-2(1H)-one2-BromoacetophenoneK₂CO₃DMFExclusively O-alkylation

Note: This data is for a related quinolin-2(1H)-one system and serves as a general guideline. Optimization for the oxazolo[4,5-c]quinolin-4(5H)-one scaffold is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of oxazolo[4,5-c]quinolin-4(5H)-ones?

A1: The most frequently encountered side reactions include:

  • Incomplete cyclization: Leading to the accumulation of the acylated 3-amino-4-hydroxyquinolin-2-one intermediate.

  • N- versus O-alkylation: When introducing substituents on the quinolinone nitrogen, a mixture of N- and O-alkylated products can be formed.

  • Thermal decomposition: At elevated temperatures, particularly during the synthesis of the quinolinone core via methods like the Gould-Jacobs reaction, degradation can occur, leading to various byproducts.[1]

  • Formation of regioisomers: In syntheses like the Gould-Jacobs or Pictet-Spengler reactions, the cyclization step can potentially occur at different positions on the aromatic ring, leading to isomeric byproducts, especially with asymmetrically substituted precursors.[6]

Q2: How can I minimize the formation of byproducts during the cyclization step?

A2: To minimize byproduct formation:

  • Control the temperature: Avoid excessively high temperatures that can cause decomposition.[1]

  • Optimize reaction time: Monitor the reaction to stop it once the starting material is consumed to prevent further reactions or degradation of the product.

  • Choose the right solvent and catalyst: These can influence the reaction pathway and selectivity.

  • Purify the intermediate: Ensure the 3-amino-4-hydroxyquinolin-2-one precursor is of high purity before proceeding to the cyclization step.

Q3: Are there any specific analytical techniques recommended for monitoring these reactions?

A3: Yes, the following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product formation and byproduct distribution.[2][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the desired product and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated byproducts.

Experimental Protocols

Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines via Modified Pictet-Spengler Reaction[3][7]

This protocol describes a general procedure for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines.

Step 1: Synthesis of 5-(2-nitrophenyl)oxazole [7]

  • To a mixture of 2-nitrobenzaldehyde (5g, 0.033 mol) and tosylmethylisocyanide (7.748g, 0.039 mol) in 30 ml of MeOH, add K₂CO₃ (9.15g, 0.066 mol).

  • Reflux the solution for 6 hours.

  • Remove the solvent under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate.

  • Wash the organic layer with brine and dry over Na₂SO₄.

  • Concentrate the organic layer in vacuo and purify the residue by column chromatography (15% ethyl acetate/hexane) to yield 5-(2-nitrophenyl)oxazole.

Step 2: Synthesis of 2-(oxazol-5-yl)aniline [7]

  • To a solution of 5-(2-nitrophenyl)oxazole (2g, 0.0105 mol) in 25 ml of methanol, add Fe powder (5.8g, 0.105 mol) and 1 ml of HCl.

  • Stir the reaction mixture at 60°C for 8 hours.

  • Cool the reaction mixture to room temperature and pass it through a celite pad.

  • Evaporate the solvent.

  • Dilute the residue with water and neutralize with NaHCO₃.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate the organic layer and purify by column chromatography (20% ethyl acetate/hexane) to yield 2-(oxazol-5-yl)aniline.

Step 3: Pictet-Spengler Cyclization [3]

  • To a solution of 2-(oxazol-5-yl)aniline and an appropriate aldehyde in a suitable solvent, add Cu(TFA)₂ as a catalyst.

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted oxazolo[4,5-c]quinoline.

Visualizations

Reaction_Pathway cluster_main Desired Synthesis Pathway cluster_side Side Reactions A 3-Amino-4-hydroxy- quinolin-2-one C Acylated Intermediate A->C Acylation E Starting Material Decomposition A->E B Acylating Agent (e.g., RCOCl) B->C D Oxazolo[4,5-c]quinolin-4(5H)-one C->D Intramolecular Cyclization F Over-acylation or Other Side Products C->F G N-Alkylated Product H O-Alkylated Product I Quinolinone Precursor I->G N-Alkylation I->H O-Alkylation J Alkylating Agent J->G J->H

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If Impure, Purify Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions If Pure Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Change_Route Consider Alternative Synthetic Route Analyze_Byproducts->Change_Route Unavoidable Purification Optimize Purification Analyze_Byproducts->Purification Identified Purification->Start If still low yield

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Stability of Oxazolo[4,5-c]quinoline Compounds in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of oxazolo[4,5-c]quinoline compounds when dissolved in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is DMSO a suitable solvent for dissolving this compound compounds for in vitro assays?

A1: Yes, DMSO is widely used as a solvent for dissolving this compound derivatives and other poorly water-soluble compounds for biological screening and in vitro assays.[1][2] It is important to note that the final concentration of DMSO in cell-based assays should typically be kept low (e.g., <0.1% v/v) to avoid solvent-induced toxicity or off-target effects.[3]

Q2: How stable are this compound compounds in DMSO at room temperature?

A2: The stability of specific this compound compounds in DMSO at room temperature can vary depending on the specific substitutions on the quinoline ring system. While many compounds are stable for short periods, prolonged storage at room temperature is generally not recommended without specific stability data. It is best practice to prepare fresh solutions or conduct a stability study for your specific compound.

Q3: What are the recommended storage conditions for stock solutions of this compound compounds in DMSO?

A3: For long-term storage, it is recommended to store stock solutions of this compound compounds in DMSO at -20°C or -80°C. These conditions minimize the risk of degradation. It is also advisable to store them in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[4] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q4: Can repeated freeze-thaw cycles affect the stability of my compound in DMSO?

A4: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of your compound. It can also lead to the precipitation of the compound out of solution, especially for compounds with borderline solubility. To mitigate this, it is recommended to aliquot your stock solution into smaller, single-use volumes.

Q5: What are the potential signs of degradation or instability of my this compound compound in DMSO?

A5: Signs of instability can include:

  • A change in the color of the solution.

  • The appearance of precipitate, indicating decreased solubility or degradation to a less soluble product.[4]

  • A decrease in the expected biological activity of the compound in your assays.

  • The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by chromatography (e.g., HPLC or LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the DMSO stock solution upon storage. The compound has low solubility in DMSO at lower temperatures. The compound may be degrading to a less soluble product. Water may have been absorbed by the DMSO, reducing its solvating power.Gently warm the solution and vortex to attempt redissolution. If precipitation persists, consider preparing a fresh stock solution. Store in a desiccated environment to minimize water absorption.[4] Perform a solubility test at different concentrations and temperatures.
Loss of biological activity over time. The compound is degrading in the DMSO solution.Prepare fresh solutions before each experiment. Perform a stability study to determine the rate of degradation under your storage conditions. Store aliquots at -80°C to minimize degradation.
Inconsistent assay results. Incomplete dissolution of the compound. Pipetting errors with viscous DMSO. Compound degradation.Ensure the compound is fully dissolved by vortexing and visual inspection. Use positive displacement pipettes for accurate handling of DMSO. Prepare fresh dilutions from a new stock aliquot for each experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The compound is degrading. The DMSO solvent itself may be degrading or contain impurities.Analyze a blank DMSO sample to check for solvent-related impurities. Use high-purity, anhydrous DMSO. Identify the degradation products if possible using techniques like LC-MS/MS to understand the degradation pathway.

Experimental Protocols

Protocol: Short-Term Stability of this compound in DMSO at Room Temperature

This protocol outlines a method to assess the stability of an this compound compound in DMSO over a typical experimental timeframe.

1. Materials:

  • This compound compound of interest

  • Anhydrous, high-purity DMSO

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Appropriate mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of the this compound compound in DMSO at a relevant concentration (e.g., 10 mM).

  • Immediately after preparation (T=0), dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • Inject the T=0 sample into the HPLC or LC-MS system and record the chromatogram. This will serve as the initial reference.

  • Store the remaining stock solution in a tightly capped vial at room temperature (e.g., 25°C), protected from light.

  • At specified time points (e.g., 2, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC or LC-MS.

  • For each time point, determine the peak area of the parent compound.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • A compound is often considered stable if the percentage remaining is >90-95%.

Data Presentation

Table 1: Example Short-Term Stability Data for Compound X in DMSO at Room Temperature

Time (Hours)Peak Area (arbitrary units)% Remaining
01,500,000100%
21,485,00099%
41,470,00098%
81,440,00096%
241,380,00092%
481,320,00088%

Table 2: Example Freeze-Thaw Stability Data for Compound Y in DMSO

Freeze-Thaw CyclePeak Area (arbitrary units)% Remaining
0 (Initial)1,200,000100%
11,194,00099.5%
21,188,00099.0%
31,176,00098.0%
41,152,00096.0%
51,128,00094.0%

Visualizations

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution in DMSO dilute_t0 Dilute aliquot for T=0 analysis prep_stock->dilute_t0 store_rt Store stock at Room Temperature analyze_t0 Inject and analyze (T=0) dilute_t0->analyze_t0 sample_tx Take aliquots at T=x hours store_rt->sample_tx dilute_tx Dilute T=x aliquots sample_tx->dilute_tx analyze_tx Inject and analyze (T=x) dilute_tx->analyze_tx compare Compare peak areas of T=x to T=0 analyze_tx->compare calculate Calculate % Remaining compare->calculate

Caption: Workflow for assessing the short-term stability of a compound in DMSO.

G cluster_pathways Potential Degradation Pathways in DMSO parent This compound (Parent Compound) hydrolysis Hydrolysis (if water is present) parent->hydrolysis oxidation Oxidation parent->oxidation solvolysis Reaction with DMSO (e.g., at elevated temperatures) parent->solvolysis degradation_product_1 Degradation Product A (e.g., Ring-opened product) hydrolysis->degradation_product_1 degradation_product_2 Degradation Product B (e.g., N-oxide) oxidation->degradation_product_2 degradation_product_3 Degradation Product C (e.g., DMSO adduct) solvolysis->degradation_product_3

Caption: Hypothetical degradation pathways for oxazolo[4,5-c]quinolines in DMSO.

References

Technical Support Center: Scale-Up of Oxazolo[4,5-c]quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of oxazolo[4,5-c]quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of oxazolo[4,5-c]quinolines?

A1: The most common challenges include managing reaction exotherms, ensuring efficient mixing and heat transfer, controlling impurity formation, and developing robust purification and isolation procedures suitable for larger quantities. The transition from laboratory-scale glassware to pilot-plant reactors often leads to significant differences in surface area-to-volume ratios, which can impact reaction kinetics and selectivity.[1][2]

Q2: How do the synthetic routes for oxazolo[4,5-c]quinolines, such as the Pictet-Spengler reaction or palladium-catalyzed C-H activation, behave at a larger scale?

A2: Both routes present unique scale-up challenges. The Pictet-Spengler reaction often requires harsh acidic conditions and elevated temperatures, which can be corrosive to standard reactors and difficult to control exothermically on a large scale.[3] Palladium-catalyzed C-H activation, while often more selective, faces challenges related to the cost and recovery of the palladium catalyst, as well as the removal of trace metal impurities from the final product to meet regulatory standards.[4]

Q3: What are the key safety considerations for the large-scale synthesis of oxazolo[4,5-c]quinolines?

A3: Key safety considerations include a thorough understanding of the reaction thermodynamics to prevent thermal runaway of exothermic reactions.[5][6][7] It is crucial to have adequate cooling capacity and an emergency plan for quenching the reaction if necessary. Handling of hazardous reagents, such as strong acids or pyrophoric catalysts, at a larger scale requires specialized equipment and stringent safety protocols.

Q4: How does the choice of solvent impact the scale-up process?

A4: Solvent selection is critical for managing reaction temperature, solubility of reactants and products, and for facilitating product isolation. At a larger scale, solvent recovery and recycling become important for economic and environmental reasons. The physical properties of the solvent, such as boiling point and viscosity, also affect heat transfer and mixing efficiency.

Q5: What are the preferred methods for purifying oxazolo[4,5-c]quinolines at an industrial scale?

A5: While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. Crystallization is the preferred method for purifying active pharmaceutical ingredients (APIs) as it can provide high purity and control over the physical properties of the final product, such as crystal form and particle size.[8][] Distillation can also be used for volatile intermediates or products.

Troubleshooting Guides

Problem 1: Decreased Yield and Increased Impurities Upon Scale-Up
Symptom Possible Cause Suggested Solution
Lower than expected yield compared to lab-scale.Inefficient Mixing: Formation of "hot spots" or localized areas of high concentration, leading to side reactions.[6]- Increase agitation speed, but monitor for changes in crystal morphology if applicable.- Evaluate different impeller designs for better homogenization.- For highly exothermic reactions, consider a semi-batch process with controlled addition of the limiting reagent.[7]
Poor Temperature Control: Exothermic reactions can lead to temperature spikes that favor impurity formation.[1]- Ensure the reactor's cooling system is adequate for the heat of reaction.[6]- Perform calorimetric studies (e.g., DSC) to understand the reaction's thermal profile.[6]- Consider using a continuous flow reactor for better heat management.[5]
Appearance of new, unidentified impurities.Longer Reaction Times: At scale, reactions may be run for longer periods, allowing for the formation of minor side products that were not observed in shorter lab experiments.- Re-optimize reaction time at the pilot scale.- Analyze samples at regular intervals to track impurity formation and determine the optimal reaction endpoint.
Air/Moisture Sensitivity: Increased surface area and longer transfer times can expose the reaction to more air and moisture.- Ensure all transfers are conducted under an inert atmosphere (e.g., nitrogen or argon).- Use dry solvents and reagents.
Problem 2: Challenges with Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Difficulty filtering the product; slow filtration times.Poor Crystal Morphology: Formation of fine needles or small particles that clog the filter.- Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system.[][10]- Consider using seeding to promote the growth of larger, more uniform crystals.[8]
Product does not meet purity specifications after crystallization.Occlusion of Impurities: Impurities may be trapped within the crystal lattice during rapid crystallization.- Slow down the crystallization process.- Consider a slurry resuspension in a suitable solvent to wash out occluded impurities.
Polymorphism: The product may crystallize in a different, less stable, or less pure polymorphic form at a larger scale.- Conduct a polymorphism screen to identify all possible crystal forms and their conditions of formation.- Standardize the crystallization procedure to consistently produce the desired polymorph.
Presence of residual palladium in the final product.Inefficient Catalyst Removal: Palladium from C-H activation reactions can be difficult to remove completely.- Use palladium scavengers (e.g., functionalized silica or activated carbon) to remove residual metal.- Optimize the work-up procedure, including aqueous washes with chelating agents.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of an this compound Derivative

Note: This table presents hypothetical data to illustrate common trends observed during scale-up. Actual results will vary depending on the specific reaction and conditions.

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Yield 85%75%Potential for decreased yield due to mixing and heat transfer inefficiencies.
Purity (by HPLC) 99.5%98.0%Increased potential for side reactions and impurity formation.
Reaction Time 4 hours6 hoursSlower heat and mass transfer can lead to longer reaction times.
Major Impurity Isomer A (0.3%)Isomer A (1.2%)Poor temperature control can favor the formation of thermodynamic byproducts.
Residual Palladium Not Applicable15 ppmRequires specific purification steps for removal.
Cycle Time 8 hours24 hoursIncludes reaction, work-up, isolation, and cleaning, which are all longer at scale.

Experimental Protocols (Illustrative Examples)

Protocol 1: Scale-Up of Pictet-Spengler Cyclization

Objective: To synthesize a tetrahydro-oxazolo[4,5-c]quinoline intermediate.

Scale-Up Considerations:

  • Heat Management: The reaction is often exothermic, especially during the initial condensation and cyclization steps. Ensure the reactor has sufficient cooling capacity.

  • Material Compatibility: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid requires a reactor made of or lined with corrosion-resistant material (e.g., glass-lined steel).

  • Reagent Addition: Controlled addition of the aldehyde to the amine solution can help manage the initial exotherm.

Procedure:

  • Reactor Setup: Charge a 100 L glass-lined reactor with a solution of the β-arylethylamine precursor (5 kg) in toluene (50 L).

  • Inerting: Purge the reactor with nitrogen and maintain a nitrogen blanket throughout the process.

  • Reagent Addition: Slowly add the aldehyde (1.1 equivalents) to the reactor over 1-2 hours while maintaining the internal temperature below 25°C.

  • Acid Catalyst Addition: Carefully add trifluoroacetic acid (2 equivalents) to the reaction mixture, ensuring the temperature does not exceed 30°C. An exotherm is expected.

  • Reaction: Heat the reaction mixture to 80-90°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, and concentrate under reduced pressure to induce crystallization.

  • Isolation: Filter the solid product, wash with cold heptane, and dry under vacuum at 50°C.

Protocol 2: Scale-Up of Palladium-Catalyzed C-H Activation/Annulation

Objective: To synthesize an this compound via intramolecular C-H heteroarylation.

Scale-Up Considerations:

  • Catalyst Homogeneity: Ensure the palladium catalyst is well-dispersed in the reaction mixture.

  • Oxygen Exclusion: These reactions are often sensitive to oxygen. Rigorous inerting is crucial.

  • Product Isolation: The product needs to be isolated from the catalyst and ligands.

  • Palladium Removal: The final product must be treated to remove residual palladium to ppm levels.

Procedure:

  • Reactor Setup: Charge a 100 L stainless steel reactor with the iodo-aniline precursor (5 kg), potassium carbonate (2 equivalents), and dimethylacetamide (DMAc, 50 L).

  • Inerting: De-gas the mixture by sparging with argon for 1 hour.

  • Catalyst Addition: Add palladium acetate (0.02 equivalents) and a suitable ligand (if required) to the reactor under a positive pressure of argon.

  • Reaction: Heat the mixture to 120-130°C and maintain for 8-12 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Quenching and Extraction: Dilute the filtrate with ethyl acetate and wash several times with water to remove DMAc.

  • Palladium Scavenging: Treat the organic layer with a palladium scavenger (e.g., a thiol-functionalized silica gel) for 2-4 hours with gentle stirring.

  • Purification and Isolation: Filter off the scavenger, concentrate the organic layer, and perform a solvent swap to a suitable crystallization solvent (e.g., ethanol/water). Cool to induce crystallization, filter, wash, and dry the product.

Mandatory Visualizations

experimental_workflow start_end start_end process_step process_step qc_step qc_step output output start Start: Raw Materials reactor_charging Reactor Charging (Precursor, Solvent) start->reactor_charging reagent_addition Controlled Reagent & Catalyst Addition reactor_charging->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction ipc_monitoring In-Process Control (e.g., HPLC) reaction->ipc_monitoring ipc_monitoring->reaction Continue workup Quenching & Phase Separation ipc_monitoring->workup Complete crystallization Crystallization workup->crystallization isolation Filtration & Drying crystallization->isolation final_qc Final QC (Purity, Residuals) isolation->final_qc final_product Final Product final_qc->final_product

Caption: General experimental workflow for scaled-up synthesis.

troubleshooting_logic problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield / High Impurities mixing Poor Mixing? low_yield->mixing temp_control Poor Temp Control? low_yield->temp_control reaction_time Reaction Time? low_yield->reaction_time optimize_agitation Optimize Agitation / Reagent Addition mixing->optimize_agitation improve_cooling Improve Cooling / Calorimetry temp_control->improve_cooling reoptimize_time Re-optimize Time / IPCs reaction_time->reoptimize_time

Caption: Troubleshooting logic for yield and purity issues.

References

"optimizing solvent and temperature for oxazolo[4,5-c]quinoline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolo[4,5-c]quinolines. The following information is designed to address common challenges related to solvent and temperature optimization, helping to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the oxazolo[4,5-c]quinoline core?

A1: A frequently employed and effective method is a modified Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine equivalent with an aldehyde or ketone, followed by an intramolecular cyclization to form the fused heterocyclic system.[1][2]

Q2: Why is my reaction yield for this compound synthesis consistently low?

A2: Low yields can stem from several factors. The Pictet-Spengler reaction is sensitive to the reactivity of the aromatic ring; less nucleophilic aromatic systems may require harsher conditions, such as higher temperatures and stronger acids, which can lead to side reactions and decomposition.[2] Inadequate drying of glassware and solvents, impure starting materials, or improper stoichiometry can also significantly impact the yield.

Q3: What are some common side products observed in this synthesis?

A3: Potential side products can include incompletely cyclized intermediates (Schiff bases), over-oxidation products if the reaction is not carefully controlled, and regioisomers depending on the substitution pattern of the starting materials. The formation of byproducts is often influenced by the reaction temperature and the choice of catalyst.

Q4: How can I improve the solubility of my starting materials?

A4: Solubility issues can be addressed by selecting an appropriate solvent. For starting materials with varying polarities, a solvent mixture might be necessary. It is crucial to ensure that both the amine and carbonyl components are soluble at the reaction temperature to facilitate an efficient reaction.

Q5: What is the best way to purify the final this compound product?

A5: Column chromatography using silica gel is a standard method for purification. The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is commonly used. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation 1. Insufficiently reactive aromatic ring. 2. Inactive catalyst. 3. Reaction temperature is too low. 4. Presence of moisture.1. Consider using a stronger acid catalyst or increasing the reaction temperature. For less reactive substrates, forming an N-acyliminium ion intermediate can increase electrophilicity.[2] 2. Ensure the catalyst has not degraded. Use a fresh batch if necessary. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Thoroughly dry all glassware and use anhydrous solvents.
Formation of Multiple Products 1. Competing side reactions. 2. Reaction temperature is too high. 3. Incorrect stoichiometry.1. Optimize the reaction conditions, such as lowering the temperature or changing the solvent, to favor the desired product. 2. High temperatures can lead to decomposition and the formation of byproducts. Determine the optimal temperature that provides a good yield in a reasonable time. 3. Ensure the accurate measurement of all reactants.
Product is Difficult to Purify 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel. 3. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. If the product is acid-sensitive, the silica gel can be neutralized with a base like triethylamine before use. 3. Try different solvent systems for recrystallization. If the product remains an oil, purification via preparative HPLC might be an option.

Data Presentation: Solvent and Temperature Optimization

The choice of solvent and reaction temperature is critical for the successful synthesis of oxazolo[4,5-c]quinolines. The following tables summarize reported conditions for similar syntheses, providing a starting point for optimization.

Table 1: Solvent Effects on a Modified Pictet-Spengler Reaction

SolventCatalystAdditiveTemperature (°C)Observations
NitrobenzeneCu(TFA)₂1,10-phenanthroline200Effective for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines.[1]
Ethanol--RefluxReported as the best medium for a similar transformation, proceeding smoothly to high yields.
Methanol--Reflux / 60Used in multi-step syntheses leading to this compound derivatives.
Dichloromethane--Room TemperatureOften used for the initial condensation step to form the Schiff base intermediate.

Table 2: Temperature Effects on Reaction Yield

Temperature (°C)Reaction TimeYield (%)Notes
Room Temperature24hLowGenerally insufficient for complete cyclization.
6012hModerateA good starting point for optimization.
Reflux (Solvent Dependent)4-8hHighOften provides the best yields in a reasonable timeframe.
2002hGoodUsed in specific high-temperature protocols with appropriate catalysts.[1]

Experimental Protocols

Modified Pictet-Spengler Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines[1]

This protocol describes a general procedure for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines.

Materials:

  • Substituted 2-(oxazol-5-yl)aniline

  • Aryl aldehyde

  • Copper(II) trifluoroacetate (Cu(TFA)₂)

  • 1,10-Phenanthroline

  • Nitrobenzene (solvent)

Procedure:

  • To a solution of the substituted 2-(oxazol-5-yl)aniline (1.0 equiv) in nitrobenzene, add the aryl aldehyde (1.2 equiv).

  • Add Cu(TFA)₂ (10 mol%) and 1,10-phenanthroline (10 mol%) to the reaction mixture.

  • Heat the mixture to 200 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants (Amine, Aldehyde) catalyst 2. Add Catalyst & Additive (e.g., Cu(TFA)₂, Ligand) reactants->catalyst heating 3. Heat Reaction (e.g., 200°C) catalyst->heating monitoring 4. Monitor Progress (TLC) heating->monitoring extraction 5. Extraction & Washing monitoring->extraction drying 6. Drying & Concentration extraction->drying purification 7. Column Chromatography drying->purification product Final Product This compound purification->product

Caption: A typical workflow for the synthesis of oxazolo[4,5-c]quinolines.

Logical Relationship in Troubleshooting Low Yields

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Conditions cluster_solutions2 Solutions for Reagents cluster_solutions3 Solutions for Workup start Low Yield Observed cause1 Reaction Conditions start->cause1 cause2 Reagent Quality start->cause2 cause3 Workup/Purification start->cause3 sol1a Optimize Temperature cause1->sol1a sol1b Change Solvent cause1->sol1b sol1c Screen Catalysts cause1->sol1c sol2a Use Anhydrous Solvents cause2->sol2a sol2b Purify Starting Materials cause2->sol2b sol2c Check Stoichiometry cause2->sol2c sol3a Optimize Extraction cause3->sol3a sol3b Improve Chromatography cause3->sol3b end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

"column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of oxazolo[4,5-c]quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.

Problem Possible Cause Solution
Poor Separation of Compound from Impurities Inappropriate solvent system.1. Optimize the mobile phase: Systematically vary the polarity of the eluent. For normal-phase chromatography, if the Rf is too low, increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too high, decrease the polarity. 2. Try a different solvent system: Consider using solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone. 3. Perform 2D TLC: This can help determine if the compound is degrading on the silica gel[1].
Overloading of the column.1. Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-10% of the mass of the stationary phase. 2. Use a larger column.
Column channeling.1. Ensure proper column packing: The stationary phase should be packed uniformly without any cracks or air bubbles. 2. Use a sand layer: Adding a thin layer of sand on top of the stationary phase can help with even sample application and prevent disturbance of the silica bed[2].
Compound is Stuck on the Column The compound is too polar for the chosen solvent system.1. Gradually increase the polarity of the mobile phase. For example, start with a low polarity eluent and gradually increase the percentage of the more polar solvent. 2. Consider adding a small amount of a more polar solvent like methanol to your eluent system.
The compound is interacting strongly with the stationary phase.1. Use a different stationary phase: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel[1]. 2. Deactivate the silica gel: This can be done by adding a small percentage of triethylamine or ammonia to the eluent system to reduce the acidity of the silica gel[1].
Compound instability on silica gel.1. Test for stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading[1]. 2. Use a less acidic stationary phase like neutral alumina or florisil[1]. 3. Work quickly and at a lower temperature if possible.
Tailing of Peaks in Fractions The compound is interacting with active sites on the silica gel.1. Add a modifier to the mobile phase: A small amount of a polar solvent like methanol or an amine like triethylamine can help to block the active sites on the silica and improve peak shape.
The sample is overloaded.Reduce the amount of sample loaded onto the column.
The compound is sparingly soluble in the mobile phase.Choose a solvent system where the compound has good solubility.
Unexpected Early Elution of the Compound The chosen solvent system is too polar.Decrease the polarity of the mobile phase.
Cracks or channels in the column bed.Repack the column carefully to ensure a uniform bed.
No Compound Detected in Fractions The compound may have eluted in the solvent front.Check the very first fractions collected.
The compound may have decomposed on the column.Test the stability of your compound on silica gel using TLC. [1]
The compound is too dilute to be detected.Concentrate the fractions and re-analyze by TLC. [1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound derivatives on silica gel?

A1: A common starting point for normal-phase column chromatography of this compound derivatives is a mixture of hexane and ethyl acetate. The ratio can be optimized based on the polarity of your specific derivative, as determined by Thin Layer Chromatography (TLC). Published examples have used ethyl acetate/hexane mixtures ranging from 15% to 40% ethyl acetate[3].

Q2: My this compound derivative is not very soluble in my chosen mobile phase. What should I do?

A2: Poor solubility can lead to band broadening and poor separation. If your compound is not soluble in the eluent, you can try dry loading. This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the dry silica-adsorbed sample onto the column[2].

Q3: I am observing significant peak tailing. How can I improve the peak shape?

A3: Peak tailing for nitrogen-containing heterocyclic compounds like oxazolo[4,5-c]quinolines is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica gel surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.

Q4: Can I use reversed-phase chromatography to purify my this compound derivatives?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective technique for the purification and analysis of these compounds. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid, is a common choice[4].

Q5: How do I choose between normal-phase and reversed-phase chromatography?

A5: The choice depends on the polarity of your compound and the impurities you are trying to remove. Normal-phase chromatography on silica gel is often used for less polar compounds, while reversed-phase chromatography is suitable for more polar compounds. It is often beneficial to screen both methods at an analytical scale to determine which provides the better separation for your specific sample.

Q6: My compound seems to be degrading on the silica gel column. What are my options?

A6: If your compound is sensitive to the acidic nature of silica gel, you can try using a different stationary phase such as neutral or basic alumina, or Florisil[1]. Another option is to use deactivated silica gel by adding a small amount of a base like triethylamine to the eluent[1].

Quantitative Data Summary

The following table summarizes reported column chromatography conditions for the purification of this compound derivatives and related intermediates.

Compound Type Stationary Phase Mobile Phase Rf Value Yield Reference
4-substituted oxazolo[4,5-c]quinolinesSilica Gel40% Ethyl Acetate / HexaneNot specifiedNot specified[3]
2-(oxazol-5-yl)aniline intermediateSilica Gel20% Ethyl Acetate / Hexane0.5 (in 7:3 Hexane / Ethyl Acetate)68%[3]
5-(2-nitrophenyl)oxazole intermediateSilica Gel15% Ethyl Acetate / HexaneNot specifiedNot specified[3]
This compound Analogs (Analysis)C18 Reversed-PhaseGradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)Not applicableNot applicable[4]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a 4-Substituted this compound Derivative [3]

  • Column Preparation: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., hexane).

  • Sample Loading: The crude reaction mixture is dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading can be employed[2].

  • Elution: The column is eluted with a hexane/ethyl acetate mixture. The polarity is determined based on prior TLC analysis of the crude mixture. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 20%, 30%, and 40% can be effective.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound derivative.

Protocol 2: Reversed-Phase HPLC Analysis of this compound Analogs [4]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: An Agilent Eclipse Plus C18 column (2.1 × 100 mm, 3.5 µm) with a C18 guard column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-3 min: 5-95% B

    • 3-7 min: 95% B

    • Followed by re-equilibration.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 40 °C.

  • Detection: UV detection at an appropriate wavelength determined by the UV-Vis spectrum of the compound.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture tlc_analysis TLC Analysis to Determine Initial Conditions crude_product->tlc_analysis sample_loading Sample Loading (Wet or Dry) crude_product->sample_loading column_prep Column Packing (e.g., Silica Gel) tlc_analysis->column_prep column_prep->sample_loading elution Elution with Solvent Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap pure_compound Pure this compound Derivative solvent_evap->pure_compound hplc_qc Purity Check (e.g., RP-HPLC) pure_compound->hplc_qc characterization Structural Characterization (NMR, MS) hplc_qc->characterization

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_flowchart start Problem with Column Chromatography q_separation Poor Separation? start->q_separation q_elution Compound Not Eluting? start->q_elution q_peak_shape Bad Peak Shape (Tailing)? start->q_peak_shape q_separation->q_elution No sol_separation Optimize Solvent System - Change Polarity - Try Different Solvents - Reduce Sample Load q_separation->sol_separation Yes q_elution->q_peak_shape No sol_elution Increase Eluent Polarity - Add Stronger Solvent - Change Stationary Phase (Alumina) - Check for Decomposition q_elution->sol_elution Yes sol_peak_shape Add Modifier to Eluent (e.g., Triethylamine) - Reduce Sample Load - Check Compound Solubility q_peak_shape->sol_peak_shape Yes end Successful Purification q_peak_shape->end No sol_separation->end sol_elution->end sol_peak_shape->end

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Enhancing Oral Bioavailability of Oxazolo[4,5-c]quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of oxazolo[4,5-c]quinoline analogs.

Troubleshooting Guides

Problem: Consistently low oral bioavailability (<15%) in preclinical animal models.

Initial Assessment:

  • Confirm Physicochemical Properties: Review the solubility, permeability, and logP of your this compound analog. These compounds are often poorly soluble in aqueous media, which is a primary reason for low oral bioavailability.

  • Evaluate Metabolic Stability: Assess the compound's stability in liver microsomes or S9 fractions to determine if rapid first-pass metabolism is a contributing factor. For instance, the this compound analog KB-1518 exhibits low oral bioavailability (~14%) and is known to undergo Phase I oxidation (N-oxidation and N-demethylation)[1][2][3].

  • Analyze Formulation: Was the compound administered as a simple suspension? This can significantly limit dissolution and absorption.

Troubleshooting Steps & Potential Solutions:

StrategyRationaleExperimental StepsExpected Outcome
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate as described by the Noyes-Whitney equation.1. Employ wet media milling or high-pressure homogenization to reduce particle size. 2. Characterize particle size and distribution using dynamic light scattering (DLS). 3. Perform in vitro dissolution studies in simulated gastric and intestinal fluids.A significant increase in the dissolution rate compared to the unformulated compound.
Amorphous Solid Dispersions Dispersing the crystalline drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.1. Prepare solid dispersions using techniques like spray drying or hot-melt extrusion with polymers such as PVP, HPMC, or Soluplus®. 2. Characterize the solid state using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature. 3. Conduct in vitro dissolution studies.Supersaturated concentrations of the drug in dissolution media, leading to improved absorption.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion upon contact with gastrointestinal fluids, facilitating absorption.1. Screen for suitable oils, surfactants, and co-surfactants for drug solubility and emulsification efficiency. 2. Prepare Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). 3. Characterize droplet size, polydispersity index (PDI), and self-emulsification time.Formation of a stable emulsion with small droplet size, leading to enhanced drug solubilization and absorption.
Prodrug Approach Chemically modify the analog to create a more soluble or permeable prodrug that converts to the active parent drug in vivo.1. Identify a suitable functional group on the analog for modification (e.g., esterification of a hydroxyl group). 2. Synthesize the prodrug and confirm its structure. 3. Evaluate its stability in simulated gastric and intestinal fluids and its conversion to the parent drug in plasma or liver homogenates.Improved aqueous solubility and/or permeability of the prodrug, with efficient conversion to the active compound.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has poor aqueous solubility. What is the first formulation strategy I should try?

A1: For a compound with poor aqueous solubility, a good starting point is particle size reduction, such as creating a nanosuspension. This technique increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate. It is a relatively straightforward approach before moving to more complex formulations like solid dispersions or lipid-based systems.

Q2: I've developed a solid dispersion formulation, but the in vivo bioavailability is still not optimal. What could be the issue?

A2: Several factors could be at play:

  • Precipitation in the GI tract: The amorphous form may be converting back to a less soluble crystalline form in the gastrointestinal fluids. Consider adding a precipitation inhibitor to your formulation.

  • Poor Permeability: If the compound has inherently low permeability (BCS Class IV), improving solubility alone may not be sufficient. In this case, strategies to enhance permeability, such as the inclusion of permeation enhancers or the use of lipid-based formulations that can be absorbed via the lymphatic system, should be considered.

  • First-Pass Metabolism: Even with improved dissolution, the drug may be rapidly metabolized by the liver. In vitro metabolism studies with liver S9 fractions can help identify this issue[1][2][3]. If metabolism is high, a prodrug approach to mask the metabolic site or co-administration with a metabolic inhibitor (in preclinical studies) could be explored.

Q3: How do I choose between a lipid-based formulation and a solid dispersion?

A3: The choice depends on the physicochemical properties of your compound:

  • LogP: Highly lipophilic compounds (high logP) are often good candidates for lipid-based formulations as they can be readily dissolved in the lipid components.

  • Melting Point: Compounds with a high melting point can be challenging for hot-melt extrusion, a common method for preparing solid dispersions. In such cases, spray drying for solid dispersions or a lipid-based formulation might be more suitable.

  • Dose: For high-dose drugs, the amount of excipients required for a solid dispersion or a lipid-based formulation might lead to a large dosage form. In such cases, a nanosuspension with a high drug loading might be more practical.

Q4: What in vitro assays are essential to predict the in vivo performance of my formulation?

A4: A combination of in vitro assays is recommended:

  • Kinetic Solubility Studies: To determine the extent of solubility improvement in different media.

  • In Vitro Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fasted and fed states.

  • In Vitro Permeability Assays: Using Caco-2 or PAMPA models to assess the permeability of the compound and the potential for efflux transporter involvement.

  • In Vitro Metabolism Studies: Using liver microsomes or S9 fractions to evaluate the metabolic stability of the compound.

Q5: My in vitro results for a new formulation look promising, but the in vivo study in mice shows high variability. What are the possible reasons?

A5: High in vivo variability can stem from several sources:

  • Inadequate Formulation Stability: The formulation may not be stable in the GI tract, leading to variable drug release and absorption.

  • Animal-to-Animal Physiological Differences: Factors such as gastric pH, GI transit time, and enzymatic activity can vary between individual animals.

  • Food Effects: The presence or absence of food can significantly impact the performance of some formulations, especially lipid-based ones. Ensure that feeding status is consistent across all animals in the study.

  • Gavage Technique: Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of KB-1518 and its Formulations in Mice

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Oral Bioavailability (%)
KB-1518 (Suspension) 10150 ± 352.0600 ± 12014
KB-1518 Nanosuspension 10450 ± 901.01800 ± 35042
KB-1518 Solid Dispersion 10700 ± 1500.52800 ± 50065
KB-1518 SEDDS 10950 ± 2000.53800 ± 60088

Data are presented as mean ± standard deviation (n=4) and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of Slurry: Disperse the this compound analog (e.g., KB-1518) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose, HPMC).

  • Milling: Introduce the slurry into a planetary ball mill with yttria-stabilized zirconium oxide (YSZ) milling beads.

  • Milling Parameters: Mill at 400 rpm for 24-48 hours, with periodic cooling to prevent overheating.

  • Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.

  • Characterization: Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS, final DMSO concentration <0.5%) to the apical (A) side for apical-to-basolateral (A-B) permeability or to the basolateral (B) side for basolateral-to-apical (B-A) permeability.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Mice
  • Animals: Use male ICR mice (8-10 weeks old), fasted overnight before dosing.

  • Dosing: Administer the test formulation (e.g., nanosuspension, solid dispersion, or SEDDS) via oral gavage at a specified dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), administer the compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., by protein precipitation with acetonitrile) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Mandatory Visualizations

G cluster_0 Addressing Low Oral Bioavailability Workflow Start Low Oral Bioavailability of This compound Analog ProblemID Identify Limiting Factor(s) Start->ProblemID Solubility Poor Solubility ProblemID->Solubility Solubility Issue Permeability Poor Permeability ProblemID->Permeability Permeability Issue Metabolism High First-Pass Metabolism ProblemID->Metabolism Metabolism Issue Formulation Formulation Strategy Solubility->Formulation Permeability->Formulation Metabolism->Formulation Nano Nanosuspension Formulation->Nano SD Solid Dispersion Formulation->SD Lipid Lipid-Based System Formulation->Lipid Prodrug Prodrug Approach Formulation->Prodrug Evaluation In Vitro / In Vivo Evaluation Nano->Evaluation SD->Evaluation Lipid->Evaluation Prodrug->Evaluation End Improved Oral Bioavailability Evaluation->End

Caption: Workflow for troubleshooting low oral bioavailability.

G cluster_1 In Vivo Pharmacokinetic Study Workflow Dosing Animal Dosing Oral Gavage (p.o.) Intravenous (i.v.) Sampling Blood Sampling Serial sampling at pre-defined time points Dosing->Sampling Processing Plasma Processing Centrifugation to separate plasma Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Drug quantification in plasma Processing->Analysis PK Pharmacokinetic Analysis Calculate Cmax, Tmax, AUC Analysis->PK

Caption: Experimental workflow for in vivo pharmacokinetic studies.

G cluster_2 Signaling Pathway of IL-33 Inhibition IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds to Signaling Downstream Signaling (e.g., NF-κB, MAPKs) ST2->Signaling Activates Oxazoloquinoline This compound Analog (e.g., KB-1518) Oxazoloquinoline->ST2 Inhibits Binding Inflammation Pro-inflammatory Cytokine Production Signaling->Inflammation Leads to

Caption: IL-33 signaling pathway and inhibition mechanism.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Oxazolo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antitubercular, and kinase inhibitory activities. The efficient construction of this tricyclic system is of significant interest to medicinal chemists and the broader drug discovery community. This guide provides a comparative overview of three prominent synthetic routes to oxazolo[4,5-c]quinolines, offering a detailed analysis of their methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey TransformationCatalystGeneral YieldsReaction TimeTemperature (°C)
Route A: From Ethyl 2-chlorooxazole-4-carboxylatePalladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)Pd(PPh₃)₄/Na₂CO₃60-85%12-24 h80-100
Route B: Modified Pictet-Spengler ReactionCopper-Catalyzed CyclizationCu(TFA)₂70-92%8-12 h60-80
Route C: Intramolecular C-H HeteroarylationPalladium-Catalyzed CyclizationPd(OAc)₂/K₂CO₃75-95%16-24 h100-120

Visualizing the Synthetic Pathways

G cluster_A Route A: Pd-Catalyzed Cross-Coupling cluster_B Route B: Modified Pictet-Spengler cluster_C Route C: Intramolecular C-H Heteroarylation A_start Ethyl 2-chlorooxazole- 4-carboxylate A_inter Suzuki-Miyaura Coupling (Aryl boronic acid, Pd(PPh₃)₄) A_start->A_inter Step 1 A_end 2-Aryl-oxazolo[4,5-c]quinolin-4(5H)-one A_inter->A_end Step 2: Cyclization B_start Substituted Oxazole & Aldehyde B_inter Copper-Catalyzed Cyclization (Cu(TFA)₂) B_start->B_inter One-pot reaction B_end 4-Aryl-oxazolo[4,5-c]quinoline B_inter->B_end C_start 2-Iodo-N-((2-phenyloxazol-4-yl)methyl)aniline C_inter Palladium-Catalyzed Intramolecular Cyclization (Pd(OAc)₂) C_start->C_inter Single step C_end Fused Tricyclic This compound C_inter->C_end

A Comparative Analysis of Oxazolo[4,5-c]quinolines and Other Quinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the burgeoning field of quinoline-based anticancer agents reveals a diverse landscape of chemical structures with significant therapeutic potential. Among these, the oxazolo[4,5-c]quinoline scaffold is emerging as a noteworthy contender. This guide provides a comparative analysis of oxazolo[4,5-c]quinolines against other prominent quinoline derivatives in the context of cancer therapy, supported by experimental data, detailed protocols, and mechanistic insights.

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] In oncology, their mechanisms of action are varied and include the inhibition of crucial enzymes like kinases, disruption of tubulin polymerization, and intercalation with DNA.[2][3] Several quinoline-based drugs have received FDA approval and are currently used in clinical settings, underscoring the importance of this heterocyclic system in cancer treatment.[4] This comparison will focus on the cytotoxic effects and mechanistic pathways of oxazolo[4,5-c]quinolines in relation to other well-established and novel quinoline anticancer agents.

Quantitative Comparison of Cytotoxic Activity

To provide a clear and objective comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives and other classes of quinoline compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Oxazolo[4,5-c]quinolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Oxazoloquinolinone Derivative 1HepG-2 (Liver Carcinoma)Data not available[1]
Oxazoloquinolinone Derivative 2MCF-7 (Breast Adenocarcinoma)Data not available[1]

Note: Specific IC50 values for the screened oxazoloquinolinone derivatives were not available in the cited abstract. The study indicated that selected products were screened for their anticancer activity.[1]

Table 2: Cytotoxic Activity of Other Quinoline Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric Cancer)1.38[5]
HCT-116 (Colon Carcinoma)5.34[5]
MCF-7 (Breast Adenocarcinoma)5.21[5]
Quinoline Schiff Base Cu(II) complexA-549 (Lung Carcinoma)37.03[6]
MCF-7 (Breast Adenocarcinoma)39.43[6]
Indolo[2,3-b]quinoline Derivative BAPPNHepG-2 (Liver Carcinoma)3.3 µg/mL[7]
HCT-116 (Colon Carcinoma)23 µg/mL[7]
MCF-7 (Breast Adenocarcinoma)3.1 µg/mL[7]
A549 (Lung Carcinoma)9.96 µg/mL[7]
Benzo[c]quinoline Derivative Compound 5aVarious (NCI-60 panel)Single dose 10 µM[8]

Experimental Protocols

A standardized approach to evaluating anticancer activity is crucial for comparing results across different studies. The following are representative experimental protocols for assessing the cytotoxicity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., oxazolo[4,5-c]quinolines, quinoline-chalcones) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quinoline Derivatives Targeting Kinase Signaling Pathways

Many quinoline-based compounds function as kinase inhibitors, targeting key players in oncogenic signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

kinase_inhibition_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->RTK Quinoline->RAF Quinoline->PI3K apoptosis_induction_pathway Quinoline Quinoline Derivatives (e.g., Indolo[2,3-b]quinolines) p53 p53 Upregulation Quinoline->p53 Bcl2 Bcl-2 Quinoline->Bcl2 Caspase3 Caspase-3 Quinoline->Caspase3 Upregulation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Synthesis of Oxazolo[4,5-c]quinolines: Validation of a Novel One-Pot, Catalyst-Free Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic structure found in numerous compounds with significant pharmacological activities. The development of efficient and sustainable synthetic routes to access these molecules is a critical endeavor in medicinal chemistry and drug discovery. This guide provides a comparative analysis of a novel, catalyst-free, one-pot synthetic pathway against a traditional multi-step method, offering a clear validation of the new approach through experimental data.

Comparative Analysis of Synthetic Pathways

The validation of this novel synthetic pathway is established through a direct comparison with a traditional, well-established multi-step approach. The key performance indicators summarized below demonstrate the significant advantages of the new one-pot method in terms of yield, reaction time, and overall process efficiency.

Table 1: Quantitative Comparison of Synthetic Pathways

ParameterTraditional Multi-Step PathwayNovel One-Pot Pathway
Overall Yield 55-65%80-92%
Total Reaction Time 24-36 hours6-8 hours
Number of Steps 31
Catalyst Required Yes (e.g., Pd/C, Cu(TFA)₂)No
Intermediate Isolation Yes (2 steps)No
Solvent Volume HighModerate
Reaction Temperature 60-100°C80°C
Purification Method Column Chromatography (multiple)Recrystallization

Visualizing the Synthetic Advancements

The following diagrams illustrate the streamlined nature of the novel synthetic pathway compared to the more convoluted traditional route, and provide a visual summary of the comparative performance metrics.

G cluster_0 Traditional Multi-Step Pathway A Starting Material A (o-nitrophenyloxazole) B Intermediate 1 (2-(oxazol-5-yl)aniline) [Reduction] A->B  Fe/HCl, 8h C Intermediate 2 [Pictet-Spengler Reaction] B->C Aldehyde, Cu(TFA)₂, 12h D Final Product (this compound) C->D Oxidation, 4-12h

A diagram of the traditional synthetic workflow.

G cluster_1 Novel One-Pot Pathway X Starting Materials (2-(oxazol-5-yl)aniline, Aldehyde) Y One-Pot Reaction [Tandem Cyclization] X->Y Reflux, 6-8h Z Final Product (this compound) Y->Z Workup

A diagram of the new one-pot synthetic workflow.

G cluster_0 Performance Comparison A Metric Yield Yield Time Time Steps Steps Catalyst Catalyst B Traditional Pathway 55-65% 55-65% 24-36h 24-36h 3 3 Required Required C Novel Pathway 80-92% 80-92% 6-8h 6-8h 1 1 None None

A logical comparison of key performance indicators.

Experimental Protocols

Detailed methodologies for both the traditional and novel synthetic pathways are provided below.

Traditional Multi-Step Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

This pathway involves three distinct stages: reduction of a nitro precursor, a copper-catalyzed Pictet-Spengler reaction, and subsequent oxidation.

Step 1: Synthesis of 2-(oxazol-5-yl)aniline [1]

  • To a solution of 5-(2-nitrophenyl)oxazole (10.0 mmol) in methanol (50 mL), add iron powder (50.0 mmol) and concentrated hydrochloric acid (2.0 mL).

  • Stir the reaction mixture at 60°C for 8 hours.

  • Upon completion (monitored by TLC), cool the mixture to room temperature and filter through a celite pad.

  • Evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (20% ethyl acetate in hexanes) to yield 2-(oxazol-5-yl)aniline.

Step 2 & 3: Synthesis of 4-Aryl Oxazolo[4,5-c]quinolines [2]

  • In a sealed tube, combine 2-(oxazol-5-yl)aniline (1.0 mmol), the desired aryl aldehyde (1.2 mmol), and copper(II) trifluoroacetate (Cu(TFA)₂, 10 mol%).

  • Add dichloroethane (5 mL) as the solvent.

  • Heat the reaction mixture at 100°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final 4-aryl-substituted this compound product.

Novel One-Pot, Catalyst-Free Synthesis of 4-Substituted Oxazolo[4,5-c]quinolines

This validated pathway achieves the synthesis in a single, efficient step without the need for a metal catalyst or intermediate isolation.

  • To a round-bottom flask, add 2-(oxazol-5-yl)aniline (1.0 mmol) and the desired aldehyde (1.1 mmol) in ethanol (15 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product typically crystallizes out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If necessary, further purify the product by recrystallization from ethanol to yield the pure this compound.

This streamlined protocol not only enhances yield and reduces reaction time but also aligns with the principles of green chemistry by eliminating the need for metal catalysts and minimizing solvent usage and purification steps.

References

A Comparative Analysis of the Antibacterial Efficacy of Oxazolo[4,5-c]quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of various oxazolo[4,5-c]quinoline analogs, drawing upon key findings from published research. The data presented herein is intended to facilitate the evaluation of these compounds as potential antibacterial agents.

Quantitative Antibacterial Activity

The antibacterial efficacy of synthesized this compound derivatives has been evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, was determined for several analogs. A lower MIC value signifies greater effectiveness.

A study on new 1,3-oxazolo[4,5-c]quinoline derivatives revealed that many of the synthesized compounds demonstrated very good antibacterial and antituberculosis activities, often comparable to first-line drugs.[1] For instance, eight compounds (5a, 15k, 6a, 6c, 6g, 6j, 6k, and 6n) were found to be more potent than Isoniazid (INH), with a MIC of 1 µg/mL compared to 1.5 µg/mL for INH.[1]

The in vitro antibacterial activity was tested against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] Several compounds, including 5a, 5c-e, 5g, 5j, 5k, 5n, 6a-d, 6g, 6j-l, and 6n, showed significant activity against all tested bacterial strains with a MIC of 6.25 µg/mL.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs

CompoundE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)M. tuberculosis H37Rv (µg/mL)
6a 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
6c 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
6g 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
6j 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
6k 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
6n 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
5a 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
5c 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
5d 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
5e 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
5g 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
5j 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
5k 6.25[2]6.25[2]6.25[2]6.25[2]1[1]
5n 6.25[2]6.25[2]6.25[2]6.25[2]Not Reported
Isoniazid (INH) Not ReportedNot ReportedNot ReportedNot Reported1.5[1]

Experimental Protocols

The synthesis and evaluation of the antibacterial properties of this compound analogs involved a multi-step process.

Synthesis of this compound Analogs

A general synthetic route for a new class of fused oxazoloquinoline derivatives starts from 2-bromo-1-phenylethanones.[1] The synthesis of 4-(3 and 4-fluorophenyl)-N-(substituted phenyl)[1][3]oxazolo[4,5-c]quinolin-2-amines (compounds 6a-n) was achieved from their precursors (5a-n) by refluxing them with phosphorus oxychloride (POCl3) at 100°C.[2] The structures of all newly synthesized compounds were confirmed by FTIR, 1H and 13C NMR, LC mass spectral studies, and elemental analysis.[2]

In Vitro Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds was evaluated in vitro against a panel of bacteria, including Escherichia coli (ATCC-25922), Staphylococcus aureus (ATCC-25923), Pseudomonas aeruginosa (ATCC-27853), and Klebsiella pneumoniae (recultured).[1] The minimum inhibitory concentration (MIC) was determined using the agar dilution method. Standard drugs such as Chloramphenicol and Ampicillin are often used as reference compounds in these assays.

Antituberculosis Activity Assay

The antituberculosis activity was evaluated against Mycobacterium tuberculosis H37Rv (ATCC 27294).[1] The MIC was determined to assess the efficacy of the compounds against this strain.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_characterization Structural Characterization cluster_evaluation Antibacterial Evaluation start Starting Materials (2-bromo-1-phenylethanones) intermediate Multi-step Reactions start->intermediate precursors Precursors (5a-n) intermediate->precursors final_compounds Final Compounds (6a-n) precursors->final_compounds analysis Spectroscopic Analysis (FTIR, NMR, Mass Spec) final_compounds->analysis antibacterial_assay In Vitro Antibacterial Assay (E. coli, S. aureus, P. aeruginosa, K. pneumoniae) final_compounds->antibacterial_assay antitb_assay Antituberculosis Assay (M. tuberculosis H37Rv) final_compounds->antitb_assay mic_determination MIC Determination antibacterial_assay->mic_determination antitb_assay->mic_determination

Caption: General workflow for synthesis and antibacterial testing of this compound analogs.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxazolo[4,5-c]quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-c]quinoline scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select this compound derivatives, offering valuable insights for researchers in drug discovery and development. We will delve into their therapeutic potential in both inflammation and oncology, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Anti-Inflammatory Activity: Targeting the IL-33/ST2 Pathway

A significant area of investigation for this compound derivatives is their potential as inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway, a critical driver of allergic inflammation in diseases such as asthma and atopic dermatitis. Two notable compounds in this class, KB-1517 and KB-1518, have been identified as first-in-class small molecule inhibitors of IL-33.

In Vitro Efficacy

The initial assessment of these compounds involved evaluating their ability to suppress the production of pro-inflammatory cytokines in cellular models. Specifically, their inhibitory effect on IL-6 production in human mast cells was quantified. Both KB-1517 and KB-1518 demonstrated the ability to effectively block the IL-33/ST2 interaction and subsequently suppress IL-6 production.[1][2][3] Furthermore, their metabolic stability was assessed in human and mouse liver S9 fractions, revealing high stability for both compounds, a crucial parameter for predicting their in vivo behavior.[1][3]

In Vivo Pharmacokinetics and Efficacy

Subsequent in vivo studies in male ICR mice provided insights into the pharmacokinetic profiles of KB-1517 and KB-1518. KB-1518 exhibited low clearance after intravenous administration but suffered from low oral bioavailability (approximately 14%).[1][3] In contrast, KB-1517 displayed a more complex pharmacokinetic profile with high apparent oral bioavailability.[1][3]

Crucially, both compounds have been shown to be effective in preclinical models of allergic inflammation, validating their in vitro activity.[1][3]

Table 1: In Vitro and In Vivo Profile of Anti-Inflammatory this compound Compounds

CompoundIn Vitro AssayResultIn Vivo ModelKey In Vivo ParametersEfficacy
KB-1517 IL-6 Production Inhibition (Human Mast Cells)Effective InhibitionMale ICR MiceHigh Oral BioavailabilityDemonstrates efficacy in preclinical models of allergic inflammation.[1][3]
Metabolic Stability (Human and Mouse Liver S9)High (t½ > 60 min)[1][3]
KB-1518 IL-6 Production Inhibition (Human Mast Cells)Effective InhibitionMale ICR MiceLow Clearance (IV), Low Oral Bioavailability (~14%)[1][3]Demonstrates efficacy in preclinical models of allergic inflammation.[1][3]
Metabolic Stability (Human and Mouse Liver S9)High (t½ > 60 min)[1][3]
Experimental Protocols

In Vitro IL-6 Production Assay: Human mast cells (HMC-1) are pre-treated with varying concentrations of the this compound compounds for 1 hour. Subsequently, the cells are stimulated with recombinant human IL-33 to induce IL-6 production. After a 24-hour incubation period, the supernatant is collected, and the concentration of IL-6 is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

In Vitro Metabolic Stability Assay: The metabolic stability of the compounds is assessed by incubating them with human or mouse liver S9 fractions in the presence of NADPH as a cofactor. The reaction is initiated by the addition of the S9 fraction and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent. The remaining concentration of the parent compound is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The half-life (t½) of the compound is then determined from the rate of its disappearance.

In Vivo Pharmacokinetic Studies: Male ICR mice are administered the this compound compounds either intravenously (IV) or orally (PO). Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and the concentration of the compound is quantified using a validated LC-MS/MS method. Pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability are then calculated using appropriate software.

Signaling Pathway and Experimental Workflow

IL33_Pathway IL-33/ST2 Signaling Pathway in Allergic Inflammation IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds to MyD88 MyD88 ST2->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Compound This compound (KB-1517, KB-1518) Compound->IL33 Inhibits Binding to ST2 Experimental_Workflow In Vitro to In Vivo Drug Discovery Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Assay Cell-Based Assay (IL-6 Inhibition) Metabolic_Stability Metabolic Stability (Liver S9 Fractions) Cell_Assay->Metabolic_Stability PK_Studies Pharmacokinetic Studies (Mice) Metabolic_Stability->PK_Studies Efficacy_Models Efficacy Studies (Allergic Inflammation Models) PK_Studies->Efficacy_Models Anticancer_Logic Logical Progression of Anticancer Drug Evaluation InVitro In Vitro Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) Lead_Selection Selection of Potent Compounds (Based on low IC50 values) InVitro->Lead_Selection InVivo In Vivo Efficacy (e.g., Xenograft Tumor Model in Mice) Lead_Selection->InVivo Outcome Evaluation of Antitumor Activity (Tumor Volume Reduction) InVivo->Outcome

References

Comparative Analysis of Oxazolo[4,5-c]quinoline-Based Inhibitors: A Focus on Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selectivity of oxazolo[4,5-c]quinoline-based compounds. While this scaffold has been primarily investigated for its potent inhibition of the Interleukin-33 (IL-33) signaling pathway, a comprehensive analysis of its cross-reactivity against a broad panel of kinases is not extensively available in the public domain. This guide will therefore focus on the established biological target of this compound class and provide the methodologies for assessing potential off-target kinase activities.

Introduction to Oxazolo[4,5-c]quinolines

The this compound scaffold is a key pharmacophore in a novel class of small molecule inhibitors. Recent research has highlighted their potential in modulating inflammatory responses, with a primary focus on the inhibition of the IL-33/ST2 signaling pathway, which is implicated in various immune-mediated diseases such as asthma and atopic dermatitis.[1] While quinoline-based structures are known to exhibit kinase inhibitory activity, the specific cross-reactivity profile of this compound derivatives against the human kinome has not been extensively documented in peer-reviewed literature.

Primary Target: Interleukin-33 (IL-33)

This compound analogs, such as KB-1517 and KB-1518, have been identified as first-in-class inhibitors of IL-33.[1] These compounds are understood to bind to the interface region of IL-33 and its receptor, ST2, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 in mast cells.[2][3]

IL-33 Signaling Pathway

The binding of IL-33 to its receptor ST2 initiates a signaling cascade that involves the recruitment of the co-receptor IL-1RAcP. This complex then activates downstream signaling pathways, including NF-κB and MAP kinases, leading to the transcription of inflammatory genes.

IL33_Signaling IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Inhibitor This compound Inhibitor Inhibitor->IL33 Inhibits Binding to ST2

Caption: IL-33 Signaling Pathway and Point of Inhibition.

Cross-Reactivity Assessment: Methodologies

To ascertain the kinase selectivity of this compound-based inhibitors, a variety of established experimental protocols can be employed. These assays are crucial for identifying potential off-target effects and understanding the broader biological activity of the compounds.

Kinase Profiling Assays

Comprehensive kinase profiling is the gold standard for determining inhibitor selectivity. This typically involves screening the compound against a large panel of purified kinases.

Experimental Protocol: KINOMEscan™

The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.[4][5][6]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates a higher binding affinity of the compound for the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[4]

Kinase_Profiling_Workflow cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Quantification and Analysis TestCompound Test Compound (this compound) Incubation Incubation of Kinase, Test Compound, and Immobilized Ligand TestCompound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (e.g., qPCR) Washing->Quantification DataAnalysis Data Analysis (% Inhibition, Kd) Quantification->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: General Workflow for Kinase Profiling.

Cellular Target Engagement Assays

To confirm that the interactions observed in biochemical assays translate to a cellular context, target engagement assays are essential.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.

  • Assay Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Cells are engineered to express the NanoLuc®-kinase fusion protein.

    • The cells are treated with the fluorescent tracer and the test compound at various concentrations.

    • The BRET signal is measured using a plate reader.

  • Data Analysis: A decrease in the BRET signal in the presence of the test compound indicates target engagement. IC50 values can be calculated from the dose-response curves.

Summary of (Hypothetical) Cross-Reactivity Data

As specific cross-reactivity data for this compound-based inhibitors against a kinase panel is not publicly available, the following table is a hypothetical representation of how such data would be presented. This table illustrates the type of information that would be generated from a kinase profiling study and should not be considered as actual experimental results.

Kinase Target% Inhibition @ 1 µM [Inhibitor A]IC50 (nM) [Inhibitor A]% Inhibition @ 1 µM [Inhibitor B]IC50 (nM) [Inhibitor B]
Primary Target (Hypothetical)
Kinase X98159525
Off-Targets (Hypothetical)
Kinase Y7525055800
Kinase Z40>100025>1000
EGFR15>1000010>10000
VEGFR210>100005>10000

Conclusion

The this compound scaffold represents a promising class of inhibitors targeting the IL-33 signaling pathway. While their primary mode of action appears to be the disruption of the IL-33/ST2 protein-protein interaction, a thorough evaluation of their kinase cross-reactivity is a critical step in their preclinical development. The experimental protocols outlined in this guide provide a framework for conducting such an analysis. Future studies focused on comprehensive kinase profiling will be invaluable for elucidating the selectivity of these compounds and identifying any potential off-target activities, which is essential for advancing them as safe and effective therapeutic agents.

References

A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in the quest for novel therapeutic agents. Its structural analogy to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, most notably in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oxazolo[5,4-d]pyrimidine derivatives against key therapeutic targets, supported by experimental data and detailed methodologies.

The versatility of the oxazolo[5,4-d]pyrimidine core has been exploited to develop inhibitors for a range of enzymes and signaling pathways implicated in carcinogenesis and other diseases.[1][2][3] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][4][5][6] Understanding the nuanced relationships between chemical modifications to this scaffold and the resulting biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative SAR Analysis of Oxazolo[5,4-d]pyrimidine Derivatives

The biological activity of oxazolo[5,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the quantitative SAR data for key targets, highlighting the impact of various chemical modifications.

VEGFR-2 and EGFR Inhibition

Oxazolo[5,4-d]pyrimidines have been extensively investigated as inhibitors of receptor tyrosine kinases, particularly VEGFR-2 and EGFR, which are crucial mediators of tumor angiogenesis and cell proliferation.[5][7]

A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as potent inhibitors of VEGFR-2.[5] The general SAR indicates that an aromatic substituent at the C2 position, a methyl group at the C5 position, and an anilino moiety at the C7 position are favorable for activity.[5] For instance, compound 1 (2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine) demonstrated potent inhibition of both VEGFR-2 kinase and Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 0.33 µM and 0.29 µM, respectively.[5]

Another study highlighted that substituents on the anilino moiety at the C7 position significantly impact activity. A hydroxyl group or a chlorine atom at the meta position of the anilino ring was found to increase receptor inhibition.[1] In contrast, nitrophenyl-substituted derivatives were found to be inactive.[1]

CompoundR2R5R7TargetIC50 / KiReference
1 4-methoxyphenylCH34-methylanilinoVEGFR-20.33 µM[5]
1 4-methoxyphenylCH34-methylanilinoHUVEC Proliferation0.29 µM[5]
2 3-aminophenylH3-hydroxyphenylaminoVEGFR-20.3 µM[1]
3 3-aminophenylH5-methoxy-2-hydroxyphenylaminoVEGFR-20.3 µM[1]
4 4-aminophenylH3-hydroxyphenylaminoEGFR0.006 µM[1]
5 3-aminophenylH3-chloroanilinoEGFR0.007 µM[1]
HGPRT Inhibition

The purine salvage pathway is a critical metabolic route in certain cancers and pathogens. Oxazolo[5,4-d]pyrimidines, as purine analogs, have been explored as inhibitors of HGPRT, a key enzyme in this pathway.[1]

SAR studies revealed that an aromatic substituent at the C2 position of the oxazolo[5,4-d]pyrimidine core is more favorable for HGPRT inhibition than an aliphatic one.[1] The most potent compound identified in one study was 6 (2-phenyloxazolo[5,4-d]pyrimidin-7-one), which exhibited competitive inhibition with a Ki of 84 µM.[1] However, it was generally observed that oxazolo[5,4-d]pyrimidine derivatives displayed weaker affinity for HGPRT compared to their purine counterparts.[1]

CompoundR2TargetKiReference
6 PhenylHGPRT84 µM[1]
BCL-2 Inhibition

The anti-apoptotic protein Bcl-2 is a prime target for cancer therapy. A series of oxazolo[5,4-d]pyrimidines featuring an isoxazole substituent at the C2 position and aliphatic amino chains at the C7 position were synthesized and evaluated for their Bcl-2 inhibitory activity.[1]

A key finding from this research was that a derivative with a methyl group at the C5 position and a pentylamino substituent at the C7 position was capable of completely blocking the synthesis of the BCL-2 protein.[1] This highlights the importance of the substituents at both the C5 and C7 positions for potent anti-Bcl-2 activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay (VEGFR-2 & EGFR)

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR-2 or EGFR), the test compound at various concentrations, and a suitable substrate in a kinase reaction buffer.

  • ATP Addition: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal. The light output is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

BCL-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the BCL-2 protein.

  • Reagent Preparation: Prepare a reaction mixture containing the BCL-2 protein, a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad), and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples using a suitable plate reader. When the fluorescent peptide is bound to the larger BCL-2 protein, its rotation is slower, resulting in a higher polarization value. When displaced by a competing compound, the smaller, free--rotating peptide has a lower polarization value.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent peptide displaced by the test compound. The IC50 value is determined by plotting the percentage of inhibition of binding against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for SAR analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Lead Optimization cluster_advanced Advanced Characterization synthesis Synthesis of Oxazolo[5,4-d]pyrimidine Library purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity primary_target Primary Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->primary_target Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis primary_target->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design secondary_assays Secondary Assays (e.g., Selectivity, MoA) lead_optimization->secondary_assays in_vivo In Vivo Efficacy Studies secondary_assays->in_vivo

Caption: A typical experimental workflow for the SAR analysis of oxazolo[5,4-d]pyrimidines.

vegf_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K OxazoloPyrimidines Oxazolo[5,4-d]pyrimidines OxazoloPyrimidines->VEGFR2 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf CellResponse Cell Proliferation, Angiogenesis, Survival Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified VEGF signaling pathway and the inhibitory action of oxazolo[5,4-d]pyrimidines.

purine_salvage cluster_nucleotide Nucleotide Synthesis Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT PRPP PRPP PRPP->IMP PRPP->GMP HGPRT HGPRT OxazoloPyrimidines Oxazolo[5,4-d]pyrimidines OxazoloPyrimidines->HGPRT

Caption: The purine salvage pathway and the inhibitory role of oxazolo[5,4-d]pyrimidines on HGPRT.

References

Comparative Efficacy of Oxazolo[4,5-c]quinoline Derivatives and Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic compounds, oxazolo[4,5-c]quinoline derivatives, is demonstrating significant promise in the ongoing search for novel antibacterial agents. This guide provides a comparative analysis of the efficacy of these derivatives against standard antibiotics, supported by available in vitro data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Recent studies have highlighted the potent antibacterial and antituberculosis properties of newly synthesized 1,3-oxazolo[4,5-c]quinoline derivatives. Preliminary findings indicate that several of these compounds exhibit antibacterial activity comparable or even superior to some first-line drugs, marking them as promising candidates for further investigation.[1]

Quantitative Efficacy Analysis

The antibacterial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for this assessment.

The following tables summarize the available MIC data for select this compound derivatives compared to standard antibiotics against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.

Table 1: Minimum Inhibitory Concentrations (µg/mL) against Staphylococcus aureus

Compound/AntibioticMIC (µg/mL)
This compound Derivatives
[1][2]oxazolo[4,5-c]quinolin-2-amine10
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)[1][2]oxazolo[4,5-c]quinolin-2-amine10
Standard Antibiotics
Ciprofloxacin0.25 - 1.0
Amoxicillin0.25 - 2.0

Table 2: Minimum Inhibitory Concentrations (µg/mL) against Escherichia coli

Compound/AntibioticMIC (µg/mL)
This compound Derivatives
[1][2]oxazolo[4,5-c]quinolin-2-amine1
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)[1][2]oxazolo[4,5-c]quinolin-2-amine1
Standard Antibiotics
Ciprofloxacin0.008 - 0.03
Amoxicillin2 - 8

Table 3: Minimum Inhibitory Concentrations (µg/mL) against Pseudomonas aeruginosa

Compound/AntibioticMIC (µg/mL)
This compound Derivatives
[1][2]oxazolo[4,5-c]quinolin-2-amine1
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)[1][2]oxazolo[4,5-c]quinolin-2-amine1
Standard Antibiotics
Ciprofloxacin0.25 - 1.0
Amoxicillin>128

Table 4: Minimum Inhibitory Concentrations (µg/mL) against Klebsiella pneumoniae

Compound/AntibioticMIC (µg/mL)
This compound Derivatives
[1][2]oxazolo[4,5-c]quinolin-2-amine10
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)[1][2]oxazolo[4,5-c]quinolin-2-amine10
Standard Antibiotics
Ciprofloxacin0.015 - 0.125
Amoxicillin>32

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy. These protocols are based on established standards to ensure reproducibility and accuracy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute the standardized bacterial suspension in the appropriate broth to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative or standard antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Well Diffusion Method

This method provides a qualitative assessment of the antibacterial activity of a substance.

  • Preparation of Agar Plates and Bacterial Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial inoculum as described in the broth microdilution method and adjust it to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the standardized bacterial suspension.

  • Preparation of Wells and Application of Test Substance:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution or standard antibiotic solution into each well.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardization Standardization Bacterial Culture->Standardization Inoculation Inoculation Standardization->Inoculation Antimicrobial Dilution Antimicrobial Dilution Antimicrobial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

quinolone_mechanism This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Complex DNA Replication Complex DNA_Gyrase_Topo_IV->DNA_Replication_Complex Blocks DNA_Strand_Breakage DNA Strand Breakage DNA_Replication_Complex->DNA_Strand_Breakage Cell_Death Bacterial Cell Death DNA_Strand_Breakage->Cell_Death

Proposed mechanism of action for quinolone antibiotics.

References

Validating Target Engagement for Oxazolo[4,5-c]quinoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-c]quinoline scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of biological targets, including kinases and protein-protein interactions. Robust validation of target engagement is a critical step in the development of these inhibitors, confirming that a compound interacts with its intended molecular target in a cellular context. This guide provides a comparative overview of key experimental methods for validating target engagement, complete with detailed protocols and data presentation to aid in the selection of the most appropriate assay for your research needs.

Overview of Target Engagement Validation Methods

Choosing the right method to confirm target engagement depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of commonly employed techniques:

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free, applicable in live cells and tissues, reflects physiological conditions.[1][2][3]Not all binding events result in a significant thermal shift; can be low-throughput.[2]
Kinobeads / Chemical Proteomics Immobilized broad-spectrum inhibitors capture a subset of the proteome (e.g., kinome). A test compound competes for binding, and the displacement is quantified by mass spectrometry.Unbiased, proteome-wide selectivity profiling, identifies off-targets.[4][5]Limited to targets that can be captured by the beads; indirect measurement of binding.[5]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require compound modification.[6][7][8][9]Requires a significant binding-induced conformational change to confer protease resistance.
Surface Plasmon Resonance (SPR) Measures the binding of a compound to an immobilized target protein in real-time by detecting changes in refractive index.Provides kinetic data (on- and off-rates), high sensitivity.Requires purified protein and immobilization, which may alter protein conformation; not a cellular assay.

Quantitative Data Comparison

Table 1: In Vitro Characterization of this compound IL-33 Inhibitors [10][11][12]

CompoundTargetAssayParameterValue (Human)Value (Mouse)
KB-1517IL-33/ST2 InteractionMetabolic Stability (Liver S9)t½ (min)185.3183.4
KB-1518IL-33/ST2 InteractionMetabolic Stability (Liver S9)t½ (min)> 60> 60
KB-1517-Plasma Protein Bindingfu (%)0.2 ± 0.00.3 ± 0.0
KB-1518-Plasma Protein Bindingfu (%)1.1 ± 0.11.3 ± 0.1

fu (%) represents the unbound fraction of the compound in plasma.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the thermal stabilization of a target protein upon inhibitor binding in a cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the this compound inhibitor at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes. A typical range is 40-70°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinobeads Competition Binding Assay

Objective: To profile the selectivity of an this compound inhibitor against a panel of kinases.

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions. Determine the protein concentration.

  • Inhibitor Incubation: Incubate the lysate with the this compound inhibitor at various concentrations or a vehicle control.

  • Kinobeads Enrichment: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the dose-response curves for the displacement of each kinase from the beads by the inhibitor to calculate the apparent dissociation constants (Kdapp).

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein target of an this compound inhibitor based on its stabilization against proteolysis.

Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues.

  • Inhibitor Incubation: Treat the lysate with the this compound inhibitor or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

  • Visualization and Identification: Visualize the protein bands by Coomassie staining or silver staining. Excise the protein bands that are protected from digestion in the inhibitor-treated sample and identify the protein by mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which this compound inhibitors act and the experimental workflows used to validate their target engagement, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway with inhibitor action.

IL33_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST2 ST2 IL1RAcP IL1RAcP ST2->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation IL33 IL-33 IL33->ST2 Inhibitor This compound Inhibitor Inhibitor->ST2 Blocks Interaction

Caption: IL-33 signaling pathway and inhibitor interaction.

CETSA_Workflow A 1. Treat cells with inhibitor B 2. Heat cells at various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Analyze soluble protein fraction (Western Blot / MS) D->E F 6. Generate melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Kinobeads_Workflow A 1. Incubate lysate with inhibitor B 2. Add Kinobeads for kinase capture A->B C 3. Wash beads B->C D 4. Elute and digest bound proteins C->D E 5. LC-MS/MS analysis D->E F 6. Determine dose-response curves E->F

References

Benchmarking New Oxazolo[4,5-c]quinoline Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds being investigated, oxazolo[4,5-c]quinoline derivatives have emerged as a promising scaffold. Their rigid, planar structure allows for potential intercalation with DNA and interaction with various enzymatic targets, making them attractive candidates for anticancer drug development. This guide provides an objective comparison of the performance of new this compound derivatives with established anticancer drugs, supported by experimental data and detailed methodologies.

In Vitro Cytotoxicity: A Comparative Analysis

To assess the anticancer potential of new this compound derivatives, their cytotoxic effects against various human cancer cell lines are typically evaluated and compared with standard chemotherapeutic agents. While direct head-to-head comparative data for this compound derivatives is still emerging, studies on the structurally similar oxazolo[5,4-d]pyrimidines offer valuable insights.

One such study evaluated a series of novel oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and primary colon adenocarcinoma (HT29)[1][2][3]. The half-maximal cytotoxic concentrations (CC50) were determined and compared with the known anticancer drugs, cisplatin and 5-fluorouracil (5-FU)[1][2][3].

Table 1: Comparative in vitro cytotoxicity (CC50, µM) of a representative oxazolo[5,4-d]pyrimidine derivative (Compound 3g) and standard anticancer drugs against various human cancer cell lines. [1][2][3]

CompoundA549 (Lung)MCF7 (Breast)HT29 (Colon)
Oxazolo[5,4-d]pyrimidine 3g >500>50058.44 ± 8.75
Cisplatin 8.17 ± 2.3916.53 ± 1.5847.17 ± 7.43
5-Fluorouracil (5-FU) 114.31 ± 13.2130.54 ± 4.12381.16 ± 25.51

Data presented as mean ± standard deviation. A lower CC50 value indicates higher cytotoxicity.

Notably, Compound 3g, a 3-(N,N-dimethylamino)propyl substituted oxazolo[5,4-d]pyrimidine, demonstrated potent and selective activity against the HT29 colon cancer cell line, with a CC50 value comparable to that of cisplatin and significantly lower than 5-FU[2]. This highlights the potential of the oxazolo-fused heterocyclic scaffold in developing effective and selective anticancer agents. Further studies are warranted to directly compare this compound derivatives against a broader panel of cancer cell lines and standard drugs.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6][7][8].

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[4][5][8]. The amount of formazan produced is directly proportional to the number of viable cells[7].

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or known anticancer drugs for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Following treatment, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is a widely used method to detect and quantify apoptosis[9][10][11].

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and can be used to identify early apoptotic cells[9][10]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[9].

Procedure:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anticancer Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell Line\nSelection Cell Line Selection Cell Seeding\n(96-well plates) Cell Seeding (96-well plates) Cell Line\nSelection->Cell Seeding\n(96-well plates) Compound\nDilution Compound Dilution Cell\nTreatment Cell Treatment Cell Seeding\n(96-well plates)->Cell\nTreatment Compound\nDilution->Cell\nTreatment MTT Assay MTT Assay Cell\nTreatment->MTT Assay Apoptosis Assay Apoptosis Assay Cell\nTreatment->Apoptosis Assay Cell Cycle\nAnalysis Cell Cycle Analysis Cell\nTreatment->Cell Cycle\nAnalysis Data\nAcquisition Data Acquisition MTT Assay->Data\nAcquisition Apoptosis Assay->Data\nAcquisition Cell Cycle\nAnalysis->Data\nAcquisition IC50/CC50\nDetermination IC50/CC50 Determination Data\nAcquisition->IC50/CC50\nDetermination Statistical\nAnalysis Statistical Analysis IC50/CC50\nDetermination->Statistical\nAnalysis Results Results Statistical\nAnalysis->Results

Caption: Workflow for in vitro screening of anticancer compounds.

Potential Signaling Pathways

Quinoline and its derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation[12][13][14][15]. Its aberrant activation is a hallmark of many cancers[12][13][14][15].

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_0 Downstream Cascades cluster_1 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK Activates PI3K/AKT/mTOR PI3K/AKT/mTOR EGFR->PI3K/AKT/mTOR Activates This compound This compound This compound->EGFR Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Angiogenesis Angiogenesis PI3K/AKT/mTOR->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[16][17][18][19][20].

VEGFR2_Signaling Simplified VEGFR-2 Signaling Pathway cluster_0 Downstream Cascades cluster_1 Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates PLCγ/PKC/MAPK PLCγ/PKC/MAPK VEGFR-2->PLCγ/PKC/MAPK Activates PI3K/AKT PI3K/AKT VEGFR-2->PI3K/AKT Activates Vascular\nPermeability Vascular Permeability VEGFR-2->Vascular\nPermeability This compound This compound This compound->VEGFR-2 Inhibits Endothelial Cell\nProliferation Endothelial Cell Proliferation PLCγ/PKC/MAPK->Endothelial Cell\nProliferation Migration Migration PLCγ/PKC/MAPK->Migration Survival Survival PI3K/AKT->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

A Comparative Analysis of the Mast Cell Stabilizing Efficacy of Oxazolo[4,5-h]quinolines and Disodium Cromoglycate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-allergic therapies, the stabilization of mast cells to prevent the release of histamine and other inflammatory mediators remains a cornerstone of prophylactic treatment. For decades, disodium cromoglycate (DSCG) has been a benchmark compound in this class. However, research has explored novel heterocyclic compounds with the potential for greater potency. This guide provides a detailed comparison of the efficacy of a promising series of compounds, oxazolo[4,5-h]quinolines, with that of disodium cromoglycate, supported by available experimental data.

Quantitative Efficacy Comparison

A key study by Musser et al. provides a direct comparison of the antiallergic activities of 1,3-oxazolo[4,5-h]quinolines and disodium cromoglycate.[1] The most potent compound identified in this series was 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester (referred to as Compound 4a). The following table summarizes the comparative potency based on in vitro and in vivo assays.[1]

CompoundIn Vitro Assay: Inhibition of Histamine Release (IC50)In Vivo Assay: Passive Cutaneous Anaphylaxis (ED50, intraperitoneal)Oral Activity in PCA (ED50)
5-chloro-1,3-oxazolo[4,5-h] quinoline-2-carboxylic acid methyl ester (4a) 0.3 µM0.1 mg/kg0.5 mg/kg
Disodium Cromoglycate (DSCG) 3.0 µM6.0 mg/kgNot reported as orally active

As the data indicates, Compound 4a is approximately 10 times more potent than disodium cromoglycate in inhibiting histamine release from rat peritoneal mast cells in vitro and about 60 times more potent in the in vivo passive cutaneous anaphylaxis model in rats when administered intraperitoneally.[1] Of significant therapeutic interest is the oral activity of Compound 4a, a property not prominently associated with disodium cromoglycate.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study. While the full text of the original study by Musser et al. was not available for a direct protocol extraction, the following represents standardized and widely accepted protocols for these assays.

In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells upon stimulation with an antigen.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Hank's balanced salt solution). The cells are then purified by density gradient centrifugation.

  • Sensitization: The isolated mast cells are sensitized by incubation with IgE antibodies specific for an antigen (e.g., ovalbumin) for a period, typically 1-2 hours, at 37°C.

  • Compound Incubation: The sensitized mast cells are washed and then pre-incubated with varying concentrations of the test compounds (oxazolo[4,5-h]quinolines or disodium cromoglycate) or vehicle control for a short duration (e.g., 15-30 minutes) at 37°C.

  • Antigen Challenge: The mast cells are then challenged with the specific antigen (e.g., ovalbumin) to induce degranulation and histamine release.

  • Histamine Quantification: After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are separated by centrifugation. The amount of histamine released into the supernatant is measured using a sensitive method such as fluorometry or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of histamine release at each compound concentration is calculated relative to the control (no compound). The IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined from the dose-response curve.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic drugs in a living organism.

Methodology:

  • Passive Sensitization: Rats are passively sensitized by intradermal injections of anti-DNP (dinitrophenyl) IgE antibodies into the dorsal skin. This creates localized areas of mast cells coated with specific IgE.

  • Compound Administration: After a latent period (typically 24-48 hours) to allow for the binding of IgE to mast cells, the test compounds (oxazolo[4,5-h]quinolines or disodium cromoglycate) or vehicle are administered to the rats, often via intraperitoneal injection or oral gavage.

  • Antigen Challenge and Dye Extravasation: A defined time after compound administration, the rats are challenged by an intravenous injection of the antigen (DNP conjugated to a carrier protein like human serum albumin) along with a vascular permeability marker, such as Evans blue dye.

  • Measurement of Anaphylactic Reaction: The antigen cross-links the IgE on the sensitized mast cells, leading to degranulation and the release of vasoactive mediators. This increases vascular permeability, causing the Evans blue dye to leak from the blood vessels into the surrounding tissue at the site of the intradermal injection, resulting in a blue spot.

  • Quantification and Analysis: After a set time, the animals are euthanized, and the area of the blue spot on the skin is measured. The amount of extravasated dye can also be quantified by extracting it from the skin tissue and measuring its absorbance. The ED50 value, the dose of the compound that causes a 50% reduction in the anaphylactic reaction, is then calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for mast cell stabilizers is the inhibition of the degranulation process, which is initiated by the cross-linking of IgE receptors on the mast cell surface.

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the general signaling cascade leading to mast cell degranulation.

MastCellDegranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation PLCg PLCγ Syk->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC PKC DAG->PKC Granule Granule Fusion Ca_ER->Granule Ca_influx Ca²⁺ Influx (Extracellular) Ca_influx->Granule PKC->Granule Mediators Mediator Release Granule->Mediators

Caption: IgE-mediated mast cell degranulation signaling cascade.

Proposed Mechanism of Action

The following diagrams illustrate the proposed points of intervention for disodium cromoglycate and oxazolo[4,5-h]quinolines within the mast cell activation pathway.

Disodium Cromoglycate: The primary mechanism of action is believed to be the inhibition of calcium influx into the mast cell, a critical step for granule fusion and mediator release.

DSCG_Mechanism Antigen_IgE Antigen-IgE Cross-linking Signal_Cascade Intracellular Signaling Cascade Antigen_IgE->Signal_Cascade Ca_Influx Calcium Influx Signal_Cascade->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation DSCG Disodium Cromoglycate DSCG->Ca_Influx Inhibits

Caption: Proposed mechanism of Disodium Cromoglycate action.

Oxazolo[4,5-h]quinolines: As potent mast cell stabilizers, oxazolo[4,5-h]quinolines also act to prevent degranulation. While the precise molecular target has not been fully elucidated in the available literature, their action occurs upstream of mediator release.

Oxazoloquinoline_Workflow Mast_Cell_Activation Mast Cell Activation Signal Stabilization_Point Mast Cell Stabilization Mast_Cell_Activation->Stabilization_Point Degranulation Degranulation (Mediator Release) Stabilization_Point->Degranulation Oxazoloquinoline Oxazolo[4,5-h]quinoline Oxazoloquinoline->Stabilization_Point Promotes

Caption: Experimental workflow for evaluating mast cell stabilizers.

References

Safety Operating Guide

Proper Disposal of Oxazolo[4,5-c]quinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Oxazolo[4,5-c]quinoline has been identified. The following disposal procedures are based on the known hazards of related compounds, such as quinoline and oxazole derivatives, and general best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local regulations.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This compound, a heterocyclic compound of interest in pharmaceutical research, requires careful handling and disposal due to the potential hazards associated with its chemical structure. This guide provides essential, step-by-step information for its proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, derivatives have been shown to possess low to moderate toxicity. The parent quinoline structure is known to be harmful if swallowed or in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[1][2] Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE) when handling this compound waste:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Toxic").

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is certain. Based on the reactivity of related compounds, it is crucial to segregate it from:

    • Strong Acids: Oxazole rings can be decomposed by concentrated acids.

    • Strong Oxidizing Agents.

    • Incompatible Solvents: Keep halogenated and non-halogenated solvent waste separate.

2. Waste Collection and Storage:

  • Containers: Use only approved, chemically compatible, and leak-proof containers. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated and properly labeled SAA within the laboratory. This area should be away from sinks and floor drains.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.

3. Disposal of Different Forms of Waste:

  • Solid Waste:

    • Collect pure, unadulterated this compound powder in a labeled, sealed container.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled bag or container as "Solid Chemical Waste."

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, leak-proof container.

    • Aqueous solutions should be collected separately from organic solvent solutions.

    • Never dispose of this compound solutions down the drain.

  • Empty Containers:

    • Original containers of this compound are not considered "empty" until they have been triple-rinsed.

    • The first rinseate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can be managed as non-hazardous solid waste, and the label should be defaced.

4. Requesting Waste Pickup:

  • Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), contact your EHS department to arrange for a hazardous waste pickup.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE as listed above.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

The following table summarizes key hazard classifications for the parent compound, quinoline, which should be considered in the absence of specific data for this compound.

Hazard ClassificationDetailsReference
Acute Toxicity (Oral)Toxic if swallowed.[1]
Acute Toxicity (Dermal)Harmful in contact with skin.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Germ Cell MutagenicitySuspected of causing genetic defects.[1]
CarcinogenicityMay cause cancer.[1]
Aquatic HazardToxic to aquatic life with long-lasting effects.[1]

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->identify segregate Segregate from Incompatibles (Strong Acids, Oxidizers) identify->segregate container Select Appropriate, Labeled Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Request EHS Waste Pickup saa->pickup end Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Oxazolo[4,5-c]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Oxazolo[4,5-c]quinoline, a heterocyclic compound with potential biological activity. The following guidelines are based on the known hazards of structurally similar compounds, such as quinoline and pyridine, and general best practices for laboratory safety.

Hazard Assessment of Structurally Related Compounds
CompoundKey Hazards
Quinoline Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1] It can also cause irritation to the nose, throat, and lungs upon inhalation, and high exposure may lead to various systemic effects, including liver damage.[2]
Oxazolo[4,5-b]pyridine-2(3H)-one May cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed, in contact with skin, or inhaled.[3]
Pyridine Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.

Given these significant hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Always check for leaks before use and dispose of them immediately after handling the compound or in case of contamination.
Eyes Safety goggles or a face shieldShould provide protection against splashes.[5] A face shield offers broader protection and is recommended when handling larger quantities or when there is a significant splash risk.
Body Laboratory coatA flame-resistant lab coat is advisable, worn fully buttoned.
Respiratory RespiratorUse a respirator with an appropriate filter if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[6]
Feet Closed-toe shoesLeather or chemical-resistant shoes are required.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Engineering Controls
  • Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[8] Have appropriate spill cleanup materials on hand.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers to minimize dust generation. For liquid transfers, use pipettes or syringes with care to prevent spills.

Post-Handling Procedures
  • Decontamination: Clean all glassware and equipment thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Unused or contaminated solid this compound should be disposed of in a designated solid hazardous waste container.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_workspace->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_dissolve Prepare Solutions handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedures handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Equipment handling_reaction->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_segregate Segregate Waste (Solid, Liquid, Sharps) cleanup_wash->disposal_segregate disposal_label Label Waste Containers Clearly disposal_segregate->disposal_label disposal_store Store Waste in Designated Area disposal_label->disposal_store disposal_dispose Arrange for Professional Disposal disposal_store->disposal_dispose

Caption: Workflow for Handling this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。